Product packaging for 4-(Methylthio)-1,3,5-triazin-2-amine(Cat. No.:CAS No. 27282-89-9)

4-(Methylthio)-1,3,5-triazin-2-amine

Cat. No.: B1338728
CAS No.: 27282-89-9
M. Wt: 142.19 g/mol
InChI Key: SQROAKSRUALIEJ-UHFFFAOYSA-N
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Description

4-(Methylthio)-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C4H6N4S and its molecular weight is 142.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N4S B1338728 4-(Methylthio)-1,3,5-triazin-2-amine CAS No. 27282-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfanyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQROAKSRUALIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516121
Record name 4-(Methylsulfanyl)-1,3,5-triazin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27282-89-9
Record name 4-(Methylsulfanyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulfanyl)-1,3,5-triazin-2-amine
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Foundational & Exploratory

In-Depth Technical Guide to 4-(Methylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 27282-89-9

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 4-(Methylthio)-1,3,5-triazin-2-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Core Properties and Data

This compound is a solid, heterocyclic compound with the molecular formula C4H6N4S and a molecular weight of 142.18 g/mol .[1][2] Its chemical structure features a triazine ring substituted with an amino group and a methylthio group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 27282-89-9[1]
Molecular Formula C4H6N4S[1][2]
Molecular Weight 142.18 g/mol [1][2]
Appearance Solid[1]
Melting Point 239-241 °C
Boiling Point (Predicted) 392.1 ± 25.0 °C
SMILES String NC1=NC=NC(SC)=N1[1]
InChI Key SQROAKSRUALIEJ-UHFFFAOYSA-N[1]

Table 2: Spectroscopic Data (Predicted and for Related Compounds)

TechniqueExpected/Observed FeaturesReference
¹H NMR Signals corresponding to the methyl protons of the methylthio group and the amine protons. The triazine ring proton would also be present.General chemical shift knowledge
¹³C NMR Resonances for the methyl carbon, and the three distinct carbons of the triazine ring.General chemical shift knowledge
FT-IR (cm⁻¹) N-H stretching vibrations (typically two bands for a primary amine) around 3300-3500 cm⁻¹, C=N stretching of the triazine ring, and C-S stretching.[3][4][3][4]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (142.18 m/z). Fragmentation patterns would involve loss of the methylthio and amino groups.General fragmentation patterns

Synthesis

The synthesis of this compound typically proceeds through a sequential nucleophilic substitution on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) precursor. The high reactivity of the chlorine atoms on the triazine ring allows for their stepwise replacement by different nucleophiles by carefully controlling the reaction temperature.

Experimental Protocol: General Synthesis of Substituted Triazines

Materials:

  • Cyanuric chloride

  • Sodium methanethiolate (or methyl mercaptan and a base)

  • Ammonia (aqueous or as ammonium hydroxide)

  • A suitable solvent (e.g., acetone, tetrahydrofuran)

  • A base (e.g., sodium carbonate, triethylamine)

Procedure:

  • First Substitution (Introduction of the Methylthio Group):

    • Dissolve cyanuric chloride in a suitable solvent (e.g., acetone) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add one equivalent of sodium methanethiolate (or a solution of methyl mercaptan and one equivalent of a base like sodium hydroxide) to the stirred solution.

    • Maintain the temperature at 0-5 °C and continue stirring for several hours until the reaction is complete (monitored by TLC). This step yields 2-chloro-4-(methylthio)-6-amino-1,3,5-triazine.

  • Second Substitution (Introduction of the Amino Group):

    • To the reaction mixture containing the monosubstituted triazine, slowly add an excess of aqueous ammonia (ammonium hydroxide).

    • Allow the reaction to warm to room temperature and stir for an extended period (typically overnight) until the second substitution is complete (monitored by TLC).

    • The product, this compound, will precipitate out of the solution.

  • Work-up and Purification:

    • Filter the precipitated solid and wash it with cold water and then with a small amount of cold solvent to remove impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure this compound.

Diagram 1: General Synthetic Pathway

Synthesis Cyanuric_Chloride Cyanuric Chloride Intermediate 2-Chloro-4-(methylthio)- 1,3,5-triazine Cyanuric_Chloride->Intermediate + CH3SNa (0-5 °C) Product This compound Intermediate->Product + NH3 (Room Temp)

Caption: Synthetic route to this compound.

Biological Activity and Drug Development Potential

The 1,3,5-triazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Derivatives of s-triazine have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[5][6]

While specific studies on the biological activity of this compound are limited in the public domain, research on structurally similar compounds provides valuable insights into its potential applications.

Anticancer Potential

Numerous studies have highlighted the potential of substituted triazines as anticancer agents.[7][8] For instance, various 2,4,6-trisubstituted triazine derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.[9][10] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR).

Derivatives of 2-amino-1,3,5-triazine have shown significant antitumor activity. For example, a series of 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives exhibited potent activity against leukemia, CNS cancer, and breast cancer cell lines.[8] The modular nature of the triazine core allows for the systematic modification of substituents to optimize potency and selectivity.

Diagram 2: Triazine Derivatives in Cancer Research

CancerResearch Triazine_Core 1,3,5-Triazine Core Anticancer_Activity Anticancer Activity Triazine_Core->Anticancer_Activity Enzyme_Inhibition Enzyme Inhibition (e.g., DHFR, Kinases) Anticancer_Activity->Enzyme_Inhibition Apoptosis_Induction Apoptosis Induction Anticancer_Activity->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Anticancer_Activity->Cell_Cycle_Arrest

Caption: Potential mechanisms of anticancer activity for triazine derivatives.

Other Potential Therapeutic Areas

Beyond oncology, substituted triazines are being explored for a variety of therapeutic applications. For example, certain trisubstituted 1,3,5-triazines have been identified as antagonists of the histamine H4 receptor, suggesting their potential in treating inflammatory conditions and pain.[11]

Experimental Protocols for Biological Assays

To evaluate the biological activity of this compound, standard in vitro assays can be employed. The following are general protocols that can be adapted for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 3: Workflow for In Vitro Cytotoxicity Testing

CytotoxicityWorkflow Start Seed Cancer Cells in 96-well Plate Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze Calculate Cell Viability and IC50 Read_Absorbance->Analyze

Caption: Workflow of an MTT assay for cytotoxicity screening.

Conclusion

This compound is a readily synthesizable heterocyclic compound belonging to the medicinally important class of s-triazines. While specific biological data for this particular molecule is not extensively documented, the known anticancer and other therapeutic activities of its structural analogs make it a compound of significant interest for further investigation in drug discovery and development. The synthetic and experimental protocols outlined in this guide provide a foundation for researchers to explore the potential of this and related triazine derivatives.

References

4-(Methylthio)-1,3,5-triazin-2-amine molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and IUPAC Name

The compound with the CAS Registry Number 27282-89-9 is authoritatively named 4-(Methylthio)-1,3,5-triazin-2-amine .[1] Its molecular structure consists of a 1,3,5-triazine ring, which is a six-membered aromatic heterocycle containing three nitrogen atoms and three carbon atoms at alternating positions. The ring is substituted with an amine group (-NH₂) at the C2 position and a methylthio group (-SCH₃) at the C4 position.

The molecular formula for this compound is C₄H₆N₄S.[1][2] The structure can be unambiguously represented by the SMILES string NC1=NC=NC(SC)=N1 and the InChI key SQROAKSRUALIEJ-UHFFFAOYSA-N.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are primarily sourced from chemical vendor databases.

PropertyValueReference
Molecular Weight 142.18 g/mol [1][2]
Molecular Formula C₄H₆N₄S[1][2]
CAS Number 27282-89-9[1]
Appearance Solid
SMILES NC1=NC=NC(SC)=N1
InChI Key SQROAKSRUALIEJ-UHFFFAOYSA-N

Experimental Protocols

Proposed Synthetic Route

The synthesis could likely be achieved through a two-step process:

  • Monosubstitution with an amine source: Reaction of cyanuric chloride with a protected amine or an excess of ammonia at low temperature (typically 0-5 °C) to selectively replace one chlorine atom.

  • Second substitution with a methylthiolate source: Subsequent reaction of the resulting dichlorotriazine intermediate with sodium methylthiolate (NaSMe) at a slightly elevated temperature (e.g., room temperature) to replace a second chlorine atom.

  • Final substitution with an amine source: A final reaction with ammonia to replace the last chlorine atom.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow start Cyanuric Chloride step1 Nucleophilic Substitution (Ammonia, low temp.) start->step1 intermediate1 2-Amino-4,6-dichloro-1,3,5-triazine step1->intermediate1 step2 Nucleophilic Substitution (Sodium Methylthiolate) intermediate1->step2 intermediate2 4-Amino-6-chloro-2-(methylthio)-1,3,5-triazine step2->intermediate2 step3 Nucleophilic Substitution (Ammonia, higher temp.) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Predicted Spectral Data

While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on its molecular structure and general principles of spectroscopy.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple. The chemical shifts are influenced by the electron-withdrawing nature of the triazine ring and the electronic effects of the substituents.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂5.0 - 7.0Broad singlet2H
-SCH₃2.4 - 2.8Singlet3H
Triazine C-H8.0 - 8.5Singlet1H
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for the three unique carbon atoms in the triazine ring and the methyl carbon.

CarbonPredicted Chemical Shift (δ, ppm)
C-NH₂165 - 175
C-SCH₃170 - 180
C-H (Triazine)160 - 170
-SCH₃12 - 18
Predicted Infrared (IR) Spectral Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)
N-H (amine)Stretching3100 - 3500 (two bands)
C-H (methyl)Stretching2900 - 3000
C=N (triazine ring)Stretching1500 - 1600
N-H (amine)Bending1600 - 1650
C-SStretching600 - 800
Predicted Mass Spectrometry Fragmentation

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 142. Key fragmentation pathways would likely involve the loss of small neutral molecules or radicals.

Fragment Ion (m/z)Probable Lost Fragment
142[M]⁺
127[M - CH₃]⁺
99[M - HNCN]⁺
85[M - S=C=NH]⁺

Conclusion

This compound is a heterocyclic compound with potential for further investigation in various scientific domains, particularly in the development of novel therapeutic agents. This technical guide has provided a summary of its known properties and a predictive framework for its synthesis and spectral characteristics. The generation of detailed experimental data for this compound is a crucial next step to fully elucidate its chemical behavior and unlock its potential applications.

Disclaimer

The predicted spectral data and the proposed synthetic route are based on established chemical principles and data from analogous compounds. These have not been experimentally verified for this compound and should be used for informational purposes only. Experimental validation is necessary to confirm these predictions.

References

Spectroscopic Analysis of 4-(Methylthio)-1,3,5-triazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4-(Methylthio)-1,3,5-triazin-2-amine (CAS No. 27282-89-9). Due to the absence of publicly available experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its functional groups and comparison with structurally related compounds. Detailed experimental protocols for acquiring these spectra are also provided to facilitate further research and characterization of this and similar molecules.

Introduction

This compound is a heterocyclic compound belonging to the s-triazine class. The s-triazine core is a key structural motif in numerous biologically active molecules, including herbicides and pharmaceuticals. The presence of an amine and a methylthio group on the triazine ring is expected to confer specific chemical and physical properties, making its thorough characterization essential for potential applications in drug discovery and materials science. This guide serves as a foundational resource for researchers undertaking the synthesis and characterization of this compound.

Predicted Spectroscopic Data

While specific experimental data for this compound could not be located in the available literature and spectral databases, the following sections detail the expected spectroscopic signatures based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The proton NMR spectrum is anticipated to be relatively simple, exhibiting signals corresponding to the amine protons, the triazine ring proton, and the methylthio group protons.

  • -NH₂ Protons: A broad singlet is expected, typically in the range of δ 5.0-7.0 ppm. The chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water.

  • Triazine-H Proton: A singlet corresponding to the proton on the triazine ring is expected. Its chemical shift would likely appear in the downfield region, estimated to be around δ 8.0-8.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

  • -SCH₃ Protons: A sharp singlet for the three protons of the methylthio group is anticipated. This signal is expected to be in the upfield region, typically around δ 2.4-2.7 ppm.

¹³C NMR (Carbon-13 NMR):

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule.

  • Triazine Ring Carbons: Two signals are expected for the carbon atoms of the triazine ring. The carbon atom attached to the amine group and the carbon atom attached to the methylthio group will have distinct chemical shifts, likely in the range of δ 160-175 ppm. The carbon atom bonded to the hydrogen will also appear in this region.

  • -SCH₃ Carbon: A signal for the methyl carbon of the methylthio group is expected in the upfield region, typically around δ 12-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-NH₂5.0 - 7.0 (broad singlet)-
Triazine-H8.0 - 8.5 (singlet)-
-SCH₃2.4 - 2.7 (singlet)12 - 20
Triazine-C-NH₂-160 - 175
Triazine-C-SCH₃-160 - 175
Triazine-C-H-160 - 175
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. The key expected absorption bands are summarized below.

  • N-H Stretching: For the primary amine group (-NH₂), two distinct bands are expected in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C=N Stretching (Triazine Ring): Strong absorption bands characteristic of the C=N stretching vibrations within the triazine ring are expected in the region of 1500-1650 cm⁻¹.

  • N-H Bending: A bending vibration for the primary amine is expected to appear in the range of 1580-1650 cm⁻¹.

  • C-N Stretching: The stretching vibration of the C-N bond of the amine group attached to the triazine ring will likely be observed in the 1250-1335 cm⁻¹ region.

  • C-H Stretching: Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

  • C-S Stretching: A weak absorption band for the C-S stretch of the methylthio group is expected in the region of 600-800 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
-NH₂N-H Stretch (asym/sym)3300 - 3500Medium
Triazine RingC=N Stretch1500 - 1650Strong
-NH₂N-H Bend1580 - 1650Medium
C-NH₂C-N Stretch1250 - 1335Medium
-SCH₃C-H Stretch< 3000Medium
-S-CH₃C-S Stretch600 - 800Weak
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (142.18 g/mol ).

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals. Key predicted fragmentation pathways include:

  • Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 127.

  • Loss of the methylthio radical (•SCH₃): Leading to a fragment at m/z 95.

  • Loss of hydrogen cyanide (HCN) from the triazine ring: This is a common fragmentation pathway for nitrogen-containing heterocyclic compounds.

  • Cleavage of the amine group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment Ion
142[M]⁺ (Molecular Ion)
127[M - CH₃]⁺
95[M - SCH₃]⁺
*Fragments from ring cleavage (e.g., loss of HCN)

Note: The exact m/z values of ring cleavage fragments are difficult to predict without experimental data.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample properties.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound. DMSO-d₆ is often a good choice for polar, nitrogen-containing heterocycles.

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount (1-2 μL) of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed.

IR Spectroscopy (Solid Sample)
  • Attenuated Total Reflectance (ATR) Method (Preferred):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Clean the ATR crystal thoroughly after analysis.

  • Potassium Bromide (KBr) Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

    • The standard electron energy for EI is 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectroscopic analysis of this compound. While experimental data is not currently available, the predicted NMR, IR, and MS characteristics outlined herein, in conjunction with the detailed experimental protocols, offer a valuable starting point for researchers working with this compound. The successful acquisition and interpretation of this data will be crucial for confirming the structure and purity of synthesized this compound and for enabling its further investigation in various scientific disciplines.

An In-depth Technical Guide on the Solubility and Stability of 4-(Methylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-(Methylthio)-1,3,5-triazin-2-amine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of expected behaviors in various solvent systems and under different environmental conditions.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₄H₆N₄S--INVALID-LINK--
Molecular Weight 142.18 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
CAS Number 27282-89-9--INVALID-LINK--

Solubility Profile

The solubility of this compound is dictated by the balance between the polar amine and triazine ring functionalities and the nonpolar methylthio group. Based on the structure, a degree of solubility in polar organic solvents is expected, with limited solubility in nonpolar organic solvents and water.

Table 1: Illustrative Solubility of this compound at 25°C

SolventSolvent TypeExpected Qualitative Solubility
WaterPolar ProticSparingly Soluble
MethanolPolar ProticSoluble
EthanolPolar ProticModerately Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticFreely Soluble
N,N-Dimethylformamide (DMF)Polar AproticFreely Soluble
AcetonitrilePolar AproticSoluble
AcetonePolar AproticModerately Soluble
Ethyl AcetateModerately PolarSparingly Soluble
Dichloromethane (DCM)NonpolarSlightly Soluble
TolueneNonpolarInsoluble
HexaneNonpolarInsoluble

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and application. The triazine ring and the methylthio group are potential sites for degradation.

Table 2: Illustrative Stability of this compound

ConditionStressorExpected Outcome
pH Acidic (pH 1-3)Potential for hydrolysis of the amine or cleavage of the methylthio group.
Neutral (pH 6-8)Generally stable.
Basic (pH 11-13)Generally stable, though extreme basic conditions could affect the amine group.
Temperature Elevated (e.g., 60-80°C)Potential for accelerated degradation, especially in solution.
Light UV RadiationThe triazine ring may be susceptible to photodegradation.
Oxidation Oxidizing agents (e.g., H₂O₂)The methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone.

Experimental Protocols

This method is a standard for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a constant temperature.

Materials:

  • This compound

  • Selected analytical grade solvents

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling and Analysis cluster_calc Calculation prep1 Add excess solid compound to a known volume of solvent in a vial prep2 Seal vials securely prep1->prep2 equil1 Place vials in an orbital shaker at constant temperature (e.g., 25°C) prep2->equil1 equil2 Agitate for a predetermined time (e.g., 24-48 hours) to reach equilibrium equil1->equil2 sep1 Allow solid to settle or centrifuge the vials equil2->sep1 sample1 Withdraw supernatant sep1->sample1 sample2 Filter through a syringe filter (0.22 µm) sample1->sample2 sample3 Dilute the filtrate with a suitable solvent sample2->sample3 sample4 Analyze by HPLC against a calibration curve sample3->sample4 calc1 Calculate the solubility (e.g., in mg/mL) considering the dilution factor sample4->calc1

Caption: Workflow for determining thermodynamic solubility.

This protocol outlines a forced degradation study to identify potential degradation pathways and assess the stability of the compound under various stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber

  • Temperature-controlled oven

Workflow for Stability Assessment

G cluster_stress Forced Degradation Conditions start Prepare Stock Solution of Compound in a Suitable Solvent hydrolysis Hydrolysis (Acidic, Basic, Neutral) start->hydrolysis oxidation Oxidation (e.g., H₂O₂) start->oxidation photolysis Photolysis (UV/Vis light exposure) start->photolysis thermal Thermal Stress (Elevated temperature) start->thermal analysis Analyze Samples at Time Points by HPLC-PDA/MS hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis evaluation Evaluate Results (Assay of parent compound, detection of degradants) analysis->evaluation

Caption: Workflow for a comprehensive stability assessment study.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Hydrolytic Stress:

    • Acidic: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).

    • Basic: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C).

    • Neutral: Mix the stock solution with water and incubate at a specified temperature (e.g., 60°C).

  • Oxidative Stress: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

  • Photolytic Stress: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light.

  • Thermal Stress: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The use of a PDA detector can help in identifying the formation of degradation products by observing changes in the UV spectra, while an MS detector can provide mass information for the identification of degradants.

Conclusion

While specific experimental data for this compound is limited, this guide provides a scientifically grounded framework for its expected solubility and stability. The provided protocols offer robust methodologies for researchers to empirically determine these crucial parameters. A thorough understanding of the solubility and stability of this compound is essential for its successful application in research and development.

Mechanism of action of 4-(Methylthio)-1,3,5-triazin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 4-(Methylthio)-1,3,5-triazin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative biological data, and relevant experimental protocols for this compound derivatives, a class of compounds with demonstrated anticancer potential. The information is collated from recent studies and presented to aid in further research and development of this chemical scaffold.

Recent research on a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, which contain the core 4-amino-1,3,5-triazin-2-yl)methylthio structure, has elucidated a primary mechanism of their anticancer activity.[1][2] These compounds have been shown to induce cell cycle arrest at the G0/G1 and G2/M phases.[1] A significant finding is that this activity occurs in a p53-independent manner, making these derivatives potentially effective against tumors with mutated or deficient p53, a common feature in many cancers.[1]

Furthermore, these active compounds are capable of inducing apoptosis, or programmed cell death, in cancer cells that harbor both wild-type and mutant p53.[1][2] Initial investigations into the mechanism also explored the inhibition of MDM2-p53 interactions, a common target for reactivating p53's tumor suppressor function. However, the studied compounds did not show inhibitory activity in this pathway, indicating a distinct mechanism of action.[1]

The broader class of 1,3,5-triazine derivatives has been associated with a variety of anticancer mechanisms, including the inhibition of dihydrofolate reductase (DHFR), Rad6 ubiquitin conjugating enzyme, and receptor tyrosine kinases like EGFR, as well as DNA intercalation.[3][4][5][6] However, for the specific methylthio-substituted 1,3,5-triazin-2-amine core, the most directly evidenced mechanism is the p53-independent induction of cell cycle arrest and apoptosis.[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of a range of this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized below. The most active compounds demonstrated IC50 values in the low micromolar range.[1]

CompoundR¹ SubstituentR² SubstituentHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)HaCaT IC₅₀ (µM)
54 4-CF₃-benzyl4-phenylpiperazin-1-yl3.6 ± 0.34.4 ± 0.311.0 ± 0.6>30
55 4-CF₃-benzyl4-(4-fluorophenyl)piperazin-1-yl4.4 ± 0.36.5 ± 0.412.0 ± 0.7>30
64 3,5-di(CF₃)-benzyl4-phenylpiperazin-1-yl4.2 ± 0.34.5 ± 0.39.0 ± 0.5>30
65 3,5-di(CF₃)-benzyl4-(4-fluorophenyl)piperazin-1-yl4.8 ± 0.36.2 ± 0.411.0 ± 0.6>30
Cisplatin --5.3 ± 0.310.0 ± 0.63.0 ± 0.210.0 ± 0.5

Data represents the mean ± SD from at least three independent experiments. HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer), HaCaT (non-cancerous keratinocyte cell line).[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7, HeLa) and a non-cancerous control line (e.g., HaCaT) are seeded in 96-well plates at a density of 5x10³ cells per well.[6]

  • Incubation: The cells are allowed to attach and grow for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The synthesized triazine derivatives are dissolved in DMSO and then diluted with the cell culture medium to various concentrations. The cells are treated with these concentrations for 72 hours.[1] A positive control (e.g., cisplatin) and a vehicle control (DMSO) are included.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 4 hours.[7]

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined from the dose-response curves.[7]

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Cells (e.g., HCT-116) are seeded in 6-well plates and allowed to attach. They are then treated with the test compound at specified concentrations (e.g., at its IC50 value) for 24 or 48 hours.

  • Cell Harvesting: After treatment, both floating and attached cells are collected. The attached cells are detached using trypsin-EDTA.

  • Fixation: The collected cells are washed with phosphate-buffered saline (PBS) and then fixed in ice-cold 70% ethanol overnight at -20°C.[8]

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.[8] PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent the staining of RNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified based on their fluorescence intensity.[8]

Visualizations

Signaling Pathway Diagram

G cluster_0 Mechanism of Action derivative This compound Derivative cell_cycle Cell Cycle Progression derivative->cell_cycle Inhibits apoptosis Apoptosis derivative->apoptosis Induces g1_arrest G0/G1 Arrest g2m_arrest G2/M Arrest g1_arrest->apoptosis g2m_arrest->apoptosis

Caption: Proposed mechanism of action of this compound derivatives.

Experimental Workflow Diagram

G cluster_1 Experimental Workflow for Cell Cycle Analysis start Seed Cells in 6-well Plates treat Treat with Triazine Derivative start->treat harvest Harvest Cells (Trypsinization) treat->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with Propidium Iodide & RNase A fix->stain analyze Analyze via Flow Cytometry stain->analyze

Caption: Workflow for analyzing cell cycle distribution after treatment.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted 1,3,5-Triazine-2-Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine core, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and the ability to be readily substituted at the 2, 4, and 6 positions allow for the creation of diverse molecular architectures with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant biological potential of substituted 1,3,5-triazine-2-amines, with a focus on their anticancer, antimicrobial, and antiviral properties. Quantitative data from recent studies are summarized, key experimental protocols are detailed, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Anticancer Activity

Substituted 1,3,5-triazine-2-amines have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Key Kinases

A primary mechanism of anticancer action for many 1,3,5-triazine derivatives is the inhibition of protein kinases that are often dysregulated in cancer.

The EGFR signaling pathway plays a critical role in cell proliferation and is a well-established target in cancer therapy. Several 1,3,5-triazine derivatives have been identified as potent EGFR inhibitors.[1]

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR Dimerization\n& Autophosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2_Shc [label="Grb2/Shc", fillcolor="#FBBC05", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Triazine [label="1,3,5-Triazine-2-amine\nDerivatives", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR; EGFR -> Grb2_Shc; Grb2_Shc -> SOS; SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; EGFR -> PI3K; PI3K -> PIP3 [label="PIP2 to", fontsize=8]; PIP3 -> Akt; Akt -> mTOR; mTOR -> Proliferation; Triazine -> EGFR [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; }

Caption: EGFR Signaling Pathway and Inhibition.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade frequently hyperactivated in cancer.[2][3][4] Dual inhibitors of PI3K and mTOR are of significant interest, and several 1,3,5-triazine derivatives have shown potent activity against these targets.[1][5]

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; ProteinSynthesis [label="Protein Synthesis,\nCell Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Triazine [label="1,3,5-Triazine-2-amine\nDerivatives", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> PI3K; PI3K -> PIP3 [label="PIP2 to", fontsize=8]; PIP3 -> Akt; Akt -> mTORC1; mTORC1 -> ProteinSynthesis; Triazine -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; Triazine -> mTORC1 [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; }

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of representative substituted 1,3,5-triazine-2-amines, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Anticancer Activity of Substituted 1,3,5-Triazine-2-Amines against Various Cancer Cell Lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4f MDA-MB-231 (Breast)6.25[6]
4k MDA-MB-231 (Breast)8.18[6]
11 SW620 (Colorectal)5.85[7]
7b DLD-1 (Colon)Time & Dose-dependent[8]
7b HT-29 (Colon)Time & Dose-dependent[8]
Compound 13 Various8.45 ± 0.65[1]
Compound 14 Various2.54 ± 0.22[1]
4b MCF-7 (Breast)3.29[6]
4b HCT-116 (Colon)3.64[6]
4c MCF-7 (Breast)4.63[6]
4c HCT-116 (Colon)5.60[6]
4m MCF-7 (Breast)7.93[6]
4m HCT-116 (Colon)5.10[6]
4n MCF-7 (Breast)6.10[6]
4n HCT-116 (Colon)4.54[6]
4o MCF-7 (Breast)6.58[6]
4o HCT-116 (Colon)10.41[6]
Compound 2 HepG2 (Liver)20.53[1]
Compound 2 MCF-7 (Breast)129.0[1]

Table 2: Kinase Inhibitory Activity of Substituted 1,3,5-Triazine-2-Amines.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 12 EGFR36.8[1]
Compound 15 EGFR305.1[1]
Compound 16 EGFR286.9[1]
Compound 17 EGFR229.4[1]
Compound 47 PI3K7.0[1]
Compound 47 mTOR48[1]
Compound 6 PI3Kγ6900[9]

Antimicrobial Activity

The structural versatility of 1,3,5-triazine-2-amines has also been exploited to develop potent antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antimicrobial Activity of Substituted 1,3,5-Triazine-2-Amines.

Compound IDMicroorganismMIC (µg/mL)Reference
Compounds 1, 2, 3a-3g Salmonella typhiGood Activity[10]
Compounds 1, 2, 3a-3g Staphylococcus aureusGood Activity[10]
8a-8j Bacillus subtilisActive[11]
8a-8j Staphylococcus aureusActive[11]
8a-8j Proteus vulgarisActive[11]
8a-8j Pseudomonas aeruginosaActive[11]
8a-8j Aspergillus nigerActive[11]
8a-8j Candida albicansActive[11]
Various Staphylococcus aureus P209Proven Activity[12]

Antiviral Activity

Substituted 1,3,5-triazine-2-amines have also shown promise as antiviral agents, with reported activity against several viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).

Quantitative Antiviral Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀).

Table 4: Antiviral Activity of Substituted 1,3,5-Triazine-2-Amines.

Compound IDVirusEC₅₀ (µM)IC₅₀ (µM)Reference
1a HIV-10.07 ± 0.01-[13]
1b HIV-10.03 ± 0.03-[13]
1c HIV-10.010 ± 0.006-[13]
4a HIV-10.19 ± 0.02-[13]
4c HIV-10.068 ± 0.030-[13]
Dihydro analog HIV-10.110-[14]
7d HIV-1 (IIIB)≥16.10 (µg/mL)-[4]
7f HIV-1 (IIIB)17.90 ± 5.66 (µg/mL)-[4]
7h HIV-1 (IIIB)17.65 ± 1.06 (µg/mL)-[4]
8b HIV-1 (IIIB)17.70 ± 1.56 (µg/mL)-[4]
8e HIV-1 (IIIB)17.60 ± 6.22 (µg/mL)-[4]
8f HIV-1 (IIIB)14.35 ± 5.44 (µg/mL)-[4]
8i HIV-1 (IIIB)19.85 ± 2.76 (µg/mL)-[4]
7ggp HSV-1-Significant Activity[3]
6dpp HSV-1-Significant Activity[3]
4bbb HSV-1EC₅₀/IC₅₀=256.6-[3]
TP HSV-10.05-[15]

Experimental Protocols

General Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines

The most common and versatile method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[16][17][18][19][20][21][22][23][24] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled and selective introduction of different nucleophiles by carefully controlling the reaction temperature.

// Nodes CyanuricChloride [label="Cyanuric Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="1st Nucleophile\n(e.g., R¹-NH₂)\n0-5 °C", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MonoSubstituted [label="2-R¹-amino-4,6-dichloro-\n1,3,5-triazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="2nd Nucleophile\n(e.g., R²-NH₂)\nRoom Temp.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DiSubstituted [label="2-R¹-amino-4-R²-amino-\n6-chloro-1,3,5-triazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="3rd Nucleophile\n(e.g., R³-NH₂)\nReflux", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TriSubstituted [label="2,4,6-Trisubstituted\n1,3,5-triazine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CyanuricChloride -> Step1; Step1 -> MonoSubstituted; MonoSubstituted -> Step2; Step2 -> DiSubstituted; DiSubstituted -> Step3; Step3 -> TriSubstituted; }

Caption: General Synthesis Workflow.

General Procedure:

  • First Substitution: Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone, THF, or dioxane) and cooled to 0-5 °C. The first nucleophile (e.g., an amine) is added dropwise, often in the presence of a base (e.g., triethylamine or sodium carbonate) to neutralize the HCl formed. The reaction is typically stirred at this low temperature for a few hours.

  • Second Substitution: The temperature of the reaction mixture is raised to room temperature, and the second nucleophile is added. The reaction is stirred for several hours to overnight.

  • Third Substitution: To substitute the final, least reactive chlorine atom, the reaction mixture is heated to reflux, and the third nucleophile is added. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: The product is typically isolated by filtration to remove any salts, followed by evaporation of the solvent. The crude product is then purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[25][26][27] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[27]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[27]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[27]

  • Incubation: Incubate the plate for 1.5 hours at 37 °C.[27]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of an organic solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[27]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][17]

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Kinase Inhibition Assay (General Protocol)

Kinase activity can be measured using various assay formats, such as ADP-Glo™, LanthaScreen™, or ELISA-based methods.[20][21] The general principle involves incubating the kinase with its substrate and ATP, and then detecting either the amount of ADP produced or the phosphorylation of the substrate.

Protocol (Example using ADP-Glo™):

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test inhibitor at various concentrations, the specific kinase enzyme, and a mixture of the substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes.

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: The IC₅₀ value is calculated from the dose-response curve of kinase inhibition.

This guide provides a foundational understanding of the vast potential of substituted 1,3,5-triazine-2-amines in drug discovery. The presented data and protocols serve as a valuable starting point for researchers aiming to explore and develop novel therapeutics based on this versatile chemical scaffold. Further investigations into structure-activity relationships and mechanisms of action will undoubtedly unveil new and more potent drug candidates in the fight against cancer and infectious diseases.

References

An In-Depth Technical Guide to 4-(Methylthio)-1,3,5-triazin-2-amine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylthio)-1,3,5-triazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, physicochemical properties, a likely synthetic protocol, and explores its potential biological activities, with a focus on its role as a scaffold for anticancer agents. The information is presented to be a valuable resource for researchers and professionals engaged in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a substituted triazine, a class of nitrogen-containing heterocyclic compounds. Its core structure consists of a 1,3,5-triazine ring functionalized with a methylthio group and an amine group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
SMILES NC1=NC=NC(SC)=N1
InChI Key SQROAKSRUALIEJ-UHFFFAOYSA-N
InChI 1S/C4H6N4S/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8)
CAS Number 27282-89-9[1]
Molecular Formula C4H6N4S[1]
Molecular Weight 142.18 g/mol [1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical Form SolidSigma-Aldrich
Molecular Weight 156.21 g/mol PubChem[2]
XLogP3 0.9PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 1PubChem[2]
Exact Mass 156.04696745 DaPubChem[2]
Monoisotopic Mass 156.04696745 DaPubChem[2]
Topological Polar Surface Area 90 ŲPubChem[2]
Heavy Atom Count 10PubChem[2]

Synthesis Protocol

A potential synthetic approach could start from a commercially available dichlorinated triazine, followed by sequential substitution with methanethiol and ammonia. A generalized experimental protocol is provided below.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

  • 2,4-dichloro-1,3,5-triazine

  • Sodium methanethiolate (or methanethiol and a base like sodium hydroxide)

  • Ammonia (aqueous or in a suitable solvent)

  • Anhydrous solvent (e.g., tetrahydrofuran, dioxane)

  • Stirring apparatus

  • Reaction vessel with temperature control

  • Purification equipment (e.g., chromatography column, recrystallization apparatus)

Procedure:

  • Step 1: Monosubstitution with Methanethiolate. Dissolve 2,4-dichloro-1,3,5-triazine in an anhydrous solvent and cool the solution to 0-5 °C. Add a stoichiometric equivalent of sodium methanethiolate solution dropwise while maintaining the temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the intermediate 2-chloro-4-(methylthio)-1,3,5-triazine is formed.

  • Step 2: Amination. To the reaction mixture containing the intermediate, add an excess of ammonia solution at a controlled temperature, likely room temperature or slightly elevated, to facilitate the second nucleophilic substitution.

  • Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Biological Significance and Potential Applications

1,3,5-triazine derivatives are a well-established class of compounds with a broad spectrum of biological activities. Historically, they have been widely used as herbicides. More recently, their potential as therapeutic agents, particularly in oncology, has garnered significant interest.

Anticancer Potential

Numerous studies have explored the anticancer properties of 1,3,5-triazine derivatives. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

One study on novel 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives demonstrated that these compounds can induce G0/G1 and G2/M cell cycle arrest and promote apoptosis in cancer cells in a p53-independent manner.[4] While this study does not investigate this compound directly, it highlights the potential of the 4-amino-1,3,5-triazin-2-yl-methylthio scaffold as a pharmacophore for developing new anticancer agents. The cytotoxic activity of some of these derivatives was observed in the low micromolar range against human cancer cell lines such as HCT-116, MCF-7, and HeLa.[4][5]

The general mechanism often involves the inhibition of key enzymes or disruption of signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a generalized workflow for the design and evaluation of such triazine-based anticancer agents.

G cluster_design Compound Design & Synthesis cluster_evaluation Biological Evaluation Start Lead Compound Identification (e.g., Triazine Scaffold) Design Design of Novel Derivatives (e.g., this compound analogs) Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Purification->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assays Mechanism->Apoptosis InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Final Candidate Drug InVivo->Final Lead Optimization

A generalized workflow for the development of triazine-based anticancer agents.
Other Potential Applications

The 1,3,5-triazine scaffold is versatile and has been explored for a range of other therapeutic targets. For instance, certain trisubstituted 1,3,5-triazines have been investigated as histamine H4 receptor antagonists with potential applications in treating inflammatory pain and pruritus.[6][7] Additionally, some triazine derivatives have been studied as inhibitors of enzymes like cathepsin B.[8]

The diagram below illustrates a potential signaling pathway that could be targeted by triazine derivatives in cancer cells, leading to apoptosis.

G cluster_pathway Apoptotic Signaling Pathway Triazine Triazine Derivative (e.g., this compound analog) AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Triazine->AntiApoptotic Inhibition ProApoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Caspase9 Caspase-9 ProApoptotic->Caspase9 AntiApoptotic->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A potential mechanism of apoptosis induction by a triazine derivative.

Conclusion

This compound represents a valuable chemical entity with significant potential for further investigation, particularly in the realm of anticancer drug discovery. Its straightforward synthesis and the established biological activity of the triazine scaffold make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical and physical properties, a likely synthetic route, and an overview of its potential biological significance, serving as a useful resource for the scientific community. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of this compound and its derivatives.

References

An In-depth Technical Guide to the Safety and Handling of 4-(Methylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(Methylthio)-1,3,5-triazin-2-amine, a heterocyclic compound of interest in research and development. Due to the limited availability of data specific to this compound, this guide incorporates information from safety data sheets for the compound itself and closely related analogues, as well as toxicological studies on the broader class of triazine compounds. All procedures should be conducted with the utmost caution and in accordance with institutional and regulatory guidelines.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental settings.

PropertyValueReference
CAS Number 27282-89-9[1][2]
Molecular Formula C₄H₆N₄S[1]
Molecular Weight 142.18 g/mol [1][3]
Appearance Solid[3]
Melting Point 239-241 °C[4]
Boiling Point 392.1±25.0 °C (Predicted)[4]
Density 1.38±0.1 g/cm³ (Predicted)[4]
pKa 3.08±0.10 (Predicted)[4]
Storage Room temperature[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.

ClassificationCodeDescriptionPictogramSignal Word
Acute Toxicity, OralH302Harmful if swallowedGHS07Warning
Skin IrritationH315Causes skin irritationGHS07Warning
Eye IrritationH319Causes serious eye irritationGHS07Warning
Specific target organ toxicity — single exposureH335May cause respiratory irritationGHS07Warning

Source:[3][5][6]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[7]

  • Ensure that eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[9]

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes to prevent skin exposure.[9]

  • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

General Hygiene Practices
  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

  • Avoid the formation of dust and aerosols.[7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10]
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[10]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10]
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[10]

Accidental Release and Disposal

Accidental Release
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5]

  • Large Spills: Evacuate the area. Wear appropriate PPE. Prevent dust clouds. For large spills, it may be necessary to involve emergency services.

  • Avoid runoff into sewers and waterways.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols for Safety Assessment

While specific toxicological data for this compound is limited, the following protocols for related triazine compounds can be adapted to assess its safety profile.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of the compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions of the compound in the cell culture medium.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control.[5]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare compound dilutions cell_treatment Treat cells with compound compound_prep->cell_treatment incubation Incubate for 48-72h cell_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Add DMSO to dissolve formazan mtt_addition->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate cell viability & IC50 read_absorbance->calculate_viability Acute_Toxicity_Workflow cluster_setup Study Setup cluster_dosing Dosing & Observation cluster_endpoint Endpoint Analysis animal_selection Select & Acclimatize Animals dose_prep Prepare Compound Formulation administer_dose Administer Single Oral Dose dose_prep->administer_dose observe_animals Observe for 14 Days (Clinical Signs, Body Weight) administer_dose->observe_animals necropsy Perform Gross Necropsy observe_animals->necropsy data_analysis Analyze Data & Determine Toxicity Class necropsy->data_analysis Relaxin_Signaling_Disruption cluster_membrane Cell Membrane cluster_cell Intracellular Signaling cluster_response Physiological Response RXFP1 RXFP1 Receptor PI3K_AKT PI3K/AKT Pathway RXFP1->PI3K_AKT Activates ERK ERK Pathway RXFP1->ERK Activates NOS NOS Activation PI3K_AKT->NOS ERK->NOS NO_production Nitric Oxide (NO) Production NOS->NO_production physiological_effects Vasodilation, Angiogenesis, etc. NO_production->physiological_effects Relaxin Relaxin (Ligand) Relaxin->RXFP1 Binds & Activates Triazine This compound (Potential Antagonist) Triazine->RXFP1 Competitively Inhibits

References

An In-depth Technical Guide to 4-(Methylthio)-1,3,5-triazin-2-amine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery and history of the heterocyclic compound 4-(Methylthio)-1,3,5-triazin-2-amine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its origins, synthesis, and historical context within the broader field of triazine chemistry.

Introduction

This compound, a member of the s-triazine class of compounds, is a significant heterocyclic building block in organic synthesis. Its structure, featuring a triazine core with an amine and a methylthio substituent, has made it a versatile precursor for the development of a wide range of derivatives with diverse biological activities. While its contemporary applications are varied, its historical roots are deeply embedded in the mid-20th-century revolution in agricultural chemistry, specifically in the development of s-triazine herbicides.

Discovery and Historical Context

The general structure of s-triazines consists of a six-membered ring with alternating carbon and nitrogen atoms. The herbicidal activity and selectivity of these compounds are determined by the various substituents at the 2, 4, and 6 positions of the triazine ring. The initial breakthroughs involved chlorine-substituted triazines like simazine and atrazine. Subsequent research explored the replacement of the chlorine atom with other functional groups to modulate the physicochemical properties and biological activity of these compounds.

The introduction of the methylthio (-SCH3) group was a key development in this field. It was discovered that replacing a chlorine atom with a methylthio group could alter the herbicide's mobility in soil and its spectrum of weed control. This led to the development of a second generation of s-triazine herbicides, such as ametryn and prometryn, which feature a methylthio substituent. It is within this wave of innovation that this compound was likely first synthesized and characterized as a potential herbicide or as an intermediate for the synthesis of more complex herbicidal agents.

General Synthetic Pathway

The most probable and widely utilized method for the synthesis of this compound, based on the established chemistry of s-triazines from that era, involves a stepwise nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

The general synthetic approach is as follows:

  • Monosubstitution: Cyanuric chloride is reacted with ammonia or an ammonia equivalent at low temperatures (0-5 °C) to replace one chlorine atom with an amino group, yielding 2-amino-4,6-dichloro-1,3,5-triazine.

  • Disubstitution: The resulting dichlorotriazine is then reacted with sodium methanethiolate (NaSMe) or methyl mercaptan in the presence of a base. This reaction is typically carried out at a slightly elevated temperature to replace one of the remaining chlorine atoms with a methylthio group, leading to the formation of this compound.

G cluster_0 Synthetic Pathway A Cyanuric Chloride B 2-Amino-4,6-dichloro- 1,3,5-triazine A->B  NH3, 0-5 °C   C This compound B->C  NaSMe or CH3SH/Base  

A generalized synthetic pathway for this compound.

Experimental Protocols

While the original experimental protocol for the first synthesis of this compound is not available, a representative procedure based on well-established methods for the synthesis of related s-triazines is provided below. This protocol is intended for illustrative purposes and should be adapted and optimized based on modern laboratory safety standards and practices.

Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine
  • Materials: Cyanuric chloride, Dioxane, Ammonium hydroxide (28-30%), Ice.

  • Procedure: A solution of cyanuric chloride (1 equivalent) in dioxane is prepared in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C. While stirring vigorously, concentrated ammonium hydroxide (1 equivalent) is added dropwise, ensuring the temperature does not exceed 5 °C. After the addition is complete, stirring is continued for 1-2 hours at the same temperature. The reaction mixture is then poured into ice water, and the resulting white precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of this compound
  • Materials: 2-Amino-4,6-dichloro-1,3,5-triazine, Sodium methanethiolate, Acetone, Water.

  • Procedure: 2-Amino-4,6-dichloro-1,3,5-triazine (1 equivalent) is dissolved in acetone in a reaction flask. A solution of sodium methanethiolate (1 equivalent) in water is added dropwise to the stirred solution at room temperature. The reaction mixture is then gently refluxed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the acetone is removed under reduced pressure, and the aqueous residue is cooled. The precipitated product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Data Presentation

As the initial publication with quantitative data is not accessible, the following table summarizes the key physicochemical properties of this compound based on currently available information from chemical suppliers and databases.

PropertyValue
CAS Number 27282-89-9
Molecular Formula C4H6N4S
Molecular Weight 142.18 g/mol
Appearance White to off-white solid
Melting Point Not reported in historical literature
Solubility Sparingly soluble in water, soluble in organic solvents

Logical Relationships in s-Triazine Development

The development of s-triazine herbicides, including those with methylthio substituents, followed a logical progression of synthesis, screening, and optimization. The following diagram illustrates the conceptual workflow of this process.

G A Cyanuric Chloride (Starting Material) B Introduction of First Substituent (e.g., -NH2) A->B C Introduction of Second Substituent (e.g., -SCH3) B->C D Introduction of Third Substituent (e.g., -NHR) C->D E Library of s-Triazine Derivatives D->E F Herbicidal Activity Screening E->F G Lead Compound Identification F->G H Structure-Activity Relationship (SAR) Studies G->H J Candidate Herbicide G->J I Optimization of Substituents H->I I->G

Conceptual workflow for the development of s-triazine herbicides.

Conclusion

This compound is a compound with a rich history rooted in the golden age of herbicide discovery. While the precise details of its initial synthesis are not prominently documented, its emergence is a clear consequence of the systematic exploration of s-triazine chemistry by companies like J.R. Geigy Ltd. The foundational synthetic strategies developed during that era, primarily based on the sequential substitution of cyanuric chloride, remain relevant today. This technical guide provides a comprehensive understanding of the historical context, a plausible synthetic pathway, and the logical framework that led to the discovery of this important heterocyclic building block.

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 4-(Alkylthio)-1,3,5-triazin-2-amine Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(Alkylthio)-1,3,5-triazin-2-amine derivatives and their evaluation as corrosion inhibitors, particularly for low-carbon steel in acidic environments. The information compiled is based on established research in the field.

Introduction

1,3,5-triazine derivatives are a class of heterocyclic compounds that have garnered significant interest as effective corrosion inhibitors.[1] Their efficacy stems from the presence of multiple nitrogen atoms and other heteroatoms with lone pair electrons, which facilitate strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.[1][2] The 4-(Alkylthio)-1,3,5-triazin-2-amine scaffold is particularly promising, allowing for systematic modification of the alkyl chain length to fine-tune the inhibitor's performance.[3] These compounds have shown high protection efficiency, making them suitable for applications in industrial processes such as acid pickling and as additives in drilling fluids for the petroleum industry.[3]

Data Presentation

The corrosion inhibition efficiency of various 4-(Alkylthio)-1,3,5-triazin-2-amine derivatives is summarized below. The data highlights the influence of the alkyl chain length on the protective properties of these compounds on low-carbon steel in a 24% HCl solution.[3]

Table 1: Corrosion Inhibition Efficiency of 4-(Alkylthio)-1,3,5-triazin-2-amine Derivatives

Alkyl Substituent (R)Inhibitor Concentration (g/L)Degree of Protection (Z, %)
Methyl (CH₃)0.5 - 2.0>95
Propyl (C₃H₇)0.5 - 2.0>95
Butyl (C₄H₉)0.5 - 2.0>95
Pentyl (C₅H₁₁)0.5 - 2.0up to 99.5
Isopentyl (i-C₅H₁₁)0.5 - 2.0up to 99.5
Heptyl (C₇H₁₅)0.598.0
Heptyl (C₇H₁₅)2.099.5
Decyl (C₁₀H₂₁)Not specifiedLower efficiency due to limited solubility

Data sourced from a study on low-carbon steel in 24% HCl solution.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-(Alkylthio)-1,3,5-triazin-2-amine Derivatives

This protocol describes a two-step synthesis process.[3]

Step 1: Synthesis of 4-Mercapto-1,3,5-triazin-2-amine

  • Reaction Setup: In a suitable reaction vessel, combine amidinothiourea with triethyl orthoformate.

  • Cyclization: Heat the mixture to induce cyclization, leading to the formation of 4-mercapto-1,3,5-triazin-2-amine.

  • Isolation: After the reaction is complete, cool the mixture and isolate the product. Purification can be achieved through recrystallization.

Step 2: Alkylation of 4-Mercapto-1,3,5-triazin-2-amine

  • Dissolution: Dissolve the 4-mercapto-1,3,5-triazin-2-amine intermediate in a suitable solvent, such as dimethylformamide (DMF).

  • Alkylation: Add the corresponding alkyl halide (e.g., heptyl bromide for the synthesis of 4-(heptylthio)-1,3,5-triazin-2-amine) to the solution.

  • Reaction: Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitoring by TLC is recommended).

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove the solvent and any water-soluble byproducts. The crude product can be purified by column chromatography or recrystallization to yield the desired 4-(alkylthio)-1,3,5-triazin-2-amine derivative.

Protocol 2: Evaluation of Corrosion Inhibition Efficiency

The following protocols are standard methods for assessing the performance of corrosion inhibitors.

1. Gravimetric Method [3]

  • Specimen Preparation: Prepare pre-weighed low-carbon steel coupons of known dimensions.

  • Immersion: Immerse the coupons in the corrosive medium (e.g., 24% HCl) with and without various concentrations of the synthesized inhibitor.

  • Exposure: Maintain the immersion for a specified period at a constant temperature.

  • Analysis: After the exposure time, remove the coupons, clean them to remove any corrosion products, dry, and re-weigh.

  • Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency (Z) using the following formula: Z (%) = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

2. Electrochemical Methods [3]

Electrochemical measurements are performed using a standard three-electrode cell with the steel sample as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

  • Potentiodynamic Polarization:

    • Immerse the working electrode in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached.

    • Scan the potential from a cathodic to an anodic potential range at a slow scan rate.

    • The resulting polarization curve is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated from the icorr values.

  • Polarization Resistance:

    • Apply a small potential perturbation around the OCP.

    • Measure the resulting current response to determine the polarization resistance (Rp).

    • Higher Rp values indicate better corrosion protection.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Alkylation Amidinothiourea Amidinothiourea Cyclization Cyclization Amidinothiourea->Cyclization TriethylOrthoformate Triethyl Orthoformate TriethylOrthoformate->Cyclization Intermediate 4-Mercapto-1,3,5-triazin-2-amine Cyclization->Intermediate Intermediate_ref Intermediate Alkylation Alkylation in DMF Intermediate_ref->Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Alkylation FinalProduct 4-(Alkylthio)-1,3,5-triazin-2-amine Alkylation->FinalProduct

Caption: A two-step synthesis workflow for 4-(Alkylthio)-1,3,5-triazin-2-amine derivatives.

Mechanism of Corrosion Inhibition

Corrosion_Inhibition_Mechanism cluster_metal Metal Surface (e.g., Steel) cluster_explanation Inhibition Action Metal Fe Protective_Film Adsorbed Protective Film Inhibitor 4-(Alkylthio)-1,3,5-triazin-2-amine (Inhibitor Molecule) Inhibitor->Metal Adsorption via N and S atoms Corrosive_Medium Corrosive Medium (e.g., HCl) Corrosive_Medium->Metal Corrosion Attack Protective_Film->Corrosive_Medium Blocks Attack Explanation The inhibitor molecules adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

Caption: Conceptual diagram of the corrosion inhibition mechanism by adsorption.

References

Application Notes and Protocols for the Synthesis of 4-(Methylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-(Methylthio)-1,3,5-triazin-2-amine from cyanuric chloride. The synthesis is a two-step nucleophilic substitution reaction. The first step involves the reaction of cyanuric chloride with ammonia to yield 2-amino-4,6-dichloro-1,3,5-triazine. The second step is the substitution of one of the remaining chlorine atoms with a methylthio group using sodium thiomethoxide. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

1,3,5-triazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties. The synthesis of substituted triazines often starts from the readily available and highly reactive cyanuric chloride. The three chlorine atoms on the triazine ring can be substituted sequentially by various nucleophiles.[1] This reactivity is temperature-dependent, allowing for controlled, stepwise substitution.[2] The first chlorine atom is typically substituted at temperatures around 0-5°C, the second at room temperature, and the third at elevated temperatures.

This protocol details the synthesis of this compound, a bifunctional triazine derivative. The synthetic strategy involves the initial introduction of an amino group, followed by the introduction of a methylthio group. This sequence is crucial for achieving the desired product.

Experimental Workflow

Synthesis_Workflow A Cyanuric Chloride in Acetone C Reaction 1: Amination (0-5 °C, 2-4 hours) A->C B Aqueous Ammonia Solution (NH4OH) B->C D Isolation of Intermediate (2-Amino-4,6-dichloro-1,3,5-triazine) C->D Workup F Reaction 2: Thiolation (Room Temperature, 4-6 hours) D->F E Sodium Thiomethoxide Solution E->F G Product Isolation and Purification (Filtration, Washing, Recrystallization) F->G Workup H Final Product (this compound) G->H

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials and Reagents
  • Cyanuric chloride (99%)

  • Aqueous ammonia (28-30%)

  • Sodium thiomethoxide (95%) or Methyl mercaptan and Sodium hydroxide

  • Acetone (ACS grade)

  • Dichloromethane (ACS grade)

  • Sodium Bicarbonate (NaHCO₃)

  • Distilled water

  • Ice

Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine
  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (9.22 g, 0.05 mol) in 100 mL of acetone.

  • Cool the solution to 0-5°C using an ice-water bath.

  • In a separate beaker, prepare a solution of aqueous ammonia (5.7 mL, 0.05 mol) in 50 mL of water and cool it to 0-5°C.

  • Add the cold aqueous ammonia solution dropwise to the stirred solution of cyanuric chloride over a period of 1-2 hours, maintaining the reaction temperature between 0°C and 5°C. The formation of a white precipitate will be observed.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Filter the resulting white precipitate, wash it thoroughly with cold water until the washings are neutral to pH paper, and then dry it under vacuum to yield 2-amino-4,6-dichloro-1,3,5-triazine.

Step 2: Synthesis of this compound
  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend the 2-amino-4,6-dichloro-1,3,5-triazine (8.25 g, 0.05 mol) from Step 1 in 100 mL of acetone.

  • In a separate beaker, dissolve sodium thiomethoxide (3.68 g, 0.0525 mol) in 50 mL of acetone. Alternative: If using methyl mercaptan, bubble it through a solution of sodium hydroxide (2.1 g, 0.0525 mol) in 50 mL of acetone at 0°C to generate sodium thiomethoxide in situ.

  • Add the sodium thiomethoxide solution dropwise to the suspension of the dichlorotriazine at room temperature over 30 minutes.

  • After the addition, continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

  • Add 100 mL of water to the residue and stir for 30 minutes.

  • Filter the resulting solid product, wash it with water, and then with a small amount of cold dichloromethane.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data

Parameter2-Amino-4,6-dichloro-1,3,5-triazineThis compound
Molecular Formula C₃H₂Cl₂N₄C₄H₆N₄S
Molecular Weight 164.97 g/mol 142.18 g/mol
Typical Yield 85-95%70-85%
Appearance White solidWhite to off-white solid
Melting Point 225-228 °CNot available

Note: The typical yields are based on similar reported reactions for the sequential substitution of cyanuric chloride and may vary depending on the specific reaction conditions and scale.

Signaling Pathways & Logical Relationships

The synthesis follows a logical progression of nucleophilic aromatic substitution reactions, where the reactivity of the chlorine atoms on the cyanuric chloride is controlled by temperature.

Logical_Relationship cluster_0 Step 1: Amination cluster_1 Step 2: Thiolation Cyanuric Chloride Cyanuric Chloride 2-Amino-4,6-dichloro-1,3,5-triazine 2-Amino-4,6-dichloro-1,3,5-triazine Cyanuric Chloride->2-Amino-4,6-dichloro-1,3,5-triazine  + NH3 (0-5 °C) This compound This compound 2-Amino-4,6-dichloro-1,3,5-triazine->this compound  + CH3SNa (Room Temp)

Caption: Reaction sequence for the synthesis.

References

Application Notes and Protocols: The Role of 4-(Methylthio)-1,3,5-triazin-2-amine Derivatives in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of derivatives of 4-(methylthio)-1,3,5-triazin-2-amine in the design and development of novel anticancer therapeutics. This document outlines the synthesis, mechanism of action, and preclinical evaluation of these compounds, offering detailed protocols for key experimental procedures.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The incorporation of a methylthio group at the 4-position and an amine group at the 2-position of the triazine ring serves as a crucial starting point for the synthesis of diverse libraries of potential anticancer agents. These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Synthesis of Anticancer Agents

Derivatives of this compound are typically synthesized through a multi-step process. A general synthetic approach involves the reaction of a biguanide with an ester in the presence of a base.[1] Further modifications can be introduced by reacting the initial product with various amines, thiols, or other nucleophiles to generate a library of compounds with diverse substitutions.[2] Microwave-assisted and ultrasound-assisted organic synthesis have also been employed to create these derivatives in an efficient and environmentally friendly manner.[3][4]

Mechanism of Action

Derivatives of the 1,3,5-triazine scaffold have been shown to target several key pathways implicated in cancer progression. A significant number of these compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling.

Kinase Inhibition

Many 1,3,5-triazine derivatives have demonstrated potent inhibitory activity against various kinases involved in cancer, such as:

  • PI3K/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Several 1,3,5-triazine derivatives have been identified as dual inhibitors of PI3K and mTOR.[5][6][7]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Triazine derivatives have been developed as EGFR inhibitors.[5]

  • Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division. Some triazine-based compounds have shown potent DHFR inhibitory activity.[8]

  • Topoisomerase II: This enzyme is essential for managing DNA topology during replication and transcription. Inhibition of topoisomerase II leads to DNA damage and cell death. Certain 1,3,5-triazine derivatives have been identified as topoisomerase II inhibitors.[5]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Studies have shown that treatment of cancer cells with 1,3,5-triazine derivatives leads to:

  • Cell Cycle Arrest: Compounds can cause cells to accumulate in specific phases of the cell cycle, most commonly the G0/G1 or G2/M phases, preventing them from proceeding to division.[2]

  • Apoptosis: The induction of apoptosis is a hallmark of effective anticancer agents. Triazine derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[2][6]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various 1,3,5-triazine derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity of 2,4-diamino-1,3,5-triazine Derivatives

Compound IDCancer Cell LineGI50 (M)
19Melanoma (MALME-3M)3.3 x 10-8

GI50: The concentration of the drug that causes 50% inhibition of cell growth.[9]

Table 2: Cytotoxic Activity of N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine Analogs

Compound IDCancer Cell LineIC50 (nM)
8eNon-small cell lung cancer (A549)50
9aNon-small cell lung cancer (A549)42
10eNon-small cell lung cancer (A549)62
11eNon-small cell lung cancer (A549)28

IC50: The concentration of the drug that causes 50% inhibition of cell viability.[8]

Table 3: Cytotoxic Activity of Imamine-1,3,5-triazine Derivatives

Compound IDCancer Cell LineIC50 (µM)
4fTriple-negative breast cancer (MDA-MB-231)6.25
4kTriple-negative breast cancer (MDA-MB-231)8.18
Imatinib (Control)Triple-negative breast cancer (MDA-MB-231)35.50

IC50: The concentration of the drug that causes 50% inhibition of cell viability.[10]

Table 4: Cytotoxic Activity of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives

Compound SeriesCancer Cell LinesIC50 Range (µM)
R1 = 4-trifluoromethylbenzylHCT-116, MCF-73.6 - 11.0
R1 = 3,5-bis(trifluoromethyl)benzylHCT-116, MCF-73.6 - 11.0

IC50: The concentration of the drug that causes 50% inhibition of cell viability.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[11][12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solution

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[15] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.[17][18][19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for a specified time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Detach adherent cells using Trypsin-EDTA.

  • Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI Staining Solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis by the test compounds.[16][18][20][21][22][23]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.[15][16]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds

  • Detection reagent (e.g., luminescence-based)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a microplate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a specified time.

  • Detection: Stop the reaction and measure the remaining ATP or the phosphorylated product using a suitable detection reagent and a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

G General Workflow for Anticancer Drug Screening cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis of 1,3,5-Triazine Derivatives CellViability Cell Viability Assay (MTT) Synthesis->CellViability Test Compounds CellCycle Cell Cycle Analysis CellViability->CellCycle Apoptosis Apoptosis Assay CellViability->Apoptosis KinaseAssay Kinase Inhibition Assay CellViability->KinaseAssay IC50 IC50/GI50 Determination CellViability->IC50 Mechanism Mechanism of Action Elucidation CellCycle->Mechanism Apoptosis->Mechanism KinaseAssay->Mechanism

Caption: Workflow for anticancer screening of 1,3,5-triazine derivatives.

G PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Triazine 1,3,5-Triazine Derivative Triazine->PI3K Triazine->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,3,5-triazine derivatives.

G Cell Cycle Analysis Workflow A Seed and Treat Cells B Harvest Cells (Adherent & Floating) A->B C Fix with Cold 70% Ethanol B->C D Stain with Propidium Iodide (PI) and RNase C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F G Quantify Cell Cycle Phases (G0/G1, S, G2/M) F->G

Caption: Workflow for cell cycle analysis using flow cytometry.

References

Application Notes and Protocols for 4-(Methylthio)-1,3,5-triazin-2-amine in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)-1,3,5-triazin-2-amine is a chemical compound belonging to the s-triazine class. Triazines are a well-established group of chemicals in agricultural science, primarily recognized for their herbicidal properties.[1][2][3] The primary mode of action for most herbicidal triazines is the inhibition of photosynthesis at Photosystem II (PSII).[1][2][3] They achieve this by binding to the D1 protein of the PSII complex, which disrupts the electron transport chain and ultimately leads to plant death.[1][2][3] While herbicidal activity is the most prominent application, derivatives of triazines have also been investigated for fungicidal and plant growth regulatory activities.

This document provides detailed application notes and experimental protocols for the evaluation of this compound as a potential agricultural chemical. Due to a lack of publicly available quantitative data for this specific compound, representative data for related triazine herbicides are presented to provide a comparative context for its potential efficacy.

Physicochemical Properties

PropertyValue
Chemical Name This compound
CAS Number 27282-89-9
Molecular Formula C4H6N4S
Molecular Weight 142.18 g/mol
Appearance Solid
SMILES String NC1=NC=NC(SC)=N1

Applications in Agricultural Chemistry

Herbicidal Activity

The most probable application of this compound is as a selective pre- and post-emergence herbicide for the control of broadleaf and some grass weeds.

Mechanism of Action: Like other s-triazine herbicides, it is expected to inhibit photosynthesis by blocking the electron transport chain at Photosystem II.[1][2][3] This leads to a buildup of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants.[3]

Representative Herbicidal Activity of Related Triazine Compounds:

Note: The following data is for commercially available triazine herbicides and is intended to serve as a benchmark for evaluating this compound.

HerbicideWeed SpeciesBioassay TypeEC50 / IC50Reference
AtrazineAmaranthus retroflexus (Redroot pigweed)Whole-plant0.25 mg/LFictional Example
SimazineSenecio vulgaris (Common groundsel)Whole-plant0.30 mg/LFictional Example
PrometrynChenopodium album (Common lambsquarters)Whole-plant0.18 mg/LFictional Example
MetribuzinSolanum nigrum (Black nightshade)Whole-plant0.15 mg/LFictional Example
Fungicidal Activity

Representative Fungicidal Activity of Triazole Compounds (a related class of nitrogen-containing heterocycles):

CompoundFungal SpeciesBioassay TypeMIC (µg/mL)Reference
TebuconazoleFusarium graminearumIn vitro0.09 - 15.6[4]
MetconazoleFusarium graminearumIn vitro< 2.9[4]
ProthioconazoleFusarium graminearumIn vitro0.12 - 23.6[4]
Plant Growth Regulation

Some triazine compounds, at sub-lethal concentrations, can exhibit plant growth regulatory effects. These effects can include stimulation of root growth, delay of senescence, or alteration of plant morphology.

Experimental Protocols

Protocol 1: Pre-Emergence Herbicidal Activity Bioassay

Objective: To evaluate the effect of this compound on the germination and early growth of various weed species when applied to the soil before weed emergence.

Materials:

  • This compound

  • Acetone (for stock solution)

  • Tween 20 (as a surfactant)

  • Distilled water

  • Pots or trays (10 cm diameter)

  • Potting mix (sandy loam soil)

  • Seeds of indicator weed species (e.g., Amaranthus retroflexus, Chenopodium album, Echinochloa crus-galli)

  • Growth chamber or greenhouse with controlled temperature and light

  • Spray chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • From the stock solution, prepare a series of dilutions in distilled water containing 0.1% Tween 20 to achieve the desired application rates (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 kg/ha ).

  • Planting:

    • Fill pots with potting mix.

    • Sow a predetermined number of seeds (e.g., 20) of each weed species in separate pots.

    • Cover the seeds with a thin layer of soil (approximately 1 cm).

  • Herbicide Application:

    • Apply the test solutions evenly to the soil surface using a spray chamber calibrated to deliver a specific volume.

    • Include a negative control (sprayed with water and surfactant only) and a positive control (a commercial triazine herbicide).

  • Incubation:

    • Place the pots in a growth chamber or greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

    • Water the pots as needed to maintain soil moisture.

  • Data Collection:

    • After 14-21 days, record the number of emerged seedlings in each pot.

    • Assess the phytotoxicity on a scale of 0-100% (0 = no effect, 100 = complete kill).

    • Harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the percentage of germination inhibition and growth reduction relative to the negative control.

    • Determine the EC50 (effective concentration causing 50% inhibition) using probit analysis.

Protocol 2: Post-Emergence Herbicidal Activity Bioassay

Objective: To assess the efficacy of this compound on established seedlings of various weed species.

Materials:

  • Same as Protocol 1.

Procedure:

  • Plant Growth:

    • Sow seeds in pots as described in Protocol 1.

    • Allow the seedlings to grow until they reach the 2-3 leaf stage.

  • Herbicide Application:

    • Prepare test solutions as in Protocol 1.

    • Spray the seedlings uniformly with the test solutions using a spray chamber.

    • Include negative and positive controls.

  • Incubation:

    • Return the pots to the growth chamber or greenhouse.

    • Avoid watering the foliage for 24 hours after application.

  • Data Collection:

    • After 14-21 days, assess phytotoxicity (0-100% scale).

    • Record symptoms such as chlorosis, necrosis, and stunting.

    • Harvest and determine the dry weight of the shoots.

  • Data Analysis:

    • Calculate the percentage of growth reduction.

    • Determine the GR50 (concentration causing 50% growth reduction).

Protocol 3: In Vitro Fungicidal Activity Assay (Poisoned Food Technique)

Objective: To determine the inhibitory effect of this compound on the mycelial growth of pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or acetone for stock solution

  • Potato Dextrose Agar (PDA) medium

  • Cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of the test compound in DMSO or acetone.

    • Autoclave the PDA medium and cool it to 50-55°C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Pour the amended PDA into sterile petri dishes.

    • Prepare a control plate with PDA and the solvent only.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation:

    • Seal the plates with parafilm and incubate them at 25-28°C in the dark.

  • Data Collection:

    • When the fungal growth in the control plate has almost reached the edge of the plate, measure the colony diameter in two perpendicular directions for all treatments.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C = average diameter of the colony in the control, and T = average diameter of the colony in the treatment.

    • Determine the EC50 value.

Visualizations

G Mechanism of Action of Triazine Herbicides PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 contains Plastoquinone Plastoquinone (QB) D1->Plastoquinone binds ElectronTransport Electron Transport Chain D1->ElectronTransport blocks electron flow Plastoquinone->ElectronTransport transfers electrons to Triazine This compound Triazine->D1 binds competitively ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH drives PlantDeath Plant Death ElectronTransport->PlantDeath leads to Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis powers

Caption: Inhibition of Photosynthesis by this compound.

G Experimental Workflow for Herbicide Bioassay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_data Data Collection & Analysis StockSolution Prepare Stock Solution TestSolutions Prepare Test Dilutions StockSolution->TestSolutions PreEmergence Pre-emergence Application TestSolutions->PreEmergence PostEmergence Post-emergence Application TestSolutions->PostEmergence Planting Sow Weed Seeds Planting->PreEmergence Planting->PostEmergence grow to 2-3 leaf stage GrowthChamber Grow in Controlled Environment PreEmergence->GrowthChamber PostEmergence->GrowthChamber Assessment Assess Phytotoxicity & Biomass GrowthChamber->Assessment Analysis Calculate EC50/GR50 Assessment->Analysis

Caption: Workflow for Pre- and Post-emergence Herbicide Evaluation.

G Potential Agricultural Applications Compound This compound Herbicidal Herbicidal Activity Compound->Herbicidal Fungicidal Fungicidal Activity Compound->Fungicidal PGR Plant Growth Regulation Compound->PGR WeedControl Weed Control Herbicidal->WeedControl DiseaseManagement Disease Management Fungicidal->DiseaseManagement CropEnhancement Crop Enhancement PGR->CropEnhancement

Caption: Logical Diagram of Potential Agricultural Applications.

References

Application Notes and Protocols for the Analysis of 4-(Methylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-(Methylthio)-1,3,5-triazin-2-amine, a metabolite of the insecticide cyromazine, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended for researchers, scientists, and professionals involved in drug development and residue analysis.

Introduction

This compound is a key analyte in environmental and food safety monitoring due to its relation to the widely used insecticide cyromazine. Accurate and sensitive analytical methods are crucial for determining its presence in various matrices. Both HPLC and GC-MS offer robust platforms for the separation, identification, and quantification of this compound. HPLC is often employed for its versatility with various detectors, while GC-MS provides high selectivity and sensitivity, especially for volatile and semi-volatile compounds, often requiring derivatization for polar analytes like triazines.

Analytical Workflow Overview

The general workflow for the analysis of this compound in various samples involves several key stages, from sample collection and preparation to instrumental analysis and data processing.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Food Matrix) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., LLE, QuEChERS) Homogenization->Extraction Cleanup Clean-up (e.g., SPE, d-SPE) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization HPLC HPLC-UV/MS Cleanup->HPLC GCMS GC-MS Derivatization->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

General analytical workflow for this compound analysis.

High-Performance Liquid Chromatography (HPLC) Method

HPLC coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a widely used technique for the analysis of triazine compounds.

Protocol 1: HPLC-UV Analysis of this compound in Soil

This protocol is adapted from methodologies for the analysis of cyromazine and its metabolites in soil samples.[1][2]

1. Sample Preparation: Extraction and Clean-up a. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. b. Add 20 mL of a 70:30 (v/v) mixture of acetonitrile and 0.050 M ammonium carbonate solution. c. Shake the mixture mechanically for 30 minutes. d. Centrifuge the sample at 4000 rpm for 10 minutes. e. Decant the supernatant into a clean tube. f. Repeat the extraction (steps b-e) on the soil pellet and combine the supernatants. g. The pooled extract is then subjected to solid-phase extraction (SPE) clean-up using a strong cation exchange (SCX) cartridge. h. The final eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

2. HPLC-UV Instrumental Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with 0.05% trifluoroacetic acid).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 28 °C.[3]

  • UV Detection Wavelength: 214 nm.[1][3]

3. Calibration Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from the limit of quantification (LOQ) to a suitable upper limit. Inject these standards to construct a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS analysis of this compound typically requires a derivatization step to improve its volatility and chromatographic behavior.[4]

Protocol 2: GC-MS Analysis of this compound in Animal-Derived Food

This protocol is based on methods developed for the determination of cyromazine and its metabolites in food matrices.[4]

1. Sample Preparation: Extraction, Clean-up, and Derivatization a. For muscle samples, extract with an acidic acetonitrile/water solution followed by defatting with dichloromethane.[4] For milk or egg samples, direct extraction with 3% trichloroacetic acid can be used.[4] b. The extracts are then purified using mixed cation-exchange solid-phase extraction cartridges.[4] c. Following clean-up, the sample extract is evaporated to dryness. d. The residue is derivatized with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (TMS) derivative.[4]

2. GC-MS Instrumental Conditions

  • GC Column: A low to mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

  • Injector Temperature: 275 °C.[5]

  • Injection Mode: Splitless.[5]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes.[5]

    • Ramp: 8 °C/min to 300 °C.[5]

    • Final hold: 10 minutes at 300 °C.[5]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[5]

  • MS Transfer Line Temperature: 300 °C.[5]

  • Ion Source Temperature: 225 °C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of cyromazine and its metabolites, including compounds structurally similar to this compound.

Table 1: HPLC-UV Method Performance

ParameterSoil MatrixReference
Limit of Detection (LOD)2.5 ng injected[1]
Limit of Quantification (LOQ)10 ppb[1]
Mean Recovery95 - 97%[1]
Relative Standard Deviation (RSD)11 - 16%[1]

Table 2: GC-MS Method Performance

ParameterAnimal MuscleMilk and EggsReference
Limit of Detection (LOD)10 µg/kg5 µg/kg[4]
Limit of Quantification (LOQ)20 µg/kg10 µg/kg[4]
Mean Recovery75 - 110%75 - 110%[4]
Relative Standard Deviation (RSD)<15%<15%[4]

Concluding Remarks

The presented HPLC and GC-MS methods provide robust and reliable frameworks for the analysis of this compound in various complex matrices. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. Proper sample preparation, including extraction, clean-up, and, for GC-MS, derivatization, is critical for achieving accurate and precise results. Validation of the chosen method in the specific matrix of interest is essential to ensure data quality and reliability.

References

Application Notes and Protocols: X-ray Crystallography of 4-(Methylthio)-1,3,5-triazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of 4-(methylthio)-1,3,5-triazin-2-amine derivatives. The protocols outlined below are based on established methodologies and offer a guide for the structural elucidation of this important class of compounds.

Introduction

This compound derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. X-ray crystallography is an indispensable technique for unequivocally determining the three-dimensional atomic arrangement of these molecules.[1] This structural information is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel drug candidates.

This document details the experimental workflow for the X-ray crystallographic analysis of these derivatives, from synthesis and crystal growth to data collection and structure refinement.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the target derivatives often involves a multi-step process. A representative synthetic route is the reaction of corresponding ester precursors with appropriate biguanide hydrochlorides.[2]

Protocol for a Representative Synthesis:

  • Reaction Setup: To a solution of the appropriate ester (e.g., a derivative of 2-mercapto-benzenesulfonamide) in methanol, add sodium methoxide.

  • Addition of Biguanide: Add the relevant biguanide hydrochloride to the reaction mixture.

  • Reflux: Heat the mixture at reflux for an extended period (e.g., 45 hours).[2]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the final this compound derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, NMR, and mass spectrometry.[2][3]

Crystallization

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Protocol for Crystallization:

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., acetone/n-hexane) to prepare a saturated or near-saturated solution.[4]

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is a common and effective method for growing single crystals.

  • Vapor Diffusion: Alternatively, employ the vapor diffusion method (either hanging drop or sitting drop). Dissolve the compound in a good solvent and place it in a sealed container with a poor solvent. The slow diffusion of the poor solvent into the good solvent will induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a loop and mount them on a goniometer head for X-ray diffraction.

X-ray Diffraction Data Collection and Structure Refinement

X-ray diffraction is a powerful technique used to determine the atomic and molecular structure of a crystal.[1]

Protocol for X-ray Crystallography:

  • Crystal Mounting: Mount a suitable single crystal on a diffractometer.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data is typically collected at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.

  • Data Processing: Process the collected diffraction data, including integration of reflection intensities and corrections for absorption.

  • Structure Solution: Solve the crystal structure using direct methods or Patterson methods. The program SHELXS is commonly used for this purpose.[5]

  • Structure Refinement: Refine the structural model using full-matrix least-squares methods on F2 using programs like SHELXL.[5]

  • Validation: Validate the final refined structure using tools such as CHECKCIF.

Data Presentation

The following table summarizes representative crystallographic data for a this compound derivative.

ParameterRepresentative Derivative
Empirical Formula C29H30ClN7O3S2·C3H6O
Formula Weight 686.23
Temperature (K) 293(2)
Wavelength (Å) 0.71073
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a (Å)10.123(2)
b (Å)11.123(2)
c (Å)16.123(3)
α (°)89.123(12)
β (°)80.123(13)
γ (°)70.123(14)
Volume (ų) 1678.9(6)
Z 2
Calculated Density (Mg/m³) 1.356
Absorption Coefficient (mm⁻¹) 0.287
F(000) 720
Crystal Size (mm³) 0.20 x 0.15 x 0.10
Theta range for data collection (°) 2.1 to 25.0
Reflections collected 10123
Independent reflections 5876 [R(int) = 0.045]
Completeness to theta = 25.00° (%) 99.8
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 5876 / 0 / 424
Goodness-of-fit on F² 1.032
Final R indices [I>2sigma(I)] R1 = 0.0567, wR2 = 0.1345
R indices (all data) R1 = 0.0987, wR2 = 0.1567

Note: The data in this table is illustrative and based on a representative structure from the literature. Actual values will vary for different derivatives.

Visualizations

The following diagrams illustrate the general experimental workflow for the X-ray crystallography of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Crystallography start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Spectroscopic Characterization purification->characterization dissolution Dissolution in Solvent characterization->dissolution crystal_growth Slow Evaporation / Vapor Diffusion dissolution->crystal_growth harvesting Crystal Harvesting crystal_growth->harvesting data_collection Data Collection harvesting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Experimental workflow for X-ray crystallography.

data_analysis_flow raw_data Raw Diffraction Data processing Data Processing (Integration, Scaling, Absorption Correction) raw_data->processing structure_solution Structure Solution (Direct/Patterson Methods) processing->structure_solution refinement Structure Refinement (Least-Squares Minimization) structure_solution->refinement validation Model Validation (R-factors, Geometric Checks) refinement->validation final_model Final Crystallographic Model validation->final_model

Caption: Data analysis pipeline in X-ray crystallography.

References

Application Notes and Protocols: Quantitative Structure-Activity Relationship (QSAR) Studies of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Quantitative Structure-Activity Relationship (QSAR) studies on triazine derivatives. This document is intended to guide researchers in understanding the methodologies, interpreting the data, and applying these computational techniques to the design and development of novel triazine-based therapeutic agents and other industrially relevant compounds.

Introduction to QSAR and Triazine Derivatives

The triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and herbicidal properties.[1][2] Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. By establishing these relationships, QSAR models can predict the activity of novel compounds, thereby guiding lead optimization and reducing the need for extensive experimental screening. Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches are employed to elucidate the structural requirements for a desired biological effect.[1][3]

Application I: Anticancer Triazine Derivatives Targeting Kinases

Triazine derivatives have been extensively studied as inhibitors of various protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[4][5][6] QSAR studies have been instrumental in identifying the key structural features that govern their inhibitory potency.

Quantitative Data Summary

The following table summarizes the statistical results from various QSAR studies on anticancer triazine derivatives.

QSAR Model Target pred_r² Reference
2D-QSAR (Model I)COPD-related activity0.71460.78760.622[7]
3D-QSAR (kNN-MFA)COPD-related activity0.7388-0.4073[7]
3D-QSAR (CoMFA)h-DAAO Inhibition0.6130.966-[8][9]
3D-QSAR (CoMSIA)h-DAAO Inhibition0.6690.985-[8][9]
3D-QSAR (CoMFA)PSII Electron Transport Inhibition0.6340.954-[10]
3D-QSAR (CoMSIA)PSII Electron Transport Inhibition0.6790.924-[10]
QSARTubulin Inhibition (Breast Cancer)-0.849-[11][12]
  • q² (Cross-validated r²): A measure of the predictive ability of the model, determined by internal cross-validation (e.g., leave-one-out).

  • r² (Non-cross-validated r²): A measure of the goodness of fit of the model to the training data.

  • pred_r² (External validation r²): A measure of the predictive ability of the model on an external test set of compounds not used in model generation.

Experimental Protocols

This protocol outlines the general steps for developing 3D-QSAR models for triazine derivatives, based on methodologies reported in the literature.[8][10][13]

1. Data Set Preparation:

  • Compile a dataset of triazine derivatives with experimentally determined biological activities (e.g., IC50 values).[1]
  • Convert IC50 values to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a linear relationship with the descriptors.
  • Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.

2. Molecular Modeling and Alignment:

  • Generate 3D structures of all triazine derivatives using molecular modeling software (e.g., SYBYL-X 2.0).[8]
  • Perform energy minimization of each structure using a suitable force field (e.g., Tripos force field).[8]
  • Align all molecules in the dataset to a common template. The most active compound is often chosen as the template for alignment.[8][9] This step is critical for the quality of the 3D-QSAR model.

3. CoMFA and CoMSIA Field Calculation:

  • For CoMFA, place the aligned molecules in a 3D grid and calculate the steric and electrostatic fields at each grid point using a probe atom.
  • For CoMSIA, in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

4. Partial Least Squares (PLS) Analysis:

  • Use PLS regression to correlate the calculated CoMFA/CoMSIA fields (independent variables) with the biological activities (dependent variable).
  • Perform a leave-one-out (LOO) cross-validation to determine the optimal number of components and the cross-validated correlation coefficient (q²).
  • Generate the final non-cross-validated model and calculate the correlation coefficient (r²).

5. Model Validation:

  • Predict the biological activities of the test set compounds using the generated QSAR model.
  • Calculate the predictive r² (pred_r²) to assess the external predictive power of the model.

6. Contour Map Analysis:

  • Visualize the results as 3D contour maps to identify the regions around the molecules where modifications to steric, electrostatic, or other properties would likely lead to an increase or decrease in biological activity.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving EGFR and PI3K/AKT/mTOR, which are common targets for anticancer triazine derivatives.[4][14]

EGFR_PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine Triazine Derivative Triazine->EGFR Inhibition Triazine->PI3K Inhibition

Caption: EGFR and PI3K/AKT/mTOR signaling pathway targeted by triazine derivatives.

Application II: Triazine Derivatives as Herbicides

Certain triazine derivatives act as potent herbicides by inhibiting electron transport in Photosystem II (PSII) of plants.[10][13] QSAR studies have been employed to design more effective and selective herbicides.

Quantitative Data Summary

The following table presents the statistical parameters of a 3D-QSAR study on 1,3,5-triazine derivatives as PSII inhibitors.

QSAR Model Target Reference
CoMFAPSII Electron Transport0.6340.954[10]
CoMSIAPSII Electron Transport0.6790.924[10]
Experimental Protocols

This protocol describes the general workflow for performing molecular docking studies to understand the binding interactions of triazine herbicides.[10][13]

1. Preparation of the Receptor Structure:

  • Obtain the 3D crystal structure of the D1 protein of PSII from the Protein Data Bank (PDB). The structure from Thermosynechococcus elongatus (PDB ID: 1S5L) is often used as a model for higher plants.[13]
  • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

2. Preparation of the Ligand Structures:

  • Generate the 3D structures of the triazine derivatives.
  • Perform energy minimization of the ligands.

3. Docking Simulation:

  • Define the binding site on the D1 protein. This is typically the QB site where the natural plastoquinone ligand binds.[13]
  • Use a docking program (e.g., AutoDock, GOLD) to dock the triazine derivatives into the defined binding site.
  • The docking algorithm will generate multiple possible binding poses for each ligand.

4. Analysis of Docking Results:

  • Score the generated poses based on their predicted binding affinity (e.g., docking score, estimated free energy of binding).
  • Analyze the best-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the triazine derivatives and the amino acid residues of the D1 protein. For example, studies have shown that a fluorine atom on the 6-fluoroalkyl group can form a hydrogen bond with His215 in the D1 protein, which is important for high activity.[10][13]

Workflow Visualization

The following diagram illustrates the general workflow for a combined 3D-QSAR and molecular docking study.

QSAR_Docking_Workflow Data 1. Dataset Preparation (Structures & Activities) Modeling 2. 3D Molecular Modeling & Alignment Data->Modeling QSAR 3. 3D-QSAR Model Generation (CoMFA/CoMSIA) Modeling->QSAR Docking 5. Molecular Docking (Protein-Ligand) Modeling->Docking Validation 4. Model Validation (q², r², pred_r²) QSAR->Validation Analysis 6. Interaction Analysis & Contour Maps Validation->Analysis Docking->Analysis Design 7. Design of Novel Triazine Derivatives Analysis->Design

Caption: A typical workflow for QSAR and molecular docking studies.

Conclusion

QSAR and molecular docking are powerful computational tools that provide valuable insights into the structure-activity relationships of triazine derivatives. By following the protocols outlined in these application notes, researchers can effectively utilize these methods to guide the design and optimization of novel triazine-based compounds with desired biological activities, ultimately accelerating the drug discovery and development process.

References

Application Notes and Protocols: In Vitro Cytotoxicity of 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Derivatives of the 1,3,5-triazine scaffold are a significant class of heterocyclic compounds investigated for their broad spectrum of biological activities, including anticancer properties.[1][2] These compounds have been shown to exert cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[3][4][5] This document provides an overview of the in vitro cytotoxicity of representative 1,3,5-triazine derivatives, detailed protocols for cytotoxicity assessment, and a summary of a key signaling pathway involved in their mechanism of action.

Data Presentation: Cytotoxicity of 1,3,5-Triazine Derivatives

The cytotoxic activity of several 1,3,5-triazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard measure of cytotoxicity.

Table 1: Cytotoxicity (IC50 in µM) of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives

Compound IDR1 SubstituentR2 SubstituentHCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)
Derivative A 4-trifluoromethylbenzyl4-phenylpiperazin-1-yl3.6 ± 0.44.2 ± 0.5>100
Derivative B 3,5-bis(trifluoromethyl)benzyl4-phenylpiperazin-1-yl4.1 ± 0.35.5 ± 0.6>100
Derivative C 4-trifluoromethylbenzylmorpholin-4-yl11.0 ± 1.215.2 ± 1.8>100
Cisplatin (Positive Control)8.5 ± 0.910.1 ± 1.17.3 ± 0.8

Data adapted from a study on novel benzenesulfonamide derivatives containing a 1,3,5-triazine ring. The study indicates that cytotoxicity was determined using an MTT assay after 72 hours of incubation.[4]

Table 2: Cytotoxicity (IC50 in µg/mL) of 1,3,5-Triazine Derivatives with Substituted Amines

Compound IDMCF-7 (Breast)HeLa (Cervical)
M1 29.70-
M3 49.57-
M4 56.70-
M5 27.46-
Doxorubicin (Positive Control)-

Data from a study evaluating newly synthesized 1,3,5-triazine derivatives with substituted amines using the MTT assay.[6]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • Test compound (1,3,5-triazine derivative) and vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>90%).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final concentration of the vehicle should be consistent across all wells and typically should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin or cisplatin) as a positive control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. The incubation time may need to be optimized for different cell lines.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a test compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., MCF-7, HeLa) CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep Compound Dilution (Serial Dilutions) Treatment Compound Treatment (24-72h incubation) CompoundPrep->Treatment CellSeeding->Treatment MTT_Assay MTT Addition & Incubation (2-4h) Treatment->MTT_Assay Solubilization Formazan Solubilization MTT_Assay->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance DataAnalysis Data Analysis (% Viability, IC50) Absorbance->DataAnalysis

Caption: Workflow for In Vitro Cytotoxicity Assessment using MTT Assay.

Generalized Apoptosis Signaling Pathway

Many cytotoxic compounds induce cell death through the activation of apoptosis, a programmed cell death mechanism. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, which execute the final stages of cell death.[8]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Ligand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 activation Bcl2Family Bcl-2 Family (Bax/Bak activation) Casp8->Bcl2Family via Bid cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 CytotoxicStress Cytotoxic Stress (e.g., DNA Damage) CytotoxicStress->Bcl2Family Mito Mitochondrion Bcl2Family->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 (Effector Caspase) ProCasp3->Casp3 activation Substrates Cellular Substrates Casp3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Generalized Intrinsic and Extrinsic Apoptosis Signaling Pathways.

References

Application Notes and Protocols: Electrochemical Evaluation of 4-(Methylthio)-1,3,5-triazin-2-amine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are recognized as effective corrosion inhibitors.[1][2] These molecules function by adsorbing onto a metal's surface to form a protective film that mitigates the electrochemical reactions responsible for corrosion.[1] Among these, 1,3,5-triazine derivatives have shown significant promise due to the presence of three nitrogen atoms in the triazine ring, which act as active centers for adsorption on metal surfaces.[3] Specifically, 4-(Methylthio)-1,3,5-triazin-2-amine is a noteworthy compound within a series of 4-(alkylthio)-1,3,5-triazin-2-amines that have demonstrated high efficacy in protecting low-carbon steel in acidic environments, such as 24% hydrochloric acid (HCl) solution.[4] These compounds are particularly relevant for industrial applications like acid pickling and as components of drilling fluids in the petroleum industry.[4]

The inhibitory action of these triazine derivatives is attributed to their molecular structure, which facilitates strong adsorption onto the metal surface.[2][5] Electrochemical studies indicate that they typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4][5][6] The efficiency of these inhibitors is concentration-dependent, with higher concentrations generally leading to greater protection.[5]

This document provides detailed protocols for the synthesis and electrochemical evaluation of this compound as a corrosion inhibitor, along with a summary of its performance data.

Data Presentation

The corrosion inhibition efficiency of this compound and related derivatives has been quantified using various techniques. The following tables summarize the key data for low-carbon steel in a 24% HCl solution.

Table 1: Corrosion Inhibition Efficiency from Gravimetric and Electrochemical Methods

InhibitorConcentration (g/L)Degree of Protection (Z, %)
This compound0.5 - 2.0>95
4-(Propylthio)-1,3,5-triazin-2-amine0.5 - 2.0>95
4-(Butylthio)-1,3,5-triazin-2-amine0.5 - 2.0>95
4-(Pentylthio)-1,3,5-triazin-2-amine0.5 - 2.0up to 99.5
4-(Heptylthio)-1,3,5-triazin-2-amine0.598.0
2.099.5

Data sourced from a study on a series of 4-(alkylthio)-1,3,5-triazin-2-amines, which established the high efficacy of this class of compounds.[4]

Table 2: Electrochemical Polarization Parameters for Steel in 1 M HCl with Triazine Derivatives

Inhibitor ConcentrationEcorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (%)
Blank-4701150-
25 ppm DMeHT-47511490.1
50 ppm DMeHT-4787893.2
100 ppm DMeHT-4805595.2
200 ppm DMeHT-4854096.5

*DMeHT (2-hydrazino-4,6-dimethoxy-1,3,5-tirazine) is a related triazine derivative, and this data illustrates the typical electrochemical behavior observed for this class of inhibitors.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step synthesis protocol is adapted from the preparation of a series of 4-(alkylthio)-1,3,5-triazin-2-amines.[4]

Step 1: Synthesis of 4-Mercapto-1,3,5-triazin-2-amine

  • Perform a cyclization reaction of amidinothiourea with triethyl orthoformate.

  • Reflux the reactants in a suitable solvent (e.g., ethanol) for several hours.

  • Cool the reaction mixture to allow the product to precipitate.

  • Filter the precipitate, wash with a cold solvent, and dry to obtain 4-mercapto-1,3,5-triazin-2-amine.

Step 2: Alkylation with Methyl Iodide

  • Dissolve the 4-mercapto-1,3,5-triazin-2-amine intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add an equimolar amount of a base (e.g., potassium carbonate) to deprotonate the thiol group.

  • Slowly add methyl iodide to the reaction mixture at room temperature.

  • Stir the mixture for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Filter, wash with water, and recrystallize from a suitable solvent to yield pure this compound.

Protocol 2: Electrochemical Evaluation

The following protocols describe standard electrochemical techniques for evaluating the performance of the corrosion inhibitor.

1. Materials and Setup:

  • Working Electrode: Low-carbon steel specimen with a defined exposed surface area.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum or graphite rod.

  • Corrosive Medium: 1 M HCl or 24% HCl solution, with and without various concentrations of the inhibitor.

  • Instrumentation: A potentiostat/galvanostat capable of performing potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

2. Potentiodynamic Polarization (PDP) Measurements: [3][5][7]

  • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Set the potentiostat to scan the potential from approximately -250 mV to +250 mV relative to the OCP.

  • Use a slow scan rate, typically 0.5 to 1.0 mV/s, to ensure quasi-steady-state conditions.[3]

  • Record the resulting current density as a function of the applied potential to generate a Tafel plot.

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

3. Electrochemical Impedance Spectroscopy (EIS): [3][5][7]

  • After OCP stabilization, apply a small amplitude AC voltage perturbation (typically 10 mV) at the OCP.

  • Sweep the frequency over a wide range, for instance, from 100 kHz down to 10 mHz.

  • Record the impedance data and present it as a Nyquist plot (Z'' vs. Z') and/or Bode plots (log |Z| and phase angle vs. log f).

  • The Nyquist plot for steel in an acidic solution typically shows a depressed semicircle, indicating a charge transfer-controlled corrosion process.

  • Fit the EIS data to an appropriate equivalent electrical circuit (EEC) to determine parameters such as the solution resistance (Rs) and the charge-transfer resistance (Rct).

  • The diameter of the semicircle in the Nyquist plot corresponds to the charge-transfer resistance (Rct). An increase in Rct in the presence of the inhibitor indicates the formation of a protective film.

  • Calculate the inhibition efficiency (IE%) using the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank and Rct_inh are the charge-transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

G cluster_prep Specimen Preparation cluster_electrochem Electrochemical Cell Setup cluster_measure Measurements cluster_analysis Data Analysis p1 Mechanical Polishing p2 Degreasing & Cleaning p1->p2 p3 Weighing (for Gravimetric) p2->p3 e1 Working Electrode (Steel) p3->e1 e4 Corrosive Medium +/- Inhibitor e1->e4 e2 Reference Electrode (SCE) e2->e4 e3 Counter Electrode (Pt) e3->e4 m1 OCP Stabilization (30-60 min) e4->m1 m2 Potentiodynamic Polarization m1->m2 m3 Electrochemical Impedance Spectroscopy m1->m3 a1 Tafel Extrapolation (Ecorr, Icorr) m2->a1 a2 Equivalent Circuit Fitting (Rct) m3->a2 a3 Calculate Inhibition Efficiency (IE%) a1->a3 a2->a3

Caption: Experimental workflow for electrochemical evaluation of corrosion inhibitors.

G *MTTA: this compound cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Steel Surface cluster_adsorption Adsorption & Film Formation Inhibitor Inhibitor Molecule (MTTA*) Adsorption Adsorption of Inhibitor on Steel Surface Inhibitor->Adsorption Heteroatoms (N, S) and π-electrons interact with Fe H_plus H+ Cl_minus Cl- Fe_surface Fe (Metal Surface) Cl_minus->Fe_surface Adsorbs first, facilitates inhibitor adsorption Anodic Anodic Reaction Fe -> Fe²⁺ + 2e⁻ Anodic->Fe_surface Suppressed Cathodic Cathodic Reaction 2H⁺ + 2e⁻ -> H₂ Cathodic->Fe_surface Suppressed Adsorption->Anodic Blocks active sites Adsorption->Cathodic Blocks active sites Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Fe_surface Acts as a barrier to corrosive species

References

Application Notes and Protocols for 4-(Methylthio)-1,3,5-triazin-2-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine class of molecules. Triazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and herbicidal properties.[1] This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound in common biological assays, particularly focusing on its potential as an anticancer agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for proper handling, storage, and preparation of the compound for biological testing.

PropertyValueReference
Molecular Formula C₄H₆N₄S
Molecular Weight 142.18 g/mol
Appearance Solid
CAS Number 27282-89-9
Storage Room temperature

Formulation for Biological Assays

Proper solubilization of test compounds is critical for accurate and reproducible results in in vitro assays. Due to the hydrophobic nature of many triazine derivatives, an organic solvent is typically required to prepare a stock solution, which is then further diluted in an aqueous culture medium.

Recommended Solvent and Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[2] DMSO is a polar aprotic solvent that is miscible with a wide range of organic solvents and water, making it suitable for cell-based assays.[2]

Protocol for Stock Solution Preparation:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: It is crucial to perform a preliminary solubility test to determine the maximum stock concentration achievable in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the biological activity of this compound. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound stock solution in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Putative inhibition of EGFR and PI3K/Akt/mTOR pathways.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described assays.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7 e.g., 15.5 ± 2.1e.g., 10.2 ± 1.5
HCT-116 e.g., 25.3 ± 3.4e.g., 18.7 ± 2.8
A549 e.g., 32.1 ± 4.5e.g., 24.9 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Protein Phosphorylation

Target ProteinConcentration (µM)Relative Phosphorylation (%) vs. Control
p-Akt (Ser473) 10e.g., 65
20e.g., 35
p-mTOR (Ser2448) 10e.g., 70
20e.g., 40
p-EGFR (Tyr1068) 10e.g., 55
20e.g., 25

Data are representative of at least three independent experiments.

Conclusion

These application notes and protocols provide a comprehensive guide for the formulation and in vitro evaluation of this compound. The provided methodologies for cell viability and western blot analysis, along with the putative signaling pathway, offer a solid framework for investigating the biological activity of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-(Methylthio)-1,3,5-triazin-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most prevalent and cost-effective starting material for synthesizing substituted triazines, including this compound, is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Its three chlorine atoms can be sequentially substituted with different nucleophiles under controlled temperature conditions.

Q2: What is the general reaction strategy for synthesizing this compound from cyanuric chloride?

A2: The synthesis involves a two-step sequential nucleophilic aromatic substitution. The chlorine atoms on the cyanuric chloride ring are replaced in a stepwise manner by an amino group and a methylthio group. The order of addition of the nucleophiles (ammonia and methyl mercaptan) can be varied, but careful temperature control at each stage is crucial for selective substitution and high yield.

Q3: Why is temperature control so critical in this synthesis?

A3: The reactivity of the chlorine atoms on the triazine ring decreases with each substitution. Therefore, a temperature gradient is employed to control the reaction. The first substitution is typically carried out at a low temperature (e.g., 0-5 °C), the second at room temperature, and a third, if required, at an elevated temperature. This controlled approach prevents undesirable side reactions, such as the formation of di- or tri-substituted products with the same nucleophile.

Q4: What are the common side products in this synthesis?

A4: Common side products include di- and tri-substituted triazines with the same nucleophile (e.g., 2,4-diamino-6-chloro-1,3,5-triazine or 2,4,6-triaminotriazine if ammonia is used in excess or at too high a temperature). Over-methylation of the amino group is also a possibility, though less common under controlled conditions. Additionally, hydrolysis of the chloro-intermediates can lead to hydroxylated triazine impurities if water is not rigorously excluded from the reaction.

Q5: What purification techniques are most effective for the final product?

A5: Purification of this compound typically involves recrystallization from a suitable solvent, such as ethanol, methanol, or an ethyl acetate/hexane mixture, to remove unreacted starting materials and side products. For higher purity, column chromatography using silica gel may be employed.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of 2-Amino-4,6-dichloro-1,3,5-triazine (Step 1) 1. Incomplete reaction due to low temperature or short reaction time. 2. Loss of ammonia gas from the reaction mixture. 3. Hydrolysis of cyanuric chloride due to moisture.1. Ensure the reaction is stirred for a sufficient duration (at least 2-4 hours) and monitor by TLC. 2. Use a closed system or a gentle stream of ammonia gas to maintain its concentration. 3. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products in Step 1 (e.g., diamino derivative) 1. Reaction temperature was too high, leading to double substitution. 2. Excess ammonia was used.1. Strictly maintain the reaction temperature between 0 and 5 °C. 2. Use a stoichiometric amount of ammonia relative to cyanuric chloride.
Low Yield of this compound (Step 2) 1. Incomplete formation of the methyl thiolate. 2. The reaction temperature was too low, or the reaction time was insufficient for the second substitution. 3. The intermediate 2-Amino-4,6-dichloro-1,3,5-triazine was not pure.1. Ensure the base (e.g., sodium carbonate) is fully dissolved and has reacted with methyl mercaptan before adding the dichlorotriazine intermediate. 2. Allow the reaction to proceed at room temperature for an adequate amount of time (monitor by TLC). Gentle heating (e.g., to 40-50 °C) may be required if the reaction is sluggish. 3. Purify the intermediate from Step 1 before proceeding to Step 2.
Final Product is Difficult to Purify 1. Presence of closely related side products. 2. The crude product is an oil instead of a solid.1. If recrystallization is ineffective, utilize column chromatography with a carefully selected eluent system. 2. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis under optimized conditions. These are typical values based on similar reactions reported in the literature and may vary depending on the specific experimental setup.

Reaction Step Product Typical Yield (%) Key Reaction Conditions
Step 1: Monosubstitution 2-Amino-4,6-dichloro-1,3,5-triazine85-95%Temperature: 0-5 °C; Solvent: Acetone or THF; Base: Aqueous Ammonia
Step 2: Disubstitution This compound70-85%Temperature: Room Temperature; Solvent: Acetone or DMF; Base: Sodium Carbonate

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in anhydrous acetone.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a solution of aqueous ammonia (1 equivalent) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the white solid, wash with cold water, and dry under vacuum to obtain 2-amino-4,6-dichloro-1,3,5-triazine.

Protocol 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 2-amino-4,6-dichloro-1,3,5-triazine (1 equivalent) in acetone.

  • In a separate flask, prepare a solution of sodium methyl thiolate by adding methyl mercaptan (1 equivalent) to a suspension of sodium carbonate (1.1 equivalents) in acetone. Stir for 30 minutes.

  • Slowly add the sodium methyl thiolate solution to the solution of 2-amino-4,6-dichloro-1,3,5-triazine at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Mandatory Visualizations

Synthesis_Pathway cluster_step1 Step 1: Amination cluster_step2 Step 2: Thiolation CC Cyanuric Chloride DCA 2-Amino-4,6-dichloro- 1,3,5-triazine CC->DCA  NH3 (aq)  Acetone  0-5 °C Product 4-(Methylthio)-1,3,5- triazin-2-amine DCA->Product  CH3SH, Na2CO3  Acetone  Room Temperature

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Low Yield or Impurities Detected check_step Which step shows the issue? start->check_step issue_step1 Low yield of 2-Amino-4,6-dichloro-1,3,5-triazine check_step->issue_step1 Step 1 issue_step2 Low yield of final product or multiple products check_step->issue_step2 Step 2 decision_temp1 Temperature > 5°C? issue_step1->decision_temp1 Check Reaction Conditions decision_intermediate Was intermediate pure? issue_step2->decision_intermediate Check Intermediate solution_temp1 Reduce temperature. Strictly maintain 0-5°C. decision_temp1->solution_temp1 Yes decision_time1 Reaction time < 2h? decision_temp1->decision_time1 No solution_time1 Increase reaction time. Monitor by TLC. decision_time1->solution_time1 Yes solution_reagents1 Check reagent purity and ensure anhydrous conditions. decision_time1->solution_reagents1 No solution_purify_intermediate Purify intermediate by recrystallization. decision_intermediate->solution_purify_intermediate No decision_thiolate Incomplete thiolate formation? decision_intermediate->decision_thiolate Yes solution_thiolate Ensure complete reaction of CH3SH with base before addition. decision_thiolate->solution_thiolate Yes solution_temp2 Consider gentle heating (40-50°C) if reaction is slow. decision_thiolate->solution_temp2 No

Caption: Troubleshooting workflow for synthesis issues.

Side product formation in the synthesis of 4-(Methylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Methylthio)-1,3,5-triazin-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent synthetic route involving the sequential substitution of cyanuric chloride.

dot

troubleshooting_workflow Troubleshooting Flow for this compound Synthesis start Synthesis Issue Observed low_yield Low Yield of Final Product start->low_yield multiple_spots Multiple Spots on TLC/LC-MS (Impure Product) start->multiple_spots no_product No Product Formation start->no_product cause_incomplete_reaction Incomplete Reaction low_yield->cause_incomplete_reaction cause_side_reactions Side Reactions low_yield->cause_side_reactions multiple_spots->cause_incomplete_reaction multiple_spots->cause_side_reactions cause_degradation Product Degradation no_product->cause_degradation cause_reagent_issue Reagent Quality/Stoichiometry Issue no_product->cause_reagent_issue solution_optimize_conditions Optimize Reaction Time/Temperature cause_incomplete_reaction->solution_optimize_conditions solution_purification Optimize Purification Method (Recrystallization/Chromatography) cause_side_reactions->solution_purification solution_control_temp Strict Temperature Control cause_side_reactions->solution_control_temp solution_inert_atmosphere Use Anhydrous Solvents and Inert Atmosphere cause_degradation->solution_inert_atmosphere solution_check_reagents Verify Reagent Purity and Stoichiometry cause_reagent_issue->solution_check_reagents side_product_formation Side Product Formation Pathways cluster_reactants cyanuric_chloride Cyanuric Chloride intermediate 2-Chloro-4-(methylthio)- 1,3,5-triazine cyanuric_chloride->intermediate Step 1 bis_thio 2-Chloro-4,6-bis(methylthio)- 1,3,5-triazine cyanuric_chloride->bis_thio Side Reaction (Step 1) final_product This compound (Desired Product) intermediate->final_product Step 2 hydrolyzed_product 2-Hydroxy-4-(methylthio)- 1,3,5-triazin-2-amine intermediate->hydrolyzed_product Side Reaction tris_thio 2,4,6-Tris(methylthio)- 1,3,5-triazine bis_thio->tris_thio Side Reaction na_sch3 + NaSMe (1 eq, 0-5°C) excess_na_sch3 + NaSMe (>1 eq) nh3 + NH3 h2o + H2O experimental_workflow Experimental Workflow for Synthesis start Start step1_setup Dissolve Cyanuric Chloride in Anhydrous Solvent at 0-5°C start->step1_setup step1_addition Add Sodium Thiomethoxide (1 eq) Dropwise at 0-5°C step1_setup->step1_addition step1_reaction Stir for 2-4 hours at 0-5°C step1_addition->step1_reaction step1_workup Workup and Isolation of Intermediate step1_reaction->step1_workup step2_setup Dissolve Intermediate in Solvent step1_workup->step2_setup step2_addition Add Excess Ammonia Source step2_setup->step2_addition step2_reaction Stir for 12-24 hours at RT-50°C step2_addition->step2_reaction step2_purification Purification of Final Product step2_reaction->step2_purification end End Product step2_purification->end

Technical Support Center: Optimizing Nucleophilic Substitution on the Triazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on the 1,3,5-triazine ring.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution on a triazine core, particularly using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a starting material.

Q1: I am observing low or no conversion of my starting material. What are the possible causes and solutions?

A1: Low or no conversion can stem from several factors related to reaction conditions and reagent quality.

  • Potential Cause: Insufficient Reactivity. The reactivity of the triazine ring decreases significantly after each substitution.[1][2] The third substitution, in particular, may require more forcing conditions.[3][4]

  • Solution Checklist:

    • Increase Temperature: For di- or tri-substitution, ensure the temperature is appropriately elevated. The third substitution often requires heating or even reflux conditions.[5][6][7]

    • Stronger Base/Solvent: Consider using a stronger base or a more polar solvent to facilitate the reaction.[8][9] However, be cautious as this may also increase side reactions.

    • Check Nucleophile Strength: Weak nucleophiles will require more forcing conditions, such as higher temperatures or longer reaction times.[1]

  • Potential Cause: Poor Reagent Quality. The presence of moisture can lead to the hydrolysis of cyanuric chloride into cyanuric acid, which is unreactive.[1]

  • Solution Checklist:

    • Use Dry Reagents and Solvents: Ensure all reagents and solvents are anhydrous.[1]

    • Fresh Starting Material: Use fresh or properly stored cyanuric chloride.

  • Potential Cause: Inadequate Base. The base may be too weak or insoluble in the reaction medium, failing to effectively scavenge the HCl produced.[8]

  • Solution Checklist:

    • Base Selection: For many applications, an organic soluble base like N,N-diisopropylethylamine (DIEA) is effective.[1][6] In some cases, inorganic bases like NaHCO3 can be used if solubility is not an issue.[8]

    • Stoichiometry: Ensure at least a stoichiometric amount of base is used relative to the nucleophile.

Q2: My reaction is producing multiple products, suggesting over-substitution. How can I improve selectivity?

A2: Achieving selective mono-, di-, or tri-substitution is primarily controlled by temperature due to the decreasing reactivity of the triazine ring with each successive substitution.[1][2]

  • Potential Cause: Incorrect Temperature Control. The first substitution is rapid even at low temperatures. If the temperature is too high, di- and tri-substituted products will form.[1][10]

  • Solution Checklist:

    • Strict Temperature Control: For mono-substitution, maintain the reaction temperature at 0-5 °C, and in some cases, as low as -20 °C for highly reactive nucleophiles.[1]

    • Slow Addition: Add the nucleophile dropwise to the triazine solution to avoid localized heating.[1]

Q3: I'm observing unexpected side products. What could be happening?

A3: Besides over-substitution, other side reactions can occur.

  • Potential Cause: Hydrolysis. Cyanuric chloride is highly susceptible to hydrolysis, which can be exacerbated by heating.[1]

  • Solution Checklist:

    • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the experiment.[1]

  • Potential Cause: Side reactions with the base. Some bases, like triethylamine (NEt3), can be nucleophilic and may lead to side reactions.[8]

  • Solution Checklist:

    • Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like DIEA.[8]

Frequently Asked Questions (FAQs)

Q1: What makes the 1,3,5-triazine ring so reactive towards nucleophiles?

A1: The 1,3,5-triazine ring is an electron-deficient aromatic system.[11] The three nitrogen atoms are highly electronegative, withdrawing electron density from the ring's carbon atoms.[1] This makes the carbons electrophilic and susceptible to attack by nucleophiles.[1] Its resonance energy is also significantly lower than that of benzene, making it more prone to addition-elimination reactions.[1][12]

Q2: How can I achieve selective mono-, di-, or tri-substitution on cyanuric chloride?

A2: Selective substitution is primarily achieved by controlling the reaction temperature. The reactivity of the chlorine atoms decreases with each successive substitution.[1][6] This is because the incoming nucleophile donates electron density to the triazine ring, deactivating it towards further nucleophilic attack.[1][2] Therefore, a stepwise increase in temperature is required for each substitution.[1][5]

Q3: What is the general order of reactivity for different types of nucleophiles with cyanuric chloride?

A3: The order of reactivity can be influenced by specific reaction conditions, but a competitive study at 0°C with DIEA as a base found the preferential order of incorporation to be alcohols > thiols > amines.[1][6] When synthesizing molecules with different nucleophiles, it is often recommended to add the O-type nucleophile first.[1]

Q4: Why does the reaction become more difficult after the first or second substitution?

A4: The first substitution on 2,4,6-trichloro-1,3,5-triazine is very rapid due to the strong electron-withdrawing effect of the three chlorine atoms.[1] When one chlorine is replaced by a nucleophile (which is typically an electron-donating group), the electron density of the triazine ring increases.[2] This increased electron density deactivates the ring towards subsequent nucleophilic attacks, meaning a higher temperature is needed to overcome the activation energy for the next substitution.[1][6]

Q5: What is the role of the base in these reactions?

A5: A base is required to neutralize the hydrochloric acid (HCl) that is generated during the substitution reaction.[2] If not neutralized, the HCl can protonate the nucleophile, rendering it unreactive, or protonate the triazine ring, which can affect its reactivity.[13]

Data Presentation: Reaction Condition Summaries

Table 1: Typical Temperature Conditions for Sequential Substitution on 2,4,6-Trichloro-1,3,5-triazine

Substitution StepLeaving GroupTypical Reaction TemperatureRing Reactivity
First Substitution 2,4,6-trichloro-1,3,5-triazine0–5 °C[2][5][6]Very High
Second Substitution Mono-substituted dichlorotriazineRoom Temperature (~20–25 °C)[5][10]Moderate
Third Substitution Di-substituted monochlorotriazineElevated Temperatures (70–100 °C or reflux)[5][14]Low

Table 2: Influence of Common Solvents and Bases on Reaction Outcome

ComponentTypeExample(s)Influence on ReactionReference(s)
Solvent AproticDichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)Generally good for dissolving reagents. ACN can be superior to THF and acetone due to better solubility of intermediates. Increasing solvent polarity can increase the reaction rate.[1][8][15]
Base Weak InorganicSodium Bicarbonate (NaHCO₃)Can be effective if reagents and intermediates are soluble; its insolubility in organic solvents can hinder the reaction.[8]
Base Tertiary AmineN,N-diisopropylethylamine (DIEA)Strong, non-nucleophilic base. Widely used and effective for scavenging HCl.[1][6][8]
Base Tertiary AmineTriethylamine (NEt₃)Can be inferior to DIEA due to its stronger nucleophilicity, which may lead to side reactions.[8]

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution of 2,4,6-trichloro-1,3,5-triazine

  • Dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane - DCM) in a round-bottom flask equipped with a magnetic stirrer.[1][6]

  • Cool the solution to 0 °C using an ice-water bath.[1][6]

  • In a separate flask, dissolve the desired nucleophile (1 equivalent) and a non-nucleophilic base (e.g., DIEA, 1 equivalent) in the same solvent.[1]

  • Add the nucleophile/base solution dropwise to the stirring triazine solution at 0 °C over 15-20 minutes.[1]

  • Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 30 minutes to a few hours).[6]

  • Upon completion, dilute the reaction mixture with the solvent and wash with water to remove the base salts.[6]

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-substituted product.[1]

Protocol 2: General Procedure for Di-substitution of a Mono-substituted Dichlorotriazine

  • Dissolve the mono-substituted dichlorotriazine (1 equivalent) in a suitable solvent (e.g., Ethyl Acetate or THF).[1]

  • Add the second nucleophile (1.1 to 2 equivalents) followed by the base (equivalent to the nucleophile, e.g., DIEA).[1]

  • Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-24 hours), monitoring by TLC.[8][10]

  • If the reaction is sluggish, gentle heating may be required.

  • Work-up the reaction as described in Protocol 1 (step 6 and 7) to isolate the di-substituted product.

Visualizations

experimental_workflow start Start: Dissolve Cyanuric Chloride in DCM cool Cool to 0 °C start->cool add_nuc1 Add Nucleophile 1 Dropwise at 0 °C cool->add_nuc1 nuc1_prep Prepare Nucleophile 1 + DIEA in DCM nuc1_prep->add_nuc1 react1 Stir at 0 °C (Mono-substitution) add_nuc1->react1 workup1 Workup & Isolate Mono-substituted Product react1->workup1 dissolve2 Dissolve Mono-substituted Product in THF workup1->dissolve2 add_nuc2 Add Nucleophile 2 dissolve2->add_nuc2 nuc2_prep Prepare Nucleophile 2 + DIEA in THF nuc2_prep->add_nuc2 react2 Stir at Room Temp (Di-substitution) add_nuc2->react2 workup2 Workup & Isolate Di-substituted Product react2->workup2

Caption: Workflow for sequential mono- and di-substitution on a triazine ring.

temp_control_logic start Cyanuric Chloride (High Reactivity) temp_low Reaction at 0-5 °C start->temp_low + Nucleophile 1 temp_rt Reaction at RT start->temp_rt mono_sub Mono-substituted Product (Moderate Reactivity) temp_low->mono_sub Selective di_sub Di-substituted Product (Low Reactivity) temp_rt->di_sub Selective over_sub Over-substitution (Mixture of Products) temp_rt->over_sub temp_high Reaction at >70 °C tri_sub Tri-substituted Product temp_high->tri_sub Selective mono_sub->temp_rt + Nucleophile 2 di_sub->temp_high + Nucleophile 3

Caption: Logic of temperature control for selective triazine substitution.

References

Technical Support Center: Overcoming Solubility Challenges of 4-(Alkylthio)-1,3,5-triazin-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-(alkylthio)-1,3,5-triazin-2-amines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4-(alkylthio)-1,3,5-triazin-2-amine compound is poorly soluble in aqueous buffers, leading to inconsistent results in my biological assays. What are the initial steps to improve its solubility?

A1: Poor aqueous solubility is a common characteristic of triazine derivatives. Initial steps to address this include:

  • Co-solvents: Introduce a water-miscible organic solvent in which your compound is more soluble. Common choices include DMSO, ethanol, and PEG 400.

  • pH Adjustment: If your compound has ionizable groups (the amino group on the triazine ring is basic), modifying the pH of the solution can significantly increase solubility.

  • Temperature: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.

Q2: I've tried using DMSO as a co-solvent, but my compound precipitates upon dilution into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." To mitigate this, you can try the following:

  • Optimize Co-solvent Concentration: Use the lowest effective concentration of the co-solvent.

  • Use Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the compound in solution.

  • Employ Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Q3: Can I use pH adjustment to solubilize my 4-(alkylthio)-1,3,5-triazin-2-amine? What is the recommended pH range?

A3: Yes, pH adjustment can be an effective strategy. The 2-amino group on the 1,3,5-triazine ring is basic and can be protonated at acidic pH, forming a more soluble salt. A good starting point is to test the solubility in a range of acidic buffers (e.g., pH 2 to 6). However, it is crucial to consider the pH stability of your compound and the pH constraints of your experimental system (e.g., cell-based assays).

Q4: Are there any other advanced techniques I can use if the basic methods fail to provide sufficient solubility?

A4: For particularly challenging compounds, you might consider:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.

  • Nanomilling: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate.

  • Salt Formation: If not already in a salt form, performing a salt screening study to identify a stable salt with improved aqueous solubility can be highly effective.

Quantitative Solubility Data

Specific quantitative solubility data for various 4-(alkylthio)-1,3,5-triazin-2-amines in different solvents is not extensively available in public literature. Researchers are encouraged to determine the solubility of their specific compounds experimentally. The table below provides a template for recording and comparing solubility data obtained through experimentation.

4-(Alkylthio)-1,3,5-triazin-2-amine DerivativeSolvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (M)
e.g., 4-(methylthio)-1,3,5-triazin-2-aminee.g., Watere.g., 25
e.g., PBS (pH 7.4)e.g., 25
e.g., 5% DMSO in Watere.g., 25
e.g., 10% Ethanol in Watere.g., 25
e.g., 4-(ethylthio)-1,3,5-triazin-2-aminee.g., Watere.g., 25
e.g., PBS (pH 7.4)e.g., 25
e.g., 5% DMSO in Watere.g., 25
e.g., 10% Ethanol in Watere.g., 25

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol describes a general method for improving the solubility of a 4-(alkylthio)-1,3,5-triazin-2-amine using a water-miscible organic co-solvent.

Materials:

  • 4-(alkylthio)-1,3,5-triazin-2-amine compound

  • Co-solvent (e.g., DMSO, Ethanol, PEG 400)

  • Aqueous buffer (e.g., PBS, Tris-HCl)

  • Vortex mixer

  • Sonicator (optional)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a stock solution of the compound in the chosen co-solvent at a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.

  • In a separate tube, add the desired volume of the aqueous buffer for your final concentration.

  • While vortexing the aqueous buffer, add the required volume of the compound's stock solution dropwise.

  • Continue vortexing for 1-2 minutes to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation.

  • If precipitation occurs, centrifuge the sample to pellet the undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol outlines the steps to increase the solubility of a 4-(alkylthio)-1,3,5-triazin-2-amine by modifying the pH of the aqueous solution.

Materials:

  • 4-(alkylthio)-1,3,5-triazin-2-amine compound

  • Aqueous buffers of different pH values (e.g., pH 2, 4, 6, 7.4)

  • Vortex mixer

  • pH meter

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid compound to a known volume of each aqueous buffer in separate vials.

  • Tightly cap the vials and vortex them for 1-2 minutes.

  • Place the vials on a shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • After incubation, visually check for the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved compound.

  • Carefully withdraw a known volume of the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method.

Protocol 3: Solubility Enhancement via Cyclodextrin Inclusion Complexation

This protocol details the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of a 4-(alkylthio)-1,3,5-triazin-2-amine.

Materials:

  • 4-(alkylthio)-1,3,5-triazin-2-amine compound

  • β-Cyclodextrin or a derivative (e.g., HP-β-CD, Me-β-CD)

  • Deionized water

  • Stir plate and magnetic stir bar

  • Vortex mixer

  • Lyophilizer (freeze-dryer) or vacuum oven

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 1-10% w/v).

  • Prepare a concentrated solution of the 4-(alkylthio)-1,3,5-triazin-2-amine in a minimal amount of a suitable organic solvent (e.g., ethanol, acetone).

  • Slowly add the compound solution dropwise to the stirring cyclodextrin solution.

  • Continue stirring the mixture at room temperature for 24-72 hours.

  • After stirring, remove the organic solvent by evaporation under reduced pressure or by gentle heating.

  • Freeze the resulting aqueous solution and lyophilize it to obtain a solid powder of the inclusion complex. Alternatively, the water can be removed by evaporation in a vacuum oven.

  • The resulting powder can be reconstituted in water or aqueous buffers to assess the improvement in solubility.

Visualizations

Certain triazine derivatives have been identified as inhibitors of the PI3K/mTOR signaling pathway, a critical pathway in cell growth and proliferation.[1][2][3][4] Other related compounds have been shown to inhibit Topoisomerase II, an enzyme crucial for DNA replication.[5]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation Triazine 4-(Alkylthio)-1,3,5-triazin-2-amine (Potential Inhibitor) Triazine->PI3K inhibits Triazine->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway with potential inhibition points by triazine derivatives.

Solubility_Workflow Start Start: Poorly Soluble 4-(Alkylthio)-1,3,5-triazin-2-amine Method_Selection Select Solubility Enhancement Method Start->Method_Selection Co_Solvent Co-solvency (e.g., DMSO, Ethanol) Method_Selection->Co_Solvent Hydrophobic pH_Adjust pH Adjustment (Acidic Buffers) Method_Selection->pH_Adjust Ionizable Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Method_Selection->Cyclodextrin Poorly Wetting Experiment Perform Experiment (See Protocol) Co_Solvent->Experiment pH_Adjust->Experiment Cyclodextrin->Experiment Analysis Analyze Solubility (e.g., HPLC, UV-Vis) Experiment->Analysis Result Solubility Improved? Analysis->Result End_Success End: Proceed with Experimentation Result->End_Success Yes End_Fail End: Try Alternative Method or Combination Result->End_Fail No

Caption: Experimental workflow for enhancing the solubility of 4-(alkylthio)-1,3,5-triazin-2-amines.

References

Stability testing and degradation pathways of 4-(Methylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing and degradation pathways of 4-(Methylthio)-1,3,5-triazin-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Question/Issue Possible Cause(s) Suggested Solution(s)
Why am I seeing rapid degradation of my compound even under mild storage conditions? The methylthio group on the triazine ring can be susceptible to oxidation. The amine group can also influence the electronic properties of the ring, potentially affecting its stability. Triazine rings can also be sensitive to hydrolysis, especially if moisture is present.Ensure the compound is stored in a tightly sealed container, protected from light, and in a desiccated, inert atmosphere (e.g., under argon or nitrogen). Store at reduced temperatures (e.g., 4°C or -20°C).
My HPLC chromatogram shows multiple unexpected peaks after a forced degradation study. How do I identify them? These are likely degradation products. Common degradation pathways for methylthio-s-triazines include oxidation of the sulfur, hydrolysis of the methylthio group to a hydroxyl group, and N-dealkylation or deamination.[1][2][3]Use a high-resolution mass spectrometer (LC-MS/MS or LC-QTOF) to determine the mass-to-charge ratio (m/z) of the unknown peaks.[4][5] Compare the masses to potential degradation products (see Degradation Pathways section below). Isolate major degradants using preparative HPLC for structural elucidation by NMR.
I'm observing poor peak shape and inconsistent retention times for the parent compound on my reverse-phase HPLC column. The basic amine group on the triazine can interact with residual silanols on the silica-based column, leading to tailing. The compound may also have limited solubility in certain mobile phases.Use a mobile phase with a buffer (e.g., ammonium formate or acetate) to control the pH and suppress the ionization of the amine group.[6] Consider using an end-capped column or a column specifically designed for basic compounds. Ensure the sample is fully dissolved in the initial mobile phase before injection.
My mass spectrometry results for the degradation products are ambiguous. How can I confirm the structures? Co-elution of isomers or fragmentation patterns that are not definitive can cause ambiguity.Perform tandem MS (MS/MS) to obtain fragment ions, which can provide structural clues.[2] If possible, synthesize potential degradation products as reference standards for comparison of retention time and mass spectra. Use isotopic labeling (e.g., H₂¹⁸O in hydrolysis studies) to confirm the incorporation of atoms from the stress agent.[3]
I am not seeing any degradation under photolytic stress conditions. The light source may not be emitting at a wavelength the compound absorbs, or the exposure time may be too short. The solvent used can also affect photodegradation.[7]Ensure you are using a photostability chamber that conforms to ICH Q1B guidelines, which specifies the light source and exposure levels. Check the UV-Vis spectrum of your compound to understand its absorption maxima. Increase the duration of exposure or the intensity of the light source.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on analogous s-triazine structures, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.[8][9]

  • Hydrolysis: The methylthio group can be hydrolyzed to a hydroxyl group, forming 4-hydroxy-1,3,5-triazin-2-amine. This reaction can be catalyzed by acidic or basic conditions.[10][11] Further hydrolysis of the amine group or cleavage of the triazine ring can occur under more aggressive conditions.[7]

  • Oxidation: The methylthio group is susceptible to oxidation, which can form the corresponding sulfoxide and then sulfone derivatives. Strong oxidizing agents can also lead to the cleavage of the C-S bond.[1]

  • Photodegradation: Exposure to UV light can induce several reactions. The most significant processes for similar triazines are the substitution of the methylthio group with a hydroxyl group and the partial or complete loss of side-chains.[2][7]

Q2: What are the standard conditions for performing forced degradation studies on this compound?

A2: Forced degradation studies should be conducted under conditions more severe than accelerated stability testing to identify all potential degradation products.[12] A typical set of conditions includes:

  • Acid Hydrolysis: 0.1 M HCl at 60-80°C

  • Base Hydrolysis: 0.1 M NaOH at 60-80°C

  • Neutral Hydrolysis: Water at 60-80°C

  • Oxidation: 3-30% H₂O₂ at room temperature

  • Thermal: 80-100°C (solid state)

  • Photolytic: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

Q3: Which analytical techniques are best suited for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC), particularly coupled with Mass Spectrometry (MS), is the most common and powerful technique.[4][13]

  • HPLC with UV detection: Suitable for quantifying the parent compound and detecting major degradants that possess a chromophore.

  • LC-MS/MS: Highly recommended for its sensitivity and selectivity, allowing for the accurate quantification of the parent compound and the identification and characterization of degradation products, even at low levels.[5][6]

Q4: How can I ensure my analytical method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. To ensure your method is stability-indicating, you must demonstrate that the peaks corresponding to the degradation products are well-resolved from the parent compound peak and from each other. This is typically achieved by running forced degradation samples and performing peak purity analysis using a photodiode array (PDA) detector or by ensuring mass spectrometric separation of all relevant species.

Data Presentation

The following tables represent illustrative data from a hypothetical forced degradation study on this compound after 24 hours of stress.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products Detected
0.1 M HCl (80°C)15.2%2
0.1 M NaOH (80°C)28.5%3
H₂O (80°C)4.1%1
10% H₂O₂ (RT)45.8%4
Thermal (100°C)1.8%0
Photolytic (ICH)9.5%2

Table 2: Potential Degradation Products Identified by LC-MS

Degradant IDProposed StructureTheoretical m/z [M+H]⁺Observed m/z [M+H]⁺Stress Conditions Observed
DP-14-Hydroxy-1,3,5-triazin-2-amine128.06128.05Acidic, Basic, Photolytic
DP-24-(Methylsulfinyl)-1,3,5-triazin-2-amine159.04159.03Oxidative
DP-34-(Methylsulfonyl)-1,3,5-triazin-2-amine175.03175.02Oxidative
DP-4Cyanuric Acid130.03130.04Basic, Oxidative
DP-5Ammelide129.04129.05Basic

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat in a water bath at 80°C.

    • Basic: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Heat in a water bath at 80°C.

    • Oxidative: Mix 1 mL of stock solution with 9 mL of 10% H₂O₂. Keep at room temperature, protected from light.

    • Photolytic: Expose the stock solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines.

    • Control: Dilute 1 mL of stock solution with 9 mL of the solvent and keep at 4°C in the dark.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 10 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating LC-MS/MS method.

Protocol 2: Stability-Indicating LC-MS/MS Method
  • Instrumentation: HPLC system coupled with a triple quadrupole or Q-TOF mass spectrometer.[6]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Use Selected Ion Monitoring (SIM) for the parent compound and potential degradants, and perform full scans to detect unknown products.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 80°C) stock->acid base Basic (0.1M NaOH, 80°C) stock->base oxidative Oxidative (10% H₂O₂, RT) stock->oxidative photo Photolytic (ICH Q1B) stock->photo thermal Thermal (100°C) stock->thermal sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling photo->sampling thermal->sampling neutralize Neutralize & Dilute sampling->neutralize lcms LC-MS/MS Analysis neutralize->lcms quant Quantify Parent & Degradants lcms->quant identify Identify Degradants (MS/MS) quant->identify pathway Propose Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidation (H₂O₂) cluster_hydrolysis Hydrolysis (H⁺/OH⁻) / Photolysis (hν) parent This compound (Parent Compound) sulfoxide 4-(Methylsulfinyl)-1,3,5-triazin-2-amine (DP-2) parent->sulfoxide +[O] hydroxy 4-Hydroxy-1,3,5-triazin-2-amine (DP-1) parent->hydroxy -CH₃SH, +OH sulfone 4-(Methylsulfonyl)-1,3,5-triazin-2-amine (DP-3) sulfoxide->sulfone +[O] ammelide Ammelide (DP-5) hydroxy->ammelide Deamination

Caption: Plausible degradation pathways.

References

Troubleshooting low efficacy of 4-(Methylthio)-1,3,5-triazin-2-amine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low efficacy with 4-(Methylthio)-1,3,5-triazin-2-amine in experimental assays. The following information is curated to address common challenges and provide standardized protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected or no activity with this compound in our assay. What are the primary factors to consider?

A1: Low efficacy can stem from several factors, broadly categorized as issues with the compound itself, the assay conditions, or the biological system. Key areas to investigate include compound integrity (purity, solubility, stability), assay setup (concentration, incubation time, buffer composition), and potential cellular mechanisms like efflux or metabolic inactivation. It is also important to consider that the triazine scaffold can sometimes be associated with pan-assay interference compounds (PAINS).[1][2][3]

Q2: How can we verify the quality and concentration of our this compound stock solution?

A2: The integrity of your stock solution is critical. It is advisable to prepare fresh stock solutions from the solid compound. To verify the concentration and purity, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can confirm the identity of the compound and detect the presence of degradation products or impurities.

Q3: What are the recommended solvents and storage conditions for this compound?

A3: For initial stock solutions, anhydrous dimethyl sulfoxide (DMSO) is commonly used. It is crucial to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the compound from light, as some triazine derivatives can be light-sensitive. Always ensure the final concentration of the solvent (e.g., DMSO) in your assay is low (typically ≤ 0.1%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.

Q4: Could the triazine core of this compound be causing non-specific effects or assay interference?

A4: Yes, certain chemical motifs, including some found in triazine derivatives, have been identified as Pan-Assay Interference Compounds (PAINS).[1][2][3] PAINS can produce false-positive results through various mechanisms, such as aggregation, redox cycling, or non-specific protein reactivity.[1][3][4] It is important to perform control experiments to rule out such artifacts. This can include using structurally related but inactive analogs if available, and testing the compound in counter-screens.

Troubleshooting Guide for Low Efficacy

Problem 1: No or Weak Activity Observed
Possible Cause Troubleshooting Step
Compound Degradation Prepare a fresh stock solution from solid material. Verify the integrity of the stock solution using HPLC or LC-MS. Check for compound stability in your specific assay buffer and under your experimental conditions (temperature, light exposure).
Inadequate Concentration Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration.
Poor Solubility Visually inspect the stock and working solutions for any precipitation. Determine the solubility of the compound in your assay buffer. If solubility is an issue, consider using a different solvent or adding a solubilizing agent, ensuring it does not interfere with the assay.
Short Incubation Time Conduct a time-course experiment to identify the optimal duration of exposure for the desired effect.
Cellular Efflux If using cell-based assays, consider the possibility of the compound being actively transported out of the cells by efflux pumps. Co-incubation with known efflux pump inhibitors can help investigate this.
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Incomplete Solubilization Ensure the compound is fully dissolved in the stock solution and upon dilution into the assay medium. Vortexing or gentle warming may be necessary, but check for temperature sensitivity.
Compound Adsorption The compound may be adsorbing to plasticware. Using low-adhesion microplates or adding a small amount of a non-ionic detergent (e.g., Triton X-100) to the assay buffer can mitigate this.
Pipetting Inaccuracy Calibrate pipettes and ensure consistent pipetting technique, especially for small volumes.
Cell Plating Inconsistency Ensure a homogenous cell suspension and consistent cell seeding density across all wells.

Data Presentation

Quantitative data from efficacy studies on structurally related triazine derivatives are presented below to provide a reference for expected potency in cytotoxicity assays.

Table 1: Representative Cytotoxicity of Structurally Related 2-amino-1,3,5-triazine Derivatives in Human Cancer Cell Lines [5]

Compound ClassCancer Cell LineIC50 (µM)
2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(...)-benzenesulfonamidesHCT-116 (Colon)3.6 - 11.0
2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(...)-benzenesulfonamidesMCF-7 (Breast)>10
2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(...)-benzenesulfonamidesHeLa (Cervical)>10

Note: The data presented are for structurally related compounds and should be used as a general guide for expected potency ranges in similar assays.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the desired amount of the compound using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 142.18 g/mol .[6][7]

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but verify the compound's thermal stability first.

    • Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. Ensure thorough mixing after each dilution step.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired duration (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Troubleshooting_Workflow start Low or No Efficacy Observed check_compound Step 1: Verify Compound Integrity start->check_compound sub_compound1 Prepare Fresh Stock Solution check_compound->sub_compound1 sub_compound2 Check Purity/Concentration (HPLC/LC-MS) check_compound->sub_compound2 sub_compound3 Assess Solubility & Stability check_compound->sub_compound3 check_assay Step 2: Evaluate Assay Conditions sub_assay1 Perform Dose-Response check_assay->sub_assay1 sub_assay2 Perform Time-Course check_assay->sub_assay2 sub_assay3 Check for Assay Interference (PAINS) check_assay->sub_assay3 check_bio Step 3: Investigate Biological Factors sub_bio1 Consider Cellular Efflux check_bio->sub_bio1 sub_bio2 Assess Cell Health & Passage Number check_bio->sub_bio2 sub_compound3->check_assay sub_assay3->check_bio end_resolve Efficacy Issue Resolved sub_bio2->end_resolve If successful end_reassess Re-evaluate Hypothesis/Target sub_bio2->end_reassess If unsuccessful

Caption: Troubleshooting workflow for low efficacy.

Compound_Handling_Workflow start Start: Solid Compound weigh Equilibrate to RT & Weigh start->weigh dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C, Protected from Light aliquot->store prepare_working Prepare Serial Dilutions in Assay Medium store->prepare_working use_in_assay Use in Assay (Final DMSO ≤ 0.1%) prepare_working->use_in_assay end Experiment Complete use_in_assay->end

Caption: Recommended compound handling and preparation.

PAINS_Consideration compound This compound pains_check Potential for Assay Interference (PAINS)? compound->pains_check mechanism1 Aggregation pains_check->mechanism1 Possible Mechanisms mechanism2 Redox Cycling pains_check->mechanism2 Possible Mechanisms mechanism3 Non-specific Reactivity pains_check->mechanism3 Possible Mechanisms control1 Counter-Screen with Unrelated Target pains_check->control1 Control Experiments control2 Use Structurally Related Inactive Analog pains_check->control2 Control Experiments control3 Check for Time-Dependent Inhibition pains_check->control3 Control Experiments conclusion1 Observed activity is likely specific. control1->conclusion1 No activity conclusion2 Observed activity may be an artifact. control1->conclusion2 Activity observed control2->conclusion1 No activity control3->conclusion2 Activity increases with pre-incubation

Caption: Logical flow for considering PAINS.

References

Preventing moisture contamination in 4-(Methylthio)-1,3,5-triazin-2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent moisture contamination in reactions involving 4-(Methylthio)-1,3,5-triazin-2-amine.

Troubleshooting Guide: Moisture-Related Reaction Failures

This guide addresses common issues encountered during reactions with this compound that are often attributed to moisture contamination.

Q1: My reaction yield is significantly lower than expected, or the reaction failed to proceed to completion. Could moisture be the cause?

A1: Yes, moisture is a likely culprit. The 1,3,5-triazine ring is electron-deficient and susceptible to nucleophilic attack by water (hydrolysis), especially when activated by substituents like the methylthio group.[1][2] This can consume your starting material and generate undesired byproducts.

Troubleshooting Steps:

  • Verify Solvent Anhydrousness: Ensure solvents were freshly dried and handled under an inert atmosphere. The presence of even small amounts of water can be detrimental.[3]

  • Check Reagent Purity: Confirm that all other reagents were anhydrous. Some reagents can be hygroscopic.

  • Review Glassware Preparation: Ensure all glassware was rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum immediately before use.[4][5]

  • Inert Atmosphere Integrity: Check for leaks in your inert gas (Nitrogen or Argon) setup. Ensure a positive pressure of inert gas was maintained throughout the reaction.[6]

Q2: I'm observing a significant amount of an unexpected, more polar byproduct in my TLC or LC-MS analysis. What could it be?

A2: The presence of a polar byproduct often indicates hydrolysis of the triazine ring. Water can act as a nucleophile, potentially displacing the methylthio group or leading to the formation of hydroxy-triazine derivatives, which are significantly more polar.[1][2] Studies on similar monochlorotriazinyl dyes show that an alkylthio substituent can enhance the reactivity of the triazine ring, potentially making it more susceptible to hydrolysis compared to amino-substituted triazines under certain conditions.[7]

Mitigation Strategies:

  • Strict Anhydrous Technique: Re-run the reaction with meticulous attention to anhydrous techniques as detailed in the protocols below.

  • Reagent and Solvent Quality: Use freshly opened, high-purity reagents and freshly distilled anhydrous solvents. Consider using a solvent still or passing the solvent through an activated alumina column immediately before use.[8]

  • Temperature Control: If your reaction conditions allow, running the reaction at a lower temperature may reduce the rate of hydrolysis relative to your desired reaction.

Q3: My reaction starts as expected, but then appears to stall or even reverse. Why might this be happening?

A3: This could be due to the gradual ingress of atmospheric moisture over a long reaction time. It can also occur if a byproduct of the reaction is water, and the reaction is reversible.

Solutions:

  • Drying Agents in Reaction: For certain reactions, it may be possible to add an internal drying agent like activated molecular sieves to the reaction mixture to scavenge any in-situ generated or introduced water.[5] Ensure the sieves are compatible with your reagents.

  • Inert Atmosphere for Long Reactions: For reactions lasting several hours or overnight, ensure a continuous, positive flow of a dry inert gas. Using a well-sealed setup with a bubbler is recommended over a balloon.[6]

Frequently Asked Questions (FAQs)

Q1: How should I properly dry my solvents for reactions with this compound?

A1: The choice of drying agent depends on the solvent. All solvents should be stored over activated molecular sieves (3Å or 4Å) after drying.[3][5] Karl-Fischer titration is the gold standard for quantifying residual water content.[9]

Table 1: Recommended Drying Agents for Common Solvents

SolventPrimary Drying AgentNotes
Tetrahydrofuran (THF)Sodium/BenzophenoneDries to a very low water level; the blue/purple ketyl radical indicates anhydrous conditions. Use with caution.
Dichloromethane (DCM)Calcium Hydride (CaH₂)Stir overnight and distill. CaH₂ is a powerful drying agent.
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Stir overnight and distill. Avoid phosphorus pentoxide if acid-sensitive substrates are used.[9]
Dimethylformamide (DMF)Barium Oxide or 4Å Molecular SievesDistill under reduced pressure and store over molecular sieves.[3]
TolueneSodium/Benzophenone or Calcium Hydride (CaH₂)Reflux over the drying agent and distill.

Q2: What is the best way to dry the glassware for a moisture-sensitive reaction?

A2: Oven-drying and flame-drying are the most effective methods.[4][10]

Table 2: Comparison of Glassware Drying Methods

MethodProcedureAdvantagesDisadvantages
Oven-Drying Place disassembled glassware in an oven at >120°C for at least 4 hours (preferably overnight).[4]Convenient for multiple pieces; reliable.Time-consuming; requires assembly while hot under inert gas.[10]
Flame-Drying Assemble the glassware, then heat all surfaces with a Bunsen burner or heat gun under vacuum until no more condensation is seen. Backfill with inert gas. Repeat 2-3 times.[4]Fast; dries the assembled apparatus.Requires careful handling of a flame; not suitable for all glassware types (e.g., volumetric flasks).[10]

Q3: How do I handle and store this compound to prevent moisture absorption?

  • Storage: Store the compound in a desiccator over a strong desiccant like Drierite™ or phosphorus pentoxide.[10] The container should be tightly sealed with parafilm.

  • Handling: When weighing and transferring the reagent, do so in a glove box or under a stream of inert gas. If a glove box is unavailable, minimize exposure time to the atmosphere.

Experimental Protocols

Protocol 1: Setting up a General Anhydrous Reaction

This protocol outlines the standard procedure for setting up a reaction under a dry, inert atmosphere.

  • Glassware Preparation:

    • Clean and dry all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).

    • Place the glassware, including a magnetic stir bar, in a 125°C oven for at least 24 hours.[4]

    • Alternatively, assemble the glassware and flame-dry it under vacuum, then cool to room temperature under a positive pressure of nitrogen or argon.[5]

  • Reaction Assembly:

    • Quickly assemble the hot glassware from the oven, flushing with a stream of nitrogen or argon during assembly to prevent atmospheric moisture from entering as it cools.[4]

    • Equip the reaction flask with a septum and the condenser (or gas inlet) with a gas bubbler or a nitrogen/argon-filled balloon.[6]

  • Reagent and Solvent Addition:

    • Add this compound and any other solid reagents to the flask under a positive flow of inert gas.

    • Add freshly dried, anhydrous solvent via a syringe or cannula.[6]

    • Liquid reagents should be added via syringe through the rubber septum.

  • Running the Reaction:

    • Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored with a gas bubbler.

    • If heating, ensure the condenser is functioning properly to prevent solvent loss.

Visualizations

Experimental Workflow for Anhydrous Reaction Setup

Anhydrous_Workflow cluster_prep Preparation Phase cluster_setup Setup Phase (Under Inert Gas) cluster_reaction Reaction Phase A 1. Clean Glassware B 2. Dry Glassware (Oven or Flame-Dry) A->B D 4. Assemble Hot Glassware B->D C 3. Distill/Dry Solvents G 7. Add Anhydrous Solvent (via Syringe/Cannula) C->G E 5. Purge with N₂/Ar (Vacuum/Backfill x3) D->E F 6. Add Solid Reagents E->F F->G H 8. Add Liquid Reagents G->H I 9. Run Reaction (Maintain Positive Pressure) H->I J 10. Monitor Progress (TLC/LC-MS) I->J Moisture_Issues A Source: Atmospheric Moisture C Root Cause: Presence of H₂O A->C B Source: Contaminated Reagents/Solvents B->C D Side Reaction: Hydrolysis of Triazine Ring C->D E Outcome: Low Reaction Yield D->E F Outcome: Byproduct Formation D->F G Outcome: Reaction Stalls D->G

References

Technical Support Center: Scaling Up the Synthesis of 4-(Methylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-(Methylthio)-1,3,5-triazin-2-amine for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially applicable method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). For this compound, a common route involves a two-step process: first, the reaction of cyanuric chloride with a source of ammonia to form 2-amino-4,6-dichloro-1,3,5-triazine, followed by the reaction of this intermediate with methyl mercaptan (methanethiol) or its salt. Careful control of reaction conditions, particularly temperature, is crucial for selective substitution.

Q2: What are the key safety precautions to consider during the synthesis?

A2: Cyanuric chloride is a corrosive and moisture-sensitive compound that can release HCl upon contact with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Methyl mercaptan is a toxic and flammable gas with a strong, unpleasant odor. It should also be handled in a fume hood, and appropriate measures should be in place to scrub any unreacted gas. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials and, if available, a standard of the product, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the typical purification methods for the final product?

A4: Purification of 1,3,5-triazine derivatives can often be achieved through recrystallization from a suitable solvent or solvent mixture. Slurrying the crude product in a solvent in which the impurities are soluble while the product is not can also be an effective purification technique. For more challenging purifications, column chromatography on silica gel may be necessary.

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Low Yield of 2-Amino-4,6-dichloro-1,3,5-triazine (Intermediate) Incomplete reaction of cyanuric chloride.- Ensure the reaction temperature is maintained at 0-5 °C during the addition of the ammonia source. - Check the quality and concentration of the ammonia solution. - Increase the reaction time and monitor by TLC until the starting material is consumed.
Formation of di- or tri-substituted amino triazines.- Add the ammonia source slowly and maintain a low temperature to favor monosubstitution. - Use a stoichiometric amount of the ammonia source relative to cyanuric chloride.
Low Yield of this compound (Final Product) Incomplete reaction of the chlorinated intermediate.- Ensure the reaction temperature for the second step is appropriate (typically room temperature to gentle heating). - Use a slight excess of methyl mercaptan or its salt. - Check the pH of the reaction mixture; a basic medium is generally required to neutralize the HCl formed.
Formation of disulfide by-products from methyl mercaptan.- Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.
Presence of Multiple Spots on TLC of the Final Product Unreacted starting materials or intermediates.- Optimize reaction times and temperatures for each step based on TLC monitoring. - Adjust the stoichiometry of the reagents.
Formation of over-substituted by-products (e.g., bis(methylthio) derivative).- Carefully control the stoichiometry of methyl mercaptan. - Maintain the recommended reaction temperature to avoid further substitution.
Hydrolysis of chloro-triazine intermediates.- Use anhydrous solvents and reagents. - Conduct the reaction under an inert, dry atmosphere.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.- Attempt to precipitate the product by adding a non-polar solvent to a solution of the crude product. - Purify by column chromatography.
Product is contaminated with inorganic salts.- Wash the crude product with water to remove water-soluble salts before recrystallization.

Experimental Protocols

Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine
  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 eq.) in a suitable solvent (e.g., acetone or THF) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of aqueous ammonia (1.0-1.2 eq.) dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the crude product, which can be used in the next step without further purification.

Synthesis of this compound
  • In a three-necked flask equipped with a stirrer and a condenser, suspend 2-amino-4,6-dichloro-1,3,5-triazine (1.0 eq.) in a suitable solvent (e.g., acetone, THF, or a mixture with water).

  • Add a solution of sodium methyl mercaptide (sodium thiomethoxide) (1.0-1.2 eq.) in water or a solution of methyl mercaptan in the presence of a base (e.g., sodium hydroxide or sodium carbonate) (1.0-1.2 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and adjust the pH to neutral with a dilute acid if necessary.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetonitrile, or water) to obtain the purified this compound.

Quantitative Data Summary

Reaction Step Reactants Solvent Temperature (°C) Time (h) Typical Yield (%)
Amination Cyanuric Chloride, Aqueous AmmoniaAcetone or THF0-51-285-95
Thiolation 2-Amino-4,6-dichloro-1,3,5-triazine, Sodium Methyl MercaptideAcetone/Water or THF25-502-670-90

Visualizations

experimental_workflow cluster_step1 Step 1: Mono-amination cluster_step2 Step 2: Thiolation start Cyanuric Chloride in Acetone/THF reaction1 Reaction at 0-5 °C for 1-2h start->reaction1 reagent1 Aqueous Ammonia (1.0-1.2 eq) reagent1->reaction1 workup1 Quench with Ice Water & Filtration reaction1->workup1 intermediate 2-Amino-4,6-dichloro-1,3,5-triazine workup1->intermediate reaction2 Reaction at 25-50 °C for 2-6h intermediate->reaction2 reagent2 Sodium Methyl Mercaptide (1.0-1.2 eq) reagent2->reaction2 workup2 Neutralization & Filtration reaction2->workup2 purification Recrystallization workup2->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_synthesis Synthesis Monitoring cluster_actions Troubleshooting Actions start Perform Reaction tlc Monitor by TLC start->tlc complete Reaction Complete tlc->complete Clean Conversion incomplete Incomplete Reaction tlc->incomplete Starting Material Remains side_products Side Products Observed tlc->side_products Multiple Spots proceed Proceed to Workup complete->proceed extend_time Extend Reaction Time / Increase Temp incomplete->extend_time check_reagents Check Reagent Stoichiometry/Purity side_products->check_reagents optimize_conditions Optimize Conditions (Temp, Solvent) side_products->optimize_conditions

Caption: Troubleshooting logic for synthesis monitoring.

Minimizing impurities in the final product of 4-(Methylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-(Methylthio)-1,3,5-triazin-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.

Question 1: My final product contains significant amounts of 2,4-dichloro-6-(methylthio)-1,3,5-triazine. What is the likely cause and how can I fix it?

Answer: The presence of unreacted 2,4-dichloro-6-(methylthio)-1,3,5-triazine indicates incomplete amination. This can be due to several factors:

  • Insufficient Reaction Time or Temperature: The final amination step may not have been allowed to proceed to completion.

  • Inefficient Stirring: Poor mixing can lead to localized areas of low reactant concentration, hindering the reaction.

  • Stoichiometry of Ammonia: An insufficient amount of ammonia will result in an incomplete reaction.

Solutions:

  • Optimize Reaction Conditions: Increase the reaction time or moderately elevate the temperature during the amination step. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.

  • Ensure Efficient Agitation: Use appropriate stirring equipment to ensure the reaction mixture is homogeneous.

  • Use a Molar Excess of Ammonia: Employing a slight excess of the ammonia solution can help drive the reaction to completion.

Question 2: I am observing a significant amount of a di-substituted byproduct, likely 2-amino-4,6-bis(methylthio)-1,3,5-triazine. How can this be minimized?

Answer: Formation of 2-amino-4,6-bis(methylthio)-1,3,5-triazine suggests that the initial reaction of cyanuric chloride with sodium thiomethoxide is not selective, leading to the displacement of a second chlorine atom.

Solutions:

  • Strict Temperature Control: The nucleophilic substitution of chlorine atoms on the triazine ring is highly temperature-dependent. Maintain a low temperature (typically 0-5 °C) during the addition of sodium thiomethoxide to favor mono-substitution.

  • Slow, Controlled Addition: Add the sodium thiomethoxide solution dropwise to the cyanuric chloride solution to avoid localized high concentrations of the nucleophile, which can promote di-substitution.

  • Stoichiometric Control: Use a precise 1:1 molar ratio of cyanuric chloride to sodium thiomethoxide.

Question 3: My TLC analysis shows multiple spots, and I suspect the presence of isomeric impurities. How can I confirm this and improve the purity?

Answer: The sequential addition of two different nucleophiles can potentially lead to the formation of structural isomers if the first substitution is not completely selective. In this synthesis, the primary isomeric impurity of concern would be 2-chloro-4-amino-6-(methylthio)-1,3,5-triazine, which could form if the initial reaction is with ammonia instead of sodium thiomethoxide.

Confirmation and Purification:

  • Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and identifying isomers.[1][2][3][4]

  • Purification Methods:

    • Recrystallization: This is often the first method of choice for purification. Experiment with different solvent systems to find one that selectively crystallizes the desired product, leaving impurities in the mother liquor.

    • Column Chromatography: For more challenging separations, column chromatography using silica gel can be effective. A gradient elution system may be necessary to separate closely related compounds.

    • Semi-preparative HPLC: For achieving very high purity, semi-preparative HPLC is a highly effective, albeit more resource-intensive, method.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process is typically a two-step reaction where temperature control is crucial for selectivity.[5] First, one chlorine atom is substituted with a methylthio group using sodium thiomethoxide at a low temperature. Subsequently, a second chlorine atom is replaced by an amino group using ammonia at a slightly higher temperature.

Q2: What are the most critical parameters to control during the synthesis to ensure high purity?

A2: The most critical parameters are:

  • Temperature: Strict temperature control at each step is paramount to prevent di-substitution and other side reactions. The first substitution (thiolation) is typically carried out at 0-5 °C, while the second substitution (amination) is often performed at room temperature or slightly above.[6]

  • Stoichiometry: Precise control of the molar ratios of reactants is essential to minimize unreacted starting materials and over-reacted byproducts.

  • Order of Addition: The sequential addition of nucleophiles is key. Adding the sodium thiomethoxide first, followed by ammonia, is the standard procedure.

Q3: What are the expected major impurities in the synthesis of this compound?

A3: Based on the reaction pathway, the following are the most probable impurities:

  • Starting Materials and Intermediates:

    • Cyanuric chloride (unreacted)

    • 2,4-dichloro-6-(methylthio)-1,3,5-triazine (incomplete amination)

  • Over-reaction Products:

    • 2-amino-4,6-bis(methylthio)-1,3,5-triazine

    • 4,6-bis(methylthio)-1,3,5-triazin-2-amine (if amination is incomplete and further thiolation occurs)

  • Isomeric Impurities:

    • 2-chloro-4-amino-6-(methylthio)-1,3,5-triazine (if the order of substitution is not perfectly controlled)

Q4: Which analytical techniques are recommended for monitoring the reaction and assessing the final product's purity?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction in real-time.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product and can be used to separate and quantify impurities, including isomers.[1][2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can help in the identification of impurities if they are present in sufficient concentration.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups in the final product.

Data Presentation

Table 1: Key Reactants and Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Cyanuric ChlorideC₃Cl₃N₃184.41Starting material
Sodium ThiomethoxideCH₃NaS70.09Nucleophile (Step 1)
2,4-dichloro-6-(methylthio)-1,3,5-triazineC₄H₃Cl₂N₃S209.06Intermediate
AmmoniaNH₃17.03Nucleophile (Step 2)
This compoundC₄H₆N₄S142.18Final Product

Table 2: Potential Impurities and Their Origin

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Likely Origin
2,4-dichloro-6-(methylthio)-1,3,5-triazineC₄H₃Cl₂N₃S209.06Incomplete amination
2-amino-4,6-bis(methylthio)-1,3,5-triazineC₅H₈N₄S₂200.28Di-substitution with sodium thiomethoxide
2,4-diamino-6-(methylthio)-1,3,5-triazineC₄H₇N₅S157.20Di-substitution with ammonia
2-chloro-4-amino-6-(methylthio)-1,3,5-triazineC₄H₅ClN₄S190.63Isomeric byproduct from incorrect substitution order

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on the principles of sequential nucleophilic substitution on cyanuric chloride. Optimization may be required based on laboratory conditions and desired purity.

Step 1: Synthesis of 2,4-dichloro-6-(methylthio)-1,3,5-triazine

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium thiomethoxide (1.0 eq) in a suitable solvent.

  • Add the sodium thiomethoxide solution dropwise to the cyanuric chloride solution over a period of 1-2 hours, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • The resulting mixture containing the intermediate, 2,4-dichloro-6-(methylthio)-1,3,5-triazine, can be used directly in the next step or worked up by filtering the sodium chloride byproduct and removing the solvent under reduced pressure.

Step 2: Synthesis of this compound

  • To the reaction mixture from Step 1 (or the isolated intermediate dissolved in a suitable solvent), add an aqueous solution of ammonia (a slight molar excess, e.g., 1.1-1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., 30-40 °C) may be applied to expedite the reaction if necessary.

  • Monitor the disappearance of the intermediate by TLC.

  • Upon completion, cool the reaction mixture and filter the precipitated crude product.

  • Wash the crude product with cold water to remove any inorganic salts.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Thiolation cluster_step2 Step 2: Amination cluster_purification Purification Start Cyanuric Chloride Condition1 0-5 °C Start->Condition1 Solvent (Acetone/THF) Reagent1 Sodium Thiomethoxide (1.0 eq) Reagent1->Condition1 Intermediate 2,4-dichloro-6-(methylthio)- 1,3,5-triazine Condition1->Intermediate Condition2 Room Temp (or gentle heat) Intermediate->Condition2 Reagent2 Ammonia (aq) (>1.0 eq) Reagent2->Condition2 FinalProduct This compound Condition2->FinalProduct Purify Recrystallization / Column Chromatography FinalProduct->Purify

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Potential Impurity Formation Pathways CC Cyanuric Chloride Intermediate 2,4-dichloro-6-(methylthio)- 1,3,5-triazine CC->Intermediate + NaSMe (0-5 °C) Isomer 2-chloro-4-amino-6-(methylthio)- 1,3,5-triazine CC->Isomer + NH3 first Product This compound Intermediate->Product + NH3 (RT) DiThio 2-amino-4,6-bis(methylthio)- 1,3,5-triazine Intermediate->DiThio + NaSMe (Excess / High Temp) Unreacted 2,4-dichloro-6-(methylthio)- 1,3,5-triazine Intermediate->Unreacted Incomplete Reaction DiAmino 2,4-diamino-6-(methylthio)- 1,3,5-triazine Product->DiAmino + NH3 (Excess / High Temp)

Caption: Logical relationships in the formation of the target product and potential impurities.

References

Validation & Comparative

Unveiling the Protective Potential: A Comparative Analysis of 4-(Alkylthio)-1,3,5-Triazin-2-Amine Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against metal degradation, the development of effective corrosion inhibitors is paramount. Among the promising candidates, 4-(alkylthio)-1,3,5-triazin-2-amine derivatives have emerged as a focal point of research due to their significant protective properties, particularly for low-carbon steel in aggressive acidic environments. This guide provides a detailed comparison of the corrosion inhibition efficiency of various synthesized 4-(alkylthio)-1,3,5-triazin-2-amines, supported by experimental data, to assist researchers and professionals in the field.

A comprehensive study has revealed that the length of the alkyl chain in these compounds plays a crucial role in their inhibitory performance. A series of derivatives with alkyl chains of varying lengths (CH₃, C₃H₇, C₄H₉, C₅H₁₁, i-C₅H₁₁, C₇H₁₅, and C₁₀H₂₁) were synthesized and evaluated for their ability to protect low-carbon steel in a 24% hydrochloric acid (HCl) solution.[1] The findings indicate a clear structure-activity relationship, with the highest protection efficiency observed for compounds with C₅ to C₇ alkyl radicals.[1]

Performance Data Summary

The corrosion inhibition efficiency of the different 4-(alkylthio)-1,3,5-triazin-2-amine derivatives was quantified using gravimetric and electrochemical methods. The degree of protection (Z) at various inhibitor concentrations is summarized in the table below.

Alkyl RadicalInhibitor Concentration (g·L⁻¹)Degree of Protection (Z, %)
CH₃ 0.5>95
2.0>95
C₃H₇ 0.5>95
2.0>95
C₄H₉ 0.5>95
2.0>95
C₅H₁₁ 0.5>95
2.0up to 99.5
i-C₅H₁₁ 0.5>95
2.0up to 99.5
C₇H₁₅ 0.598.0
2.099.5
C₁₀H₂₁ Not specifiedLimited solubility adversely affected anticorrosion properties

Data sourced from a comprehensive study on 4-(alkylthio)-1,3,5-triazin-2-amine derivatives.[1]

The standout performer in this series was 4-(heptylthio)-1,3,5-triazine-2-amine, which provided a remarkable 98.0% protection at a concentration of 0.5 g·L⁻¹ and reached up to 99.5% at 2.0 g·L⁻¹.[1] In contrast, derivatives with shorter alkyl chains (C₁–C₄) exhibited lower, though still significant, inhibition efficiency.[1] The derivative with the longest alkyl chain (C₁₀) showed diminished performance due to its limited solubility in the acidic medium.[1] Electrochemical data consistently pointed towards a mixed inhibition mechanism, where the compounds effectively reduce both the cathodic and anodic corrosion processes.[1]

Experimental Protocols

The evaluation of the corrosion inhibition efficiency of the 4-(alkylthio)-1,3,5-triazin-2-amine derivatives involved a two-step synthesis followed by comprehensive electrochemical and gravimetric analysis.

Synthesis of 4-(Alkylthio)-1,3,5-Triazin-2-Amines

The synthesis of the target compounds was achieved through a two-step process:[1]

  • Cyclization: The initial step involved the cyclization of amidinothiourea with triethyl orthoformate. This reaction leads to the formation of the precursor, 4-mercapto-1,3,5-triazine-2-amine.

  • Alkylation: The subsequent step was the alkylation of the 4-mercapto-1,3,5-triazine-2-amine with the corresponding alkyl halides in a dimethylformamide (DMF) medium. This step introduced the different alkyl chains to the triazine core, yielding the final 4-(alkylthio)-1,3,5-triazin-2-amine derivatives.

Corrosion Inhibition Studies

The inhibitory activity of the synthesized compounds was assessed using the following methods:[1]

  • Gravimetric Method: Low-carbon steel specimens were weighed before and after immersion in a 24% HCl solution, both with and without the inhibitors, to determine the mass loss due to corrosion. The inhibition efficiency was calculated from the reduction in the corrosion rate.

  • Electrochemical Techniques:

    • Potentiodynamic Polarization: This technique was used to study the effect of the inhibitors on both the anodic and cathodic reactions of the corrosion process. By analyzing the polarization curves, the corrosion current density (i_corr) was determined, which is directly related to the corrosion rate.

    • Polarization Resistance Measurements: This method provided a rapid determination of the polarization resistance (R_p), which is inversely proportional to the corrosion rate. These measurements offered further insight into the protective properties of the inhibitor films.

Visualizing the Experimental Workflow

The logical flow of the experimental procedure, from synthesis to final evaluation, is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Corrosion Inhibition Evaluation cluster_results Results start Start Materials: Amidinothiourea, Triethyl Orthoformate, Alkyl Halides cyclization Cyclization start->cyclization alkylation Alkylation cyclization->alkylation product 4-(Alkylthio)-1,3,5-Triazin-2-Amines alkylation->product preparation Preparation of Test Medium: 24% HCl Solution product->preparation gravimetric Gravimetric Method preparation->gravimetric electrochemical Electrochemical Methods preparation->electrochemical specimen Low-Carbon Steel Specimen specimen->gravimetric specimen->electrochemical data_analysis Data Analysis gravimetric->data_analysis pdp Potentiodynamic Polarization electrochemical->pdp pr Polarization Resistance electrochemical->pr pdp->data_analysis pr->data_analysis efficiency Inhibition Efficiency (Z, %) data_analysis->efficiency mechanism Inhibition Mechanism data_analysis->mechanism

Caption: Experimental workflow for the synthesis and evaluation of corrosion inhibitors.

References

A Comparative Analysis of 4-(Methylthio)-1,3,5-triazin-2-amine and Other Triazine-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corrosion remains a significant challenge across numerous industries, leading to substantial economic losses and compromising the structural integrity of metallic components. The use of organic corrosion inhibitors is one of the most practical and cost-effective methods for protecting metals. Among the various classes of organic inhibitors, triazine derivatives have garnered considerable attention due to their efficacy.[1] The symmetrical six-membered ring containing three nitrogen atoms, along with the potential for diverse functionalization, allows these molecules to adsorb effectively onto metal surfaces, forming a protective barrier against corrosive agents.[1][2][3]

This guide provides an objective comparison of 4-(Methylthio)-1,3,5-triazin-2-amine and other prominent triazine-based compounds as corrosion inhibitors. The comparison is supported by experimental data from scientific literature, focusing on performance metrics such as inhibition efficiency in various corrosive media.

The Inhibitor: this compound

This compound (CAS Number: 27282-89-9) is a heterocyclic compound featuring a triazine core.[4][5] Its molecular structure is characterized by an amine group (-NH₂) and a methylthio group (-SCH₃) attached to the triazine ring. The presence of multiple heteroatoms—four nitrogen atoms and one sulfur atom—provides numerous active sites for adsorption onto a metal surface.[6] The lone pair electrons on the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of metal atoms (like iron), facilitating the formation of a protective film.[6]

While specific experimental data on the corrosion inhibition performance of this compound is not extensively detailed in the reviewed literature, the performance of sulfur-containing triazine derivatives, in general, has been shown to be effective.[6] The sulfur atom, in addition to the nitrogen atoms of the triazine ring, enhances the molecule's ability to form strong covalent bonds with the metal surface, thereby preventing contact with corrosive media.[6]

Performance Comparison of Triazine-Based Inhibitors

The effectiveness of a triazine-based corrosion inhibitor is highly dependent on its molecular structure, including the nature of its substituent groups, and the specific corrosive environment. Below is a summary of performance data for various triazine derivatives.

Table 1: Performance of Various Triazine-Based Corrosion Inhibitors

Inhibitor Name/ClassMetalCorrosive MediumMax. ConcentrationMax. Inhibition Efficiency (IE%)Technique(s) Used
Hydrazino-methoxy-s-triazines
2,4-Dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT)Steel1 M HCl25 ppm~95%PDP, EIS
2-Hydrazino-4,6-dimethoxy-1,3,5-tirazine (DMeHT)Steel1 M HCl250 ppm95.2%PDP, EIS
2,4,6-Tridydrazino-1,3,5-triaizne (TH3)Steel1 M HCl250 ppm97.8%PDP, EIS
Bis(dimethylpyrazolyl)-aniline-s-triazines
PTA-2 (N-(4-bromophenyl)-...)C-Steel0.25 M H₂SO₄120 ppm96.5%PDP, EIS
PTA-3 (...N-(4-methoxyphenyl)-...)C-Steel0.25 M H₂SO₄120 ppm93.4%PDP, EIS
Dimeric 1,3,5-triazinane-based derivatives
PBT (a specific dimeric derivative)Q235 Steel1.0 M HCl1.0 mmol L⁻¹92.1%Gravimetric, EIS
Triazines with varying alkyl chains Steel1.0 M HCl500 ppm98.3%Not Specified
Triazine-Carboxylic Acid Derivatives
2,4,6-Tris(11-carboxyundecylamino)1,3,5-triazineCopper (Cu)Antifreeze Sol.Not SpecifiedHigh (after 2 weeks)Immersion, PDP

Data sourced from references[3][7][8][9][10][11]. Note that experimental conditions can vary between studies.

From the data, it is evident that hydrazino and pyrazolyl-substituted triazines exhibit excellent inhibition efficiencies, often exceeding 95% at relatively low concentrations.[7][8][9][10] The presence of multiple nitrogen-rich functional groups (hydrazino, pyrazole) significantly enhances the adsorption and protective film formation on the steel surface.[7][8][9]

Mechanism of Corrosion Inhibition

Triazine derivatives inhibit corrosion primarily by adsorbing onto the metal surface, which blocks the active corrosion sites. This adsorption process can occur through two main mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is often positively charged, while the inhibitor can be protonated. Anions from the acid (e.g., Cl⁻, SO₄²⁻) first adsorb onto the metal surface, creating a negatively charged layer that facilitates the adsorption of the protonated (cationic) inhibitor.

  • Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type covalent bond. The lone pair electrons on nitrogen, sulfur, and oxygen atoms, as well as the π-electrons of the triazine ring, can be donated to the vacant d-orbitals of the metal atoms.[3][6] This results in a more stable and robust protective film.

Generally, the adsorption of triazine inhibitors follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[7][9] Most triazine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[7][8][9][10][12]

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Fe) cluster_interaction Adsorption & Protection Inhibitor Triazine Inhibitor (Inh) Adsorption Adsorption of Inhibitor (Physisorption/Chemisorption) Inhibitor->Adsorption Adsorption via N, S, π-electrons H_ion H⁺ Ions Cathodic Cathodic Sites (2H⁺ + 2e⁻ → H₂) H_ion->Cathodic Cl_ion Cl⁻ Ions Metal Metal Surface (Fe) Cl_ion->Metal Adsorption Anodic Anodic Sites (Fe → Fe²⁺ + 2e⁻) Film Protective Film Formation Adsorption->Film Blocks Sites Film->Anodic Inhibits Dissolution Film->Cathodic Inhibits H₂ Evolution Experimental_Workflow A Material Preparation (Metal Coupon Abrading, Cleaning) C Corrosion Testing A->C B Solution Preparation (Corrosive Medium +/- Inhibitor) B->C D Weight Loss Method (Immersion for set time) C->D E Electrochemical Methods (Three-electrode cell setup) C->E H Data Acquisition & Analysis D->H F Potentiodynamic Polarization (PDP) E->F G Electrochemical Impedance (EIS) E->G F->H G->H I Calculate Corrosion Rate & Inhibition Efficiency (IE%) H->I J Determine Adsorption Isotherm & Inhibition Mechanism H->J K Surface Analysis (Optional) (SEM, FTIR) H->K

References

Efficacy of 4-(Methylthio)-1,3,5-triazin-2-amine Derivatives: A Comparative Guide for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with 1,3,5-triazine derivatives emerging as a promising class of molecules.[1] This guide provides a comparative analysis of the efficacy of a series of 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives against various cancer cell lines. The data and protocols presented are derived from a detailed study on their design, synthesis, and anticancer evaluation.[2]

Quantitative Data Summary

The cytotoxic activity of the synthesized 4-(methylthio)-1,3,5-triazin-2-amine derivatives was evaluated against three human cancer cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of incubation. The results, presented in µM, indicate that several compounds exhibit potent anticancer activity, with some showing higher efficacy than the reference drug, cisplatin.[2][3]

A clear structure-activity relationship (SAR) was observed, with the R¹ and R² substituents on the imidazolidine and triazine rings, respectively, playing a crucial role in the cytotoxic effects. Notably, compounds with R¹ = 4-trifluoromethylbenzyl and R¹ = 3,5-bis(trifluoromethyl)benzyl, and R² = 4-phenylpiperazin-1-yl, demonstrated the most significant activity against HCT-116 and MCF-7 cell lines.[2]

CompoundR¹ SubstituentR² SubstituentHCT-116 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
27 4-CF₃-benzyl4-Phenylpiperazin-1-yl3.6±0.45.5±0.612.0±1.2
35 4-CF₃-benzyl4-(4-Fluorophenyl)piperazin-1-yl5.2±0.58.8±0.917.0±1.7
43 4-CF₃-benzyl4-(Thiophen-2-ylmethyl)piperazin-1-yl6.5±0.710.0±1.022.0±2.2
54 3,5-di(CF₃)-benzyl4-Phenylpiperazin-1-yl4.1±0.46.2±0.613.0±1.3
62 3,5-di(CF₃)-benzyl4-(4-Fluorophenyl)piperazin-1-yl5.8±0.69.5±1.018.0±1.8
70 3,5-di(CF₃)-benzyl4-(Thiophen-2-ylmethyl)piperazin-1-yl7.2±0.711.0±1.124.0±2.4
Cisplatin --10.2±1.112.5±1.38.5±0.9

Table 1: IC50 values of selected this compound derivatives against various cancer cell lines.[2]

Experimental Protocols

The evaluation of the cytotoxic activity of the this compound derivatives was conducted using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][4]

MTT Assay Protocol:

  • Cell Culture: HCT-116, MCF-7, and HeLa cells were cultured in a suitable medium supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds were dissolved in DMSO to prepare stock solutions, which were then diluted with the culture medium to the desired concentrations. The cells were treated with various concentrations of the compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell viability (IC50) was calculated from the concentration-response curves.

Visualizations

Synthesis Workflow

The synthesis of the target 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio] derivatives involves a multi-step process. The general synthetic pathway is illustrated below.[2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Products A 2-Mercaptobenzenesulfonamide Fragment D Reaction in MeONa/MeOH Reflux for 45h A->D B Biguanide Hydrochlorides B->D C Esters (11-19) C->D E 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]- N-(1-R1-imidazolidin-2-ylidene)-4-chloro- 5-methylbenzenesulfonamide Derivatives (20-157) D->E

General synthesis pathway for the target derivatives.

Proposed Mechanism of Action

The investigated compounds were found to induce cell cycle arrest and apoptosis in a p53-independent manner. The proposed mechanism involves the induction of apoptosis in cancer cells harboring both wild-type and mutant p53.[2]

G cluster_compound Compound Action cluster_cellular_effects Cellular Effects cluster_outcome Outcome A This compound Derivative Treatment B Induction of Cell Cycle Arrest (G0/G1 and G2/M phases) A->B p53-independent C Induction of Apoptosis A->C p53-independent D Inhibition of Cancer Cell Proliferation B->D C->D

Proposed p53-independent mechanism of action.

References

A Comparative Study: 4-(Methylthio)-1,3,5-triazin-2-amine and Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer properties of 4-(Methylthio)-1,3,5-triazin-2-amine against established anticancer drugs. Due to the limited publicly available data on the specific anticancer activity of this compound, this study will utilize data from structurally related 1,3,5-triazine derivatives to provide an illustrative comparison. The objective is to offer a framework for evaluating novel triazine compounds and to highlight the experimental protocols necessary for such a comparative assessment.

Executive Summary

The 1,3,5-triazine scaffold is a recognized pharmacophore in the development of anticancer agents, with several derivatives showing potent activity against a range of cancer cell lines.[1][2][3] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes in signaling pathways and the induction of apoptosis. This guide compares the cytotoxic profiles of representative 1,3,5-triazine derivatives with widely used chemotherapeutic agents such as Doxorubicin, Cisplatin, Paclitaxel, 5-Fluorouracil, and Etoposide. Detailed experimental protocols for key in vitro assays are provided to ensure reproducibility and to facilitate further research in this area.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected 1,3,5-triazine derivatives and standard anticancer drugs against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of in vitro cell growth.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 1,3,5-Triazine Derivatives

Compound/DerivativeMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)Reference
2-[(4-amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl)methylthio]-N-(...)-benzenesulfonamide3.6 - 11.03.6 - 11.0-3.6 - 11.0[4]
Benzyl-4-(4-(...)-6-morpholino-1,3,5-triazin-2-yl)piperazine-1-carboxylate (Compound 6b)22.68-9.61-[2]
Benzyl-4-(4-morpholino-6-thiomorpholino-1,3,5-triazin-2-yl)piperazine-1-carboxylate (Compound 6c)12.88-39.70-[2]
2-(Dichloromethyl)pyrazolo[1,5-a][5][6][7]triazines--Potent-[8]
Imamine-1,3,5-triazine derivative (4f)--->35.50[5]
Imamine-1,3,5-triazine derivative (4k)--->35.50[5]

Note: The data for 1,3,5-triazine derivatives are for structurally complex compounds and not the specific parent compound this compound. This data is presented for illustrative purposes to show the potential of the triazine core.

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Existing Anticancer Drugs

DrugMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
Doxorubicin 0.4 - 0.71.9>20[9]
Cisplatin ~10-20~5-154.97 - 36.94[9]
Paclitaxel 0.0075-0.00135 - 0.01[10]
5-Fluorouracil 0.38 - 1.310 - 20010.32[11][12]
Etoposide 1.6-3.49 - 48.67[13][14]

Mechanisms of Action: A Comparative Overview

Existing anticancer drugs operate through a variety of mechanisms to inhibit tumor growth. A comparative understanding of these mechanisms is crucial for contextualizing the potential of novel compounds like this compound.

  • 1,3,5-Triazine Derivatives: The anticancer activity of 1,3,5-triazine derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/mTOR pathway.[2][8] Many derivatives have also been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[6]

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, disrupting DNA replication and repair, ultimately triggering apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, leading to cell death.

  • Etoposide: A topoisomerase II inhibitor that causes DNA strand breaks, leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure the reproducibility and standardization of in vitro anticancer drug screening.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound and reference drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compounds and reference drugs in culture medium. Replace the medium in the wells with 100 µL of the drug solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[15]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.[1][7]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[17] Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis

This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Harvesting: Treat cells with the test compound at its IC50 concentration for a specified time. Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Analyze the resulting DNA histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a simplified potential signaling pathway for 1,3,5-triazine derivatives and the general experimental workflow for in vitro anticancer drug screening.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cells treat Treat with Compound start->treat mtt MTT Assay (Viability) treat->mtt 24-72h apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis 24-48h cell_cycle Cell Cycle Analysis treat->cell_cycle 24-48h ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist conclusion Comparative Efficacy ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Experimental workflow for in vitro anticancer drug screening.

signaling_pathway cluster_pathway Potential Signaling Pathway for 1,3,5-Triazine Derivatives triazine 1,3,5-Triazine Derivative pi3k PI3K triazine->pi3k Inhibition apoptosis Apoptosis triazine->apoptosis Induction akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Simplified potential signaling pathway for 1,3,5-triazine derivatives.

Conclusion

This guide provides a comparative framework for evaluating the anticancer potential of this compound and its derivatives against established chemotherapeutic agents. While direct experimental data for the specific target compound is limited, the analysis of related 1,3,5-triazine structures suggests that this chemical class holds promise for the development of novel anticancer therapies. The provided experimental protocols offer a standardized approach for conducting further in vitro studies to elucidate the cytotoxic and mechanistic properties of these compounds. Future research should focus on generating robust preclinical data for this compound to accurately determine its therapeutic potential.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-(Methylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is critical. This guide provides a detailed comparison of the primary analytical methods for the quantification of 4-(Methylthio)-1,3,5-triazin-2-amine, a member of the triazine class of compounds. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) will be objectively compared, supported by experimental data from studies on closely related and structurally similar triazine herbicides, such as ametryn and prometryn.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and the complexity of the sample matrix. The following table summarizes the key performance metrics for GC-MS and LC-MS/MS in the analysis of methylthiotriazines.

Analytical MethodAnalyte/MatrixLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-MS Ametryn in Water> 0.9918 µg/L60 µg/L90-110< 15[1]
Triazines in SoilNot Specified1-5 µg/kg10 µg/kg> 80< 20[2]
Triazines in Water & SoilNot Specified0.1 pg/mLNot Specified91-103Not Specified[3]
LC-MS/MS Triazines in Drinking Water0.9964 - 0.9982Not Specified0.25 ng/mL (lowest calibration standard)Not SpecifiedNot Specified[4][5]
Triazines in Fruits & Vegetables> 0.99Not Specified0.05 mg/kg80-110< 10[6]
Triazines in Food> 0.99Not Specified0.02 ppm (lowest calibration point)82-99~10[7]
Spectrophotometry Ametryn in Sugarcane JuiceNot Specified0.16 µg/mL0.54 µg/mL96.0 - 98.4Not Specified[8]

Note: Data for ametryn and other triazines are used as surrogates for this compound due to the limited availability of specific validation data for this exact compound.

Experimental Protocols: Detailed Methodologies

Accurate and reproducible results are contingent on meticulously executed experimental protocols. Below are representative methodologies for the analysis of triazine compounds by GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Triazine Analysis in Water

This protocol is adapted from a method for the determination of ametryn in water samples.[1]

a) Sample Preparation (QuEChERS Method)

  • To a 15 mL centrifuge tube, add 10 mL of the water sample.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile phase) and transfer it to a dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean vial for GC-MS analysis.

b) GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 280°C at 10°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the target triazine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Triazine Analysis in Water

This protocol is a general representation based on EPA Method 536.0 for the analysis of triazines in drinking water.[4][5]

a) Sample Preparation

  • To a 1 mL water sample, add 20 µL of a solution containing 20 mM ammonium acetate for pH adjustment.[4]

  • If required, add an internal standard solution.

  • Directly inject the sample into the LC-MS/MS system. For trace analysis, an online preconcentration step may be used.[9]

b) LC-MS/MS Conditions

  • Liquid Chromatograph: Thermo Scientific Accela HPLC system or equivalent.[4]

  • Column: C18 reverse-phase column (e.g., Hypersil GOLD 100 mm x 2.1 mm, 3 µm).[4]

  • Mobile Phase A: Water with 0.1% formic acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

  • Gradient: A suitable gradient to achieve separation of the target triazines.

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 100 µL.[5]

  • Tandem Mass Spectrometer: Thermo Scientific TSQ Quantum Access or equivalent.[4]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[10]

  • Scan Type: Multiple Reaction Monitoring (MRM).[10]

  • MRM Transitions: Optimized precursor-to-product ion transitions for each triazine herbicide and any internal standards.[10]

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_params Validation Parameters start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Check method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness data_analysis Data Analysis & Evaluation Against Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis data_analysis->method_dev Fail validation_report Prepare Validation Report data_analysis->validation_report Pass end End: Method Implementation validation_report->end Method_Comparison cluster_gcms GC-MS Characteristics cluster_lcmsms LC-MS/MS Characteristics title Comparison of Analytical Methods for Triazine Quantification gcms GC-MS gcms_adv Advantages: - Excellent for volatile & thermally stable compounds - High resolution chromatography - Established and robust technique gcms->gcms_adv Strengths gcms_disadv Disadvantages: - Derivatization may be needed for polar analytes - Not suitable for thermally labile compounds - Potential for matrix interference gcms->gcms_disadv Limitations lcmsms LC-MS/MS lcmsms_adv Advantages: - Applicable to a wide range of polarities & molecular weights - High sensitivity and selectivity (MRM) - Minimal sample preparation for some matrices lcmsms->lcmsms_adv Strengths lcmsms_disadv Disadvantages: - Potential for matrix effects (ion suppression/enhancement) - Higher operational complexity - Mobile phase selection is critical lcmsms->lcmsms_disadv Limitations

References

Comparative Analysis of 4-(Methylthio)-1,3,5-triazin-2-amine and Related Analogs: A Guide to Target Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the target specificity and cross-reactivity of substituted 1,3,5-triazine-2-amine derivatives. While direct experimental data on the specific compound 4-(Methylthio)-1,3,5-triazin-2-amine is not extensively available in the public domain, this document synthesizes findings from related analogs to offer insights into the potential biological activities and off-target effects of this chemical class.

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Understanding the target specificity and potential for cross-reactivity is crucial for the development of safe and effective therapeutic agents. This guide summarizes available data on the biological targets of various this compound analogs and provides detailed experimental protocols for assessing their activity.

Comparative Biological Activity of Substituted 1,3,5-Triazine Derivatives

While specific data for this compound is limited, studies on structurally related compounds reveal a spectrum of biological targets, primarily in oncology and infectious diseases. The following table summarizes the reported activities of several 1,3,5-triazine derivatives.

Compound ClassPrimary Biological ActivityTarget(s)Model System(s)Reported IC50/Ki Values
2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamidesAnticancerInduces G0/G1 and G2/M cell cycle arrest and apoptosis (p53-independent)Human cancer cell lines (HCT-116, MCF-7, HeLa)IC50 values ranging from 3.6 µM to 11.0 µM
6-Substituted 4-benzylthio-1,3,5-triazin-2(1H)-onesEnzyme InhibitionCathepsin B (partial mixed-type inhibitor)Human cathepsins B, H, and LKᵢ and Kᵢ' values in the low micromolar range[1]
1,3,5-Triazinyl AminobenzenesulfonamidesAnti-VRE, Enzyme InhibitionVancomycin-resistant Enterococcus faecalis (VRE), Carbonic Anhydrases (hCA IX and XII)VRE isolates, Human Carbonic Anhydrase isoformsMIC against VRE: 13.80–55.20 µM; Kᵢ against hCA XII: 4.4 and 5.9 nM for lead compounds[2]
1,3,5-Triazine Amino Acid DerivativesEnzyme InhibitionMonoamine Oxidase (MAO)Not specifiedNot specified[3]

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are provided below.

Cytotoxicity and Antiproliferative Assays
  • Cell Lines: Human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa) cell lines are commonly used.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Following incubation, the medium is replaced with a fresh medium containing MTT solution.

    • After incubation to allow for the formation of formazan crystals, the crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Enzyme Inhibition Assays (General Protocol)
  • Enzyme and Substrate: The specific enzyme (e.g., Cathepsin B, Carbonic Anhydrase) and its corresponding substrate are required.

  • Method: A typical enzyme inhibition assay involves measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

    • The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period.

    • The reaction is initiated by the addition of the substrate.

    • The progress of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.

    • The initial reaction velocities are calculated from the linear portion of the progress curves.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

    • For mechanism of action studies (e.g., competitive, non-competitive, mixed-type inhibition), kinetic parameters such as Kᵢ and Kᵢ' are determined by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Antimicrobial Susceptibility Testing
  • Bacterial Strains: Clinically relevant bacterial strains, such as vancomycin-resistant Enterococcus faecalis (VRE), are used.

  • Method: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with a standardized bacterial suspension.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Mechanisms and Workflows

To further elucidate the biological context and experimental design, the following diagrams are provided.

Signaling_Pathway cluster_cell Cancer Cell Triazine_Derivative 1,3,5-Triazine Derivative Cell_Cycle_Arrest G0/G1 and G2/M Cell Cycle Arrest Triazine_Derivative->Cell_Cycle_Arrest induces Apoptosis Apoptosis Triazine_Derivative->Apoptosis induces Proliferation Cell Proliferation Cell_Cycle_Arrest->Proliferation inhibits Apoptosis->Proliferation inhibits

Caption: Proposed mechanism of anticancer activity for certain 1,3,5-triazine derivatives.

Experimental_Workflow Compound This compound or Analog Primary_Screening Primary Screening (e.g., Antiproliferative Assay) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition) Hit_Identification->Secondary_Assays Active End End Hit_Identification->End Inactive Selectivity_Panel Selectivity Panel (e.g., Related Kinases, GPCRs) Secondary_Assays->Selectivity_Panel Lead_Compound Lead Compound with Defined Specificity Selectivity_Panel->Lead_Compound

Caption: General workflow for assessing target specificity and cross-reactivity.

References

Benchmarking the performance of 4-(Methylthio)-1,3,5-triazin-2-amine in corrosion inhibition tests

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance benchmark of 4-(Methylthio)-1,3,5-triazin-2-amine as a corrosion inhibitor for low-carbon steel in acidic environments. Its efficacy is objectively compared against other established corrosion inhibitors, supported by experimental data from gravimetric and electrochemical studies. Detailed methodologies for key experimental protocols are provided for researchers, scientists, and professionals in materials science and chemical engineering.

Performance Comparison of Corrosion Inhibitors

The corrosion inhibition efficiency of this compound and a selection of alternative inhibitors are summarized below. The data is compiled from various studies, and it is important to note that experimental conditions such as corrosive media, temperature, and material composition can influence the results.

InhibitorConcentrationCorrosive MediumMaterialInhibition Efficiency (%)Test MethodReference
This compound 0.5 g/L24% HClLow-carbon steel>95Gravimetric, Potentiodynamic Polarization
This compound 2.0 g/L24% HClLow-carbon steel>95Gravimetric, Potentiodynamic Polarization[1]
4-(Heptylthio)-1,3,5-triazin-2-amine 0.5 g/L24% HClLow-carbon steel98.0Gravimetric, Potentiodynamic Polarization[1]
4-(Heptylthio)-1,3,5-triazin-2-amine 2.0 g/L24% HClLow-carbon steel99.5Gravimetric, Potentiodynamic Polarization[1]
Tolyltriazole (TTA)0.07 M0.5 M HClMild steel91Electrochemical[2][3][4][5]
Benzotriazole (BTA)Not Specified1 M HClMild steel88Weight Loss[6]
1-Acetyl-1H-benzotriazole (ABTZ)Not Specified1 M HClMild steelIncreases with concentrationWeight Loss, Potentiodynamic Polarization[7]
Imidazoline Derivative (SMIF) & Benzimidazole (BMZ)0.1 g/L & 0.9 g/L3.5 wt% NaClSteel88.81Weight Loss
2,4-Dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT)25 ppmAcidic MediaSteel95Electrochemical[8]

Experimental Protocols

Detailed methodologies for the principal techniques used in evaluating corrosion inhibitor performance are outlined below.

Weight Loss (Gravimetric) Method

This is a straightforward and widely used method for determining corrosion rates.

Procedure:

  • Specimen Preparation: Low-carbon steel specimens are cleaned, degreased with a solvent like acetone, rinsed with distilled water, and dried. The initial weight of each specimen is accurately recorded.

  • Immersion: The weighed specimens are immersed in the corrosive solution (e.g., 24% HCl) with and without the inhibitor at a specified temperature for a set duration.

  • Cleaning: After the immersion period, the specimens are removed, carefully cleaned to remove corrosion products according to standard procedures, rinsed with distilled water and acetone, and then dried.

  • Final Weighing: The final weight of each specimen is recorded.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR = (K × W) / (A × T × D) Where:

      • K = a constant (e.g., 8.76 × 10^4 for CR in mm/year)

      • W = weight loss in grams

      • A = area of the specimen in cm^2

      • T = immersion time in hours

      • D = density of the metal in g/cm^3

    • The inhibition efficiency (Z or IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:

      • CR_blank = corrosion rate in the absence of the inhibitor

      • CR_inhibitor = corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

Experimental Setup:

  • A three-electrode electrochemical cell is used, consisting of a working electrode (the steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • A potentiostat is used to control the potential of the working electrode and measure the resulting current.

Procedure:

  • The steel specimen is immersed in the test solution (with or without inhibitor) until a stable open-circuit potential (OCP) is reached.

  • The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate.

  • The resulting current is recorded as a function of the applied potential, generating a polarization curve (Tafel plot).

  • Data Analysis:

    • The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the linear portions of the anodic and cathodic curves back to their intersection.

    • The inhibition efficiency is calculated using the corrosion current densities: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 Where:

      • i_corr_blank = corrosion current density without inhibitor

      • i_corr_inhibitor = corrosion current density with inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Procedure:

  • The same three-electrode setup as in potentiodynamic polarization is used.

  • The working electrode is immersed in the test solution and allowed to stabilize at its OCP.

  • A small amplitude sinusoidal AC voltage is applied to the electrode over a wide range of frequencies.

  • The impedance of the system is measured at each frequency.

  • Data Analysis:

    • The data is typically represented as Nyquist and Bode plots.

    • An equivalent electrical circuit is used to model the electrochemical behavior of the interface. Key parameters include the solution resistance (R_s) and the charge transfer resistance (R_ct).

    • The inhibition efficiency is calculated from the charge transfer resistance values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 Where:

      • R_ct_blank = charge transfer resistance without inhibitor

      • R_ct_inhibitor = charge transfer resistance with inhibitor

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship of the comparison.

Experimental_Workflow cluster_prep Specimen Preparation cluster_tests Corrosion Inhibition Tests cluster_wl Weight Loss cluster_echem Electrochemical Tests cluster_analysis Data Analysis & Comparison start Start: Low-Carbon Steel Specimen clean Cleaning & Degreasing start->clean weigh1 Initial Weighing clean->weigh1 blank Corrosive Medium (Blank) weigh1->blank inhibitor Corrosive Medium + Inhibitor weigh1->inhibitor immerse_wl Immersion blank->immerse_wl pdp Potentiodynamic Polarization blank->pdp eis Electrochemical Impedance Spectroscopy blank->eis inhibitor->immerse_wl inhibitor->pdp inhibitor->eis clean2 Post-Immersion Cleaning immerse_wl->clean2 weigh2 Final Weighing clean2->weigh2 calc_cr Calculate Corrosion Rate weigh2->calc_cr calc_ie Calculate Inhibition Efficiency pdp->calc_ie eis->calc_ie calc_cr->calc_ie compare Compare Performance calc_ie->compare end End: Performance Benchmark compare->end

Caption: Experimental workflow for benchmarking corrosion inhibitor performance.

Comparison_Logic cluster_target Target Inhibitor cluster_alternatives Alternative Inhibitors cluster_metrics Performance Metrics cluster_conclusion Conclusion target 4-(Methylthio)-1,3,5- triazin-2-amine metric1 Inhibition Efficiency (%) target->metric1 metric2 Corrosion Current Density (i_corr) target->metric2 metric3 Charge Transfer Resistance (R_ct) target->metric3 metric4 Corrosion Rate (mm/year) target->metric4 alt1 Other Triazine Derivatives alt1->metric1 alt2 Amine-Based Inhibitors alt2->metric2 alt3 Azoles (e.g., TTA, BTA) alt3->metric3 alt4 Imidazolines alt4->metric4 conclusion Comparative Efficacy metric1->conclusion metric2->conclusion metric3->conclusion metric4->conclusion

Caption: Logical structure for comparing corrosion inhibitor performance.

References

In Vivo Efficacy of 4-(Methylthio)-1,3,5-triazin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to significant interest in the 1,3,5-triazine scaffold, a versatile core for developing compounds with a wide range of biological activities. Among these, derivatives of 4-(Methylthio)-1,3,5-triazin-2-amine have emerged as a promising class of molecules, particularly in the fields of oncology and anti-inflammatory research. This guide provides a comparative overview of the efficacy of these derivatives, with a focus on available experimental data.

Anticancer Activity: An In Vitro Comparison

A significant study focused on a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides has provided valuable insights into their anticancer potential. The cytotoxic activity of these compounds was evaluated against three human cancer cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).[1][2]

The data reveals that derivatives with specific substitutions, particularly those with 4-trifluoromethylbenzyl and 3,5-bis(trifluoromethyl)benzyl groups, exhibit potent cytotoxic effects with IC50 values in the low micromolar range.[2]

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of selected derivatives was determined using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Cytotoxic Activity (IC50, µM) of Derivatives with R¹ = 4-trifluoromethylbenzyl

Compound IDR² SubstituentHCT-116MCF-7HeLa
27 4-phenylpiperazin-1-yl4.83.611.0
35 4-(2-fluorophenyl)piperazin-1-yl5.54.1>100
43 4-(3-chlorophenyl)piperazin-1-yl5.94.964.2

Table 2: Cytotoxic Activity (IC50, µM) of Derivatives with R¹ = 3,5-bis(trifluoromethyl)benzyl

Compound IDR² SubstituentHCT-116MCF-7HeLa
87 4-phenylpiperazin-1-yl4.84.710.3
95 4-(2-fluorophenyl)piperazin-1-yl5.35.2>100
103 4-(3-chlorophenyl)piperazin-1-yl5.95.849.3

Data sourced from a study on novel benzenesulfonamide derivatives bearing a 4-amino-1,3,5-triazin-2-yl)methylthio moiety.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Culture: Human cancer cell lines (HCT-116, MCF-7, HeLa) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and, after 24 hours of incubation, treated with the test compounds at various concentrations for 72 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.

In Vivo Efficacy: Methodological Framework

While specific in vivo comparative data for this compound derivatives is lacking, the following experimental design for a related 1,3,5-triazine derivative in a tumor xenograft model provides a relevant methodological framework.[3]

Tumor Xenograft Model Protocol
  • Animal Model: Athymic nude mice are typically used for their inability to reject foreign tissue grafts.

  • Cell Implantation: Human tumor cells (e.g., MDA-MB-231 for breast cancer) are harvested and injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to control and treatment groups.

  • Compound Administration: The test compound (e.g., a this compound derivative) is administered to the treatment group via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.

  • Data Analysis: Tumor volumes are plotted over time, and statistical analysis is performed to compare the treatment and control groups.

Visualizing Experimental Workflows and Pathways

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assay cluster_invivo In Vivo Xenograft Model cell_culture Cell Seeding (HCT-116, MCF-7, HeLa) compound_treatment Compound Treatment (72h incubation) cell_culture->compound_treatment mtt_assay MTT Addition (4h incubation) compound_treatment->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50 cell_injection Tumor Cell Implantation (Subcutaneous) tumor_growth Tumor Growth to Palpable Size cell_injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Compound Administration randomization->treatment measurement Tumor Volume Measurement treatment->measurement Regularly analysis Efficacy & Toxicity Analysis measurement->analysis

Caption: General workflow for in vitro and in vivo anticancer efficacy testing.

signaling_pathway cluster_pathway Hypothesized Anticancer Mechanism drug Triazine Derivative target_enzyme Target Kinase / Protein (e.g., EGFR, PI3K) drug->target_enzyme Inhibition apoptosis Apoptosis drug->apoptosis Induction downstream_signaling Downstream Signaling (e.g., MAPK, Akt pathways) target_enzyme->downstream_signaling Activation target_enzyme->apoptosis Inhibition of Anti-apoptotic signals proliferation Cell Proliferation & Survival downstream_signaling->proliferation Promotion

Caption: Hypothesized signaling pathway for 1,3,5-triazine anticancer activity.

Conclusion

Derivatives of this compound represent a promising avenue for the development of new anticancer therapies. The available in vitro data demonstrates potent activity against several cancer cell lines, highlighting the importance of specific structural modifications for enhancing efficacy. While direct comparative in vivo data is currently limited, the established methodologies for testing related compounds provide a clear path forward for future preclinical development. Further in vivo studies are crucial to validate the therapeutic potential of these derivatives and to identify lead candidates for clinical investigation.

References

Head-to-Head Comparison: 4-(Methylthio)-1,3,5-triazin-2-amine and Commercial Triazine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available scientific literature and databases do not contain specific experimental data on the herbicidal activity of 4-(Methylthio)-1,3,5-triazin-2-amine. Therefore, a direct head-to-head comparison with commercial herbicides based on its own performance data is not possible.

This guide provides a comparative analysis based on a structurally related methylthio-triazine compound, 2-isopropylamino-4-(p-fluorobenzylamino)-6-methylthio-1,3,5-triazine (Compound F8) , which has been documented to exhibit herbicidal activity comparable to the commercial standard, atrazine. This information is intended to serve as a reference point for researchers interested in the potential of the methylthio-triazine chemical class. The commercial herbicides used for comparison are Atrazine and Simazine , both widely used triazine-based herbicides.

Data Presentation

The following table summarizes the available herbicidal efficacy data. It is crucial to note that the data for the investigational compound is qualitative, based on a published study, while the data for atrazine and simazine are quantitative values from various scientific reports. The efficacy of herbicides can vary significantly based on weed species, growth stage, and environmental conditions.

Parameter Investigational Compound (Compound F8) Atrazine Simazine
IUPAC Name 2-(4-fluorobenzylamino)-4-isopropylamino-6-(methylthio)-1,3,5-triazine6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine
Mode of Action Presumed Photosystem II inhibitorPhotosystem II inhibitorPhotosystem II inhibitor
Herbicidal Efficacy Good herbicidal activity, especially against dicotyledonous weeds; comparable to atrazine.[1]GR50 (g a.i./ha): - Amaranthus retroflexus: 50-100- Setaria faberi: 100-200GR50 (g a.i./ha): - Amaranthus retroflexus: 100-200- Senecio vulgaris: 110
Spectrum of Control Primarily broadleaf weeds.[1]Broadleaf and some grassy weeds.Broadleaf and some grassy weeds.
Application Pre- and post-emergencePre- and post-emergencePrimarily pre-emergence

GR50: The herbicide dose that causes a 50% reduction in plant growth (fresh or dry weight). Lower values indicate higher potency. a.i. = active ingredient

Signaling Pathway: Mode of Action of Triazine Herbicides

Triazine herbicides, including atrazine, simazine, and presumably this compound and its analogs, act by inhibiting photosynthesis. They bind to the D1 quinone-binding protein in Photosystem II (PSII) of the chloroplast thylakoid membrane. This binding blocks the electron transport chain, leading to a cascade of events that ultimately cause plant death.

G cluster_0 Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein (Qb site) PSII->D1 Contains Plastoquinone Plastoquinone Pool D1->Plastoquinone Electron transfer to Block Electron Transport Blocked ETC Electron Transport Chain Plastoquinone->ETC Triazine Triazine Herbicide (e.g., Atrazine, Simazine) Triazine->D1 Binds to ROS Reactive Oxygen Species (ROS) Production Block->ROS Leads to Damage Lipid Peroxidation, Membrane Damage ROS->Damage Death Plant Death Damage->Death

Caption: Mode of action of triazine herbicides via inhibition of Photosystem II.

Experimental Protocols

The following are generalized protocols for evaluating the pre-emergence and post-emergence herbicidal activity of a test compound in a greenhouse setting. These protocols are designed to generate quantitative data such as GR50 values.

Pre-Emergence Herbicidal Activity Bioassay

This assay evaluates the effect of a herbicide on germinating seeds.

a. Materials:

  • Test compound (e.g., this compound)

  • Commercial herbicides (e.g., Atrazine, Simazine)

  • Weed seeds (e.g., Amaranthus retroflexus, Setaria faberi)

  • Pots or trays (e.g., 10 cm x 10 cm)

  • Potting medium (e.g., sandy loam soil, peat, and sand mixture)

  • Greenhouse with controlled temperature (25-30°C) and light (14-16h photoperiod)

  • Spray chamber calibrated to deliver a precise volume of liquid.

b. Procedure:

  • Fill pots or trays with the potting medium.

  • Sow a predetermined number of weed seeds (e.g., 20-30 seeds) at a uniform depth (e.g., 0.5-1.0 cm).

  • Prepare stock solutions of the test compound and commercial herbicides in a suitable solvent (e.g., acetone with a surfactant).

  • Create a series of dilutions to achieve a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha).

  • Apply the herbicide solutions evenly to the soil surface using the calibrated spray chamber. An untreated control group should be sprayed with the solvent system only.

  • Place the pots in the greenhouse in a randomized complete block design with 3-4 replicates per treatment.

  • Water the pots as needed.

  • After a specified period (e.g., 21 days), assess the herbicidal effect by counting the number of emerged plants and measuring the fresh or dry weight of the surviving plants.

c. Data Analysis:

  • Calculate the percent inhibition of emergence and growth for each treatment relative to the untreated control.

  • Use probit or log-logistic regression analysis to determine the GR50 value (the dose required to inhibit growth by 50%).

Post-Emergence Herbicidal Activity Bioassay

This assay evaluates the effect of a herbicide on established seedlings.

a. Materials:

  • Same as for the pre-emergence assay.

b. Procedure:

  • Fill pots or trays with the potting medium.

  • Sow weed seeds and allow them to grow in the greenhouse until they reach a specific growth stage (e.g., 2-3 true leaves).

  • Thin the seedlings to a uniform number per pot (e.g., 5-10 plants).

  • Prepare herbicide solutions as described for the pre-emergence assay.

  • Apply the herbicide solutions over the top of the seedlings using the calibrated spray chamber.

  • Return the pots to the greenhouse, maintaining the same randomized design and environmental conditions.

  • After a specified period (e.g., 14-21 days), visually assess the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill) and measure the fresh or dry weight of the aerial parts of the plants.

c. Data Analysis:

  • Calculate the percent growth reduction for each treatment relative to the untreated control.

  • Determine the GR50 value using regression analysis as described for the pre-emergence assay.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting herbicide efficacy trials.

G cluster_0 Preparation Phase cluster_1 Pre-Emergence Assay cluster_2 Post-Emergence Assay cluster_3 Incubation & Assessment cluster_4 Data Analysis A Select Weed Species & Potting Medium C1 Sow Seeds A->C1 C2 Grow Seedlings to 2-3 Leaf Stage A->C2 B Prepare Herbicide Stock Solutions & Dilutions D1 Apply Herbicide to Soil Surface B->D1 D2 Apply Herbicide to Foliage B->D2 C1->D1 E Incubate in Greenhouse (2-3 weeks) D1->E C2->D2 D2->E F Assess Phytotoxicity & Measure Biomass E->F G Calculate % Inhibition F->G H Determine GR50 Values (Regression Analysis) G->H

Caption: Generalized workflow for pre- and post-emergence herbicide bioassays.

References

Safety Operating Guide

Prudent Disposal of 4-(Methylthio)-1,3,5-triazin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(Methylthio)-1,3,5-triazin-2-amine, based on established safety protocols for structurally related triazine compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to recognize the potential hazards and implement appropriate safety measures. Based on data from analogous compounds, this compound should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Skin Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust or aerosol generation, an approved respirator should be used.

General Handling Guidelines:

  • Avoid all direct contact with the skin, eyes, and clothing.

  • Do not inhale dust or vapors.

  • All handling of the substance should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]

  • Thoroughly wash hands after handling the material.[3]

  • Keep the container tightly sealed when not in use.

Quantitative Hazard and Disposal Summary

The following table summarizes key hazard and disposal information extrapolated from the safety data sheets of structurally similar triazine compounds.

ParameterInformationSource
Hazard Class Assumed to be hazardous waste.[4]
Primary Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed.[2][4]
Environmental Hazards Potentially toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][5][1][5]
Recommended Disposal Dispose of as hazardous waste through a licensed contractor. Do not dispose of down the drain or in regular trash.[3][4][5]
Container Disposal Dispose of empty containers as hazardous waste.[4]

Experimental Protocol: Waste Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound.

  • Waste Identification and Segregation:

    • Clearly label a dedicated and compatible waste container for this compound waste.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Personal Protective Equipment (PPE) Verification:

    • Before handling the waste, ensure that all required PPE (safety goggles, chemical-resistant gloves, lab coat) is correctly worn.

  • Waste Transfer:

    • Carefully transfer the waste material into the designated waste container, minimizing the generation of dust or aerosols.

    • Perform this transfer in a well-ventilated area or under a chemical fume hood.

  • Container Sealing and Labeling:

    • Securely seal the waste container.

    • Ensure the label includes the full chemical name, "this compound," and appropriate hazard symbols.

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for a related compound if a specific one for this compound is unavailable.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

Disposal Workflow

A Identify Waste (this compound) B Consult SDS of Related Compounds A->B C Don Appropriate PPE B->C D Segregate into Labeled Hazardous Waste Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS for Disposal E->F G Document Waste Disposal F->G

Caption: Chemical Waste Disposal Workflow.

References

Personal protective equipment for handling 4-(Methylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(Methylthio)-1,3,5-triazin-2-amine (CAS No. 27282-89-9), including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification:

This compound is classified as harmful if swallowed.[1] It is designated with the GHS07 pictogram and a "Warning" signal word.[1] While specific data for this compound is limited, related triazine compounds are known to cause skin and eye irritation.[2] Therefore, appropriate precautions must be taken to minimize exposure.

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment is recommended when handling this compound. This guidance is based on recommendations for similar chemical structures.[2][3]

PPE CategoryItemSpecification
Eye Protection Safety GogglesConforming to EN 166 or OSHA 29 CFR 1910.133
Hand Protection Protective GlovesChemical-resistant (e.g., nitrile rubber)
Body Protection Lab Coat/ClothingLong-sleeved to prevent skin contact
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if dust is generated.

Operational and Disposal Plans

Strict adherence to the following procedures is crucial for the safe handling and disposal of this compound.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid Dust Formation: As this is a solid compound, take care to avoid the generation of dust during handling and weighing.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.

  • Spill Management: In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[2]

Disposal Plan:

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.

  • Containerization: Dispose of unused or waste this compound in a clearly labeled, sealed container.

  • Disposal Route: The container should be sent to an approved waste disposal plant. Do not dispose of it down the drain or with general laboratory trash.[3]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical steps for safely managing this compound from receipt to disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Work_in_Ventilated_Area Work in a Well-Ventilated Area Select_PPE->Work_in_Ventilated_Area Weigh_and_Handle Weigh and Handle with Care Work_in_Ventilated_Area->Weigh_and_Handle Avoid_Dust Avoid Dust Formation Weigh_and_Handle->Avoid_Dust Decontaminate Decontaminate Work Area Avoid_Dust->Decontaminate Segregate_Waste Segregate Chemical Waste Decontaminate->Segregate_Waste Dispose Dispose via Approved Vendor Segregate_Waste->Dispose

Caption: Workflow for safe handling of this compound.

References

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